molecular formula C9H8N2O2 B101846 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 17288-55-0

5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No.: B101846
CAS No.: 17288-55-0
M. Wt: 176.17 g/mol
InChI Key: ZRLKALRMNIQSGC-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a high-value chemical intermediate built on the privileged 7-azaindole scaffold, a structure of significant interest in medicinal chemistry for its bioisosteric relationship with purines and indoles . This compound is specifically engineered for researchers developing targeted therapeutics, particularly kinase inhibitors. The aldehyde functional group at the 3-position provides a versatile handle for synthetic elaboration, enabling rapid diversification into compound libraries for drug discovery screenings . Its primary research application lies in the structure-based design of potent and selective kinase inhibitors . The pyrrolopyridine core acts as an excellent hinge-binding motif, capable of forming key hydrogen bonds within the ATP-binding site of various kinases . This mechanism is crucial for developing inhibitors for targets like MPS1 (TTK), a protein kinase that is a crucial component of the spindle assembly checkpoint and is aberrantly overexpressed in many human cancers, making it a target of significant interest in oncology . Researchers utilize this aldehyde intermediate in palladium-mediated cross-couplings and condensation reactions to introduce diverse substituents, optimizing the potency, selectivity, and metabolic stability of lead compounds . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O2/c1-13-8-3-2-7-9(11-8)6(5-12)4-10-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLKALRMNIQSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348654
Record name 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17288-55-0
Record name 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a derivative of the 6-azaindole scaffold, this molecule serves as a crucial building block in the synthesis of complex, biologically active compounds. This document details its core chemical and physical properties, offers insights into its spectroscopic signature, outlines a plausible synthetic route with an experimental protocol, discusses its chemical reactivity and potential applications in drug discovery, and provides essential safety and handling information. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Introduction: The Significance of the Pyrrolopyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core, often referred to as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, which mimics a purine base, allows it to function as a versatile pharmacophore capable of engaging with a wide array of biological targets. Derivatives of this scaffold have shown promise as potent inhibitors of kinases, such as Janus kinase 3 (JAK3), and as agents that disrupt microtubule dynamics, a key strategy in anticancer therapy.[1][2]

The subject of this guide, this compound, is a highly functionalized member of this class. It incorporates three key features that make it an exceptionally valuable synthetic intermediate:

  • The Pyrrolopyridine Core: Provides the foundational structure for target interaction.

  • A Methoxy Group: An electron-donating group at the 5-position that can modulate the electronic properties of the aromatic system and serve as a potential metabolic blocker or hydrogen bond acceptor.

  • An Aldehyde Group: A versatile chemical handle at the 3-position, ideal for a wide range of subsequent chemical transformations, enabling the construction of diverse molecular libraries for drug screening.

This document aims to consolidate the available technical information on this compound and provide expert insights into its practical application.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

Core Chemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[3][4]
Molecular Weight 176.17 g/mol [4][5]
CAS Number 17288-55-0[3]
Appearance Likely a white to off-white solidInferred from analogues[6][7]
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, THF, Dichloromethane)Inferred from analogues[7][8]
Melting Point Not publicly available
Boiling Point Not publicly available
Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected spectral characteristics are as follows:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals corresponding to each unique proton. Key diagnostic peaks would include a sharp singlet for the aldehyde proton (CHO) significantly downfield (typically δ 9.5-10.5 ppm), a singlet for the methoxy group protons (-OCH₃) around δ 3.8-4.2 ppm, a broad singlet for the pyrrole N-H proton which may be solvent-dependent, and distinct signals in the aromatic region (δ 7.0-8.5 ppm) for the protons on the bicyclic core.

  • ¹³C NMR: The carbon spectrum would confirm the presence of the key functional groups. A resonance far downfield (δ 185-195 ppm) would correspond to the aldehyde carbonyl carbon. Other key signals include the methoxy carbon (δ 55-60 ppm) and a series of signals in the aromatic region (δ 100-160 ppm) for the carbons of the pyrrolopyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 177.0658.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands, most notably a strong C=O stretch for the aldehyde at approximately 1670-1700 cm⁻¹ and a moderate N-H stretch from the pyrrole ring around 3200-3400 cm⁻¹.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a robust and highly plausible synthetic route can be devised based on well-established organic chemistry transformations. The most logical approach is the formylation of the pre-formed 5-methoxy-1H-pyrrolo[3,2-b]pyridine core using the Vilsmeier-Haack reaction . This reaction is a standard method for introducing an aldehyde group onto electron-rich aromatic and heterocyclic rings.

The proposed workflow is depicted below.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Formylation A Suitable Pyridine Precursor B 5-methoxy-1H-pyrrolo[3,2-b]pyridine A->B Multi-step synthesis (e.g., Bartoli indole synthesis) D B->D Vilsmeier-Haack Reaction C Vilsmeier Reagent (POCl₃ + DMF)

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative methodology. Researchers should optimize conditions based on their specific setup and scale.

Objective: To synthesize this compound from 5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Materials:

  • 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring.

    • Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Maintaining a low temperature is critical to control the reaction and prevent degradation.

  • Reaction Mixture: Allow the Vilsmeier reagent to stir at 0 °C for 30 minutes. Dissolve the starting material, 5-methoxy-1H-pyrrolo[3,2-b]pyridine, in a minimal amount of anhydrous DMF or DCM and add it dropwise to the flask.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Quenching and Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto crushed ice. Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~8.

    • Causality: The aqueous workup hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes the excess acid. This step is highly exothermic and must be done cautiously.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Chemical Reactivity

The aldehyde functionality is the primary site for synthetic diversification. It serves as a versatile electrophilic handle for a variety of subsequent reactions.

G center Target Aldehyde reduct Primary Alcohol center->reduct Reduction (e.g., NaBH₄) oxid Carboxylic Acid center->oxid Oxidation (e.g., Pinnick) reduct_amin Amine center->reduct_amin Reductive Amination (R₂NH, NaBH(OAc)₃) wittig Alkene center->wittig Wittig Reaction (Ph₃P=CHR)

Caption: Key reaction pathways originating from the aldehyde group.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a key intermediate for synthesizing libraries of bioactive molecules. The 6-azaindole core is a well-established pharmacophore found in numerous clinical and preclinical drug candidates.

  • Kinase Inhibitors: The pyrrolopyridine scaffold is a proven hinge-binding motif for many protein kinases. By using reductive amination to introduce various amine side chains at the 3-position, researchers can rapidly generate novel derivatives to probe the active sites of kinases implicated in cancer and autoimmune diseases.[2]

  • Anticancer Agents: Pyrrolopyridine derivatives have been investigated as tubulin polymerization inhibitors, a class of potent anticancer agents.[1][6] The aldehyde can be used in Wittig or Horner-Wadsworth-Emmons reactions to install the complex side chains often required for high-affinity binding to tubulin.

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as an advanced fragment for FBDD campaigns. Its aldehyde handle allows for reliable and predictable elaboration into more potent lead compounds after initial fragment screening hits are identified.

Safety and Handling

No specific material safety data sheet (MSDS) is available for this exact compound. However, based on its chemical class (a heterocyclic aldehyde), a conservative hazard assessment is warranted.

Hazard ClassDescriptionPrecautionary Statement Codes
Skin Irritation May cause skin irritation upon contact.P264, P280, P302+P352
Eye Irritation May cause serious eye irritation.P280, P305+P351+P338
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust.P261, P271, P304+P340
Acute Toxicity (Oral) May be harmful if swallowed.P270, P301+P312

Data inferred from analogous compounds described in safety data sheets.[10]

Recommended Handling Procedures:

  • Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid direct contact with skin and eyes. Avoid generating dust. Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[11]

Conclusion

This compound is a strategically important heterocyclic building block. Its combination of a medicinally relevant core scaffold and a versatile aldehyde handle makes it a high-value intermediate for the synthesis of novel compounds, particularly in the fields of oncology and immunology. While detailed public data on its properties is limited, its chemical behavior can be confidently predicted, and its synthesis can be achieved through established organic chemistry protocols. Proper safety precautions, consistent with handling other fine chemical reagents, are essential for its use in a research setting.

References

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

  • ChemBK. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE. [Link]

  • BB Fabrication. SAFETY DATA SHEET. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PubChem. 5-methoxy-1H-pyrrolo(2,3-c)pyridine-3-carbaldehyde. [Link]

  • Greenbook.net. MATERIAL SAFETY DATA SHEET - Banrot 8G. [Link]

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. [Link]

  • National Institutes of Health (NIH). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • ResearchGate. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine Scaffold

The pyrrolo[3,2-b]pyridine core, also known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with biological targets in a similar fashion while offering modified physicochemical properties such as solubility and metabolic stability. The introduction of a methoxy group at the 5-position and a carbaldehyde at the 3-position furnishes a versatile intermediate, 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, which serves as a crucial building block for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other potential therapeutic agents. This guide provides a comprehensive overview of a viable synthetic pathway to this important compound, detailing the underlying chemical principles and offering practical, step-by-step protocols.

Strategic Approach to the Synthesis

The synthesis of this compound can be logically approached in a two-stage process:

  • Construction of the Core Heterocycle: The initial phase focuses on the assembly of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine (also known as 5-methoxy-7-azaindole) scaffold.

  • Regioselective Formylation: The second stage involves the introduction of a formyl (carbaldehyde) group at the C3 position of the pyrrole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high efficiency and regioselectivity for electron-rich heterocycles.

This guide will elaborate on each of these stages, providing both the mechanistic rationale and detailed experimental procedures.

Part 1: Synthesis of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine Core

A common and effective method for the synthesis of the 5-methoxy-7-azaindole core involves the reductive cyclization of a suitably substituted pyridine derivative. One such pathway commences with a 6-methoxy-3-nitropyridine-2-acetonitrile derivative.

Reaction Pathway & Mechanism

The synthesis of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine core can be achieved through the hydrogenation of a 6-methoxy-3-nitropyridine-2-acetonitrile intermediate. This reaction proceeds via a domino sequence where the nitro group is first reduced to an amine, which then undergoes an intramolecular cyclization with the adjacent nitrile group to form the pyrrole ring of the azaindole system. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.

Synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine start 6-methoxy-3-nitropyridine-2-acetonitrile product 5-methoxy-1H-pyrrolo[3,2-b]pyridine start->product H2, Pd/C Ethanol or Methanol Room Temperature

Caption: Reductive cyclization to form the 7-azaindole core.

Experimental Protocol: Synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine

This protocol is a representative procedure based on established methodologies for the synthesis of 7-azaindole derivatives.[1]

Materials:

  • 6-methoxy-3-nitropyridine-2-acetonitrile derivative

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Paar hydrogenation apparatus

  • Dichloromethane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a suitable reaction vessel, dissolve the 6-methoxy-3-nitropyridine-2-acetonitrile derivative (1.0 equivalent) in ethanol or methanol.

  • Carefully add a catalytic amount of 10% palladium on carbon to the solution.

  • Place the reaction mixture in a Paar hydrogenation apparatus.

  • Hydrogenate the mixture at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting residue by column chromatography on silica gel, eluting with a suitable solvent system such as dichloromethane/ethyl acetate to afford the desired 5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Expected Outcome:

The product, 5-methoxy-1H-pyrrolo[3,2-b]pyridine, is typically a solid. The yield and specific chromatographic conditions will depend on the exact nature of the starting material and the scale of the reaction.

Part 2: Vilsmeier-Haack Formylation of 5-methoxy-1H-pyrrolo[3,2-b]pyridine

The Vilsmeier-Haack reaction is a classic and highly reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The pyrrole ring of the 7-azaindole system is sufficiently electron-rich to undergo this electrophilic substitution, with a strong preference for the C3 position.

Reaction Pathway & Mechanism

The Vilsmeier-Haack reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃).[3] This electrophilic species then attacks the electron-rich C3 position of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine. The resulting iminium salt is subsequently hydrolyzed during the aqueous workup to yield the final aldehyde product.

Vilsmeier-Haack Formylation start 5-methoxy-1H-pyrrolo[3,2-b]pyridine product This compound start->product reagents 1. POCl3, DMF 2. H2O

Caption: Vilsmeier-Haack formylation of the 7-azaindole core.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on general methods for the Vilsmeier-Haack formylation of indoles and related heterocycles.[4][5]

Materials:

  • 5-methoxy-1H-pyrrolo[3,2-b]pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Saturated sodium carbonate solution or sodium acetate solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

  • Rotary evaporator

Procedure:

Preparation of the Vilsmeier Reagent:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 to 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

Formylation Reaction:

  • In a separate flask, dissolve the 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 equivalent) in anhydrous DMF.

  • Slowly add the solution of the azaindole to the prepared Vilsmeier reagent at 0-5 °C with continuous stirring.

  • After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Subsequently, heat the reaction mixture to a temperature in the range of 85-95 °C and maintain this temperature for 5-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up:

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium carbonate or sodium acetate until the pH is basic.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure this compound.

Expected Outcome:

The final product is expected to be a solid. A reported yield for this transformation is 41%. Spectroscopic analysis should be performed to confirm the structure of the product.

Data Summary

CompoundMolecular FormulaMolecular WeightAppearance
5-methoxy-1H-pyrrolo[3,2-b]pyridineC₈H₈N₂O148.16 g/mol Solid
This compoundC₉H₈N₂O₂176.17 g/mol Solid

Conclusion

The synthesis of this compound is a well-precedented process that leverages fundamental reactions in heterocyclic chemistry. The two-stage approach, involving the construction of the 7-azaindole core followed by a regioselective Vilsmeier-Haack formylation, provides a reliable and efficient route to this valuable synthetic intermediate. The protocols detailed in this guide, when executed with care and precision, should enable researchers and drug development professionals to access this important building block for their discovery programs.

References

  • Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.
  • European Patent Office. EP1633750A1 - SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. [Link]

  • Rajput, A. S., & Patil, P. G. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • PubChem. 5-methoxy-1H-pyrrolo(2,3-c)pyridine-3-carbaldehyde. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold

The 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrrolo[3,2-b]pyridine core, an isomer of azaindole, is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and antibacterial agents.[1] The strategic placement of the methoxy group at the 5-position and an aldehyde at the 3-position provides crucial handles for further synthetic elaboration, making this molecule a valuable building block for the development of novel therapeutics and functional materials.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework. This approach is designed to empower researchers in their synthetic and analytical endeavors, offering a reliable benchmark for structural confirmation and purity assessment.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from an analysis of the known spectroscopic properties of related pyrrolopyridine derivatives and the fundamental principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aldehyde-H9.8 - 10.2Singlet (s)N/AAldehyde protons are highly deshielded and typically appear as singlets.
Pyrrole N-H11.0 - 12.5Broad Singlet (br s)N/AThe N-H proton of the pyrrole ring is acidic and often appears as a broad singlet.
H28.0 - 8.4Singlet (s)N/AThis proton is on the electron-deficient pyrrole ring and adjacent to the electron-withdrawing aldehyde group.
H77.8 - 8.2Doublet (d)~5.0Aromatic proton on the pyridine ring, coupled to H6.
H66.8 - 7.2Doublet (d)~5.0Aromatic proton on the pyridine ring, coupled to H7 and influenced by the adjacent methoxy group.
Methoxy-H3.9 - 4.1Singlet (s)N/AProtons of the methoxy group typically appear as a sharp singlet.
Table 2: Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Aldehyde)185 - 195The carbonyl carbon of an aldehyde is highly deshielded.
C5155 - 165Aromatic carbon attached to the electron-donating methoxy group.
C7a145 - 155Bridgehead carbon in the aromatic system.
C7130 - 140Aromatic carbon in the pyridine ring.
C3a125 - 135Bridgehead carbon in the aromatic system.
C2120 - 130Aromatic carbon in the pyrrole ring, adjacent to the aldehyde.
C3115 - 125Aromatic carbon bearing the aldehyde group.
C6100 - 110Aromatic carbon in the pyridine ring, influenced by the methoxy group.
Methoxy-C55 - 60Carbon of the methoxy group.
Table 3: Predicted IR Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch (Pyrrole)3100 - 3300Medium, BroadCharacteristic of N-H stretching in pyrrole rings.
C-H Stretch (Aromatic)3000 - 3100MediumTypical for C-H stretching in aromatic systems.
C-H Stretch (Aldehyde)2720 - 2820Weak to MediumCharacteristic Fermi resonance bands for the aldehyde C-H stretch.
C=O Stretch (Aldehyde)1670 - 1700StrongStrong absorption due to the conjugated aldehyde carbonyl group.
C=C & C=N Stretch1550 - 1620Medium to StrongAromatic ring stretching vibrations.
C-O Stretch (Methoxy)1200 - 1280 (asymmetric)StrongCharacteristic C-O stretching of the aryl ether.
1020 - 1080 (symmetric)Medium
C-H Bending (Aromatic)750 - 900Medium to StrongOut-of-plane bending vibrations indicative of substitution patterns.
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zRationale
[M]⁺•176.06Molecular ion corresponding to the exact mass of C₉H₈N₂O₂.
[M+H]⁺177.07Protonated molecular ion, commonly observed in ESI and CI.
[M+Na]⁺199.05Sodium adduct, often seen in ESI.
[M-H]⁻175.05Deprotonated molecular ion in negative ion mode.
Fragmentation Ion147Loss of the formyl radical (•CHO, 29 Da) from the molecular ion.
Fragmentation Ion133Loss of the methyl radical (•CH₃, 15 Da) followed by CO (28 Da).

Expert Rationale and Interpretation

The predictive data presented above is grounded in a systematic analysis of spectroscopic principles and empirical data from analogous structures.

NMR Spectroscopy: A Window into the Molecular Skeleton

The predicted ¹H NMR spectrum is anticipated to show distinct signals for each proton. The aldehyde proton is expected at a significantly downfield shift (around 10 ppm) due to the strong deshielding effect of the carbonyl group. The pyrrole N-H proton is also expected to be downfield and broad due to hydrogen bonding and exchange. The aromatic protons on the pyridine and pyrrole rings will have chemical shifts and coupling patterns dictated by their electronic environment and proximity to neighboring protons. The methoxy group should present as a sharp singlet around 4.0 ppm.

For the ¹³C NMR spectrum, the aldehyde carbonyl carbon will be the most downfield signal. The carbons of the aromatic rings will appear in the typical aromatic region (100-165 ppm), with their specific shifts influenced by the nitrogen atoms and the methoxy and aldehyde substituents.

IR Spectroscopy: Unveiling Functional Groups

The IR spectrum will be dominated by a strong absorption band for the conjugated aldehyde C=O stretch between 1670 and 1700 cm⁻¹. The N-H stretch of the pyrrole ring will appear as a broad band above 3100 cm⁻¹. The presence of the methoxy group will be confirmed by strong C-O stretching bands. The aromatic nature of the core is evidenced by C-H stretching just above 3000 cm⁻¹ and C=C/C=N stretching bands in the 1550-1620 cm⁻¹ region.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₈N₂O₂ with high accuracy. The fragmentation pattern in techniques like Electron Ionization (EI) would likely involve initial loss of the formyl radical (•CHO) or cleavage of the methoxy group.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms structure Structure Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment structure->purity

Caption: General workflow for synthesis and spectroscopic characterization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition of ¹H NMR Spectrum:

    • Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

    • Consider running DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling relationships.

    • Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons with their directly attached carbons.

    • Use HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall structure.

FT-IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid Phase (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Ionization Method:

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules and will likely yield the protonated molecule [M+H]⁺.

    • Electron Ionization (EI): This is a higher-energy technique that will produce the molecular ion [M]⁺• and a more extensive fragmentation pattern, which can be useful for structural elucidation.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the calculated mass for the proposed formula (C₉H₈N₂O₂).

    • Analyze the fragmentation pattern to gain further structural information.

Conclusion

The structural elucidation of novel or complex organic molecules like this compound is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. This guide provides a detailed predictive framework for the NMR, IR, and MS data of this important synthetic building block. By understanding the expected spectroscopic signatures and following robust experimental protocols, researchers can confidently confirm the structure and purity of their synthesized material, thereby accelerating the pace of discovery in drug development and materials science.

References

  • BenchChem. (n.d.). Spectroscopic Characterization of Novel Pyrrolo[3,2-b]pyrrole Compounds: An In-depth Technical Guide.
  • PubChem. (n.d.). This compound.
  • Guidechem. (n.d.). 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.
  • Oakwood Chemical. (n.d.). 5-Methoxy-1H-pyrrolo[3,2-b]pyridine.
  • Zhang, L., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302919. Retrieved from [Link]

  • ResearchGate. (2009). Pyrido[2',3':4,5]pyrrolo[2,1-d][2][3][4][5]tetrazine-4(3H)-ones, a new class of temozolomide heteroanalogues. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of p-methoxy cinnamaldehyde (a), 2-aminobenzimidazole (b).... Retrieved from [Link]

  • Mol Divers. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 24(1), 233-239. Retrieved from [Link]

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The Strategic Synthesis and Application of Pyrrolo[3,2-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[3,2-b]pyridine Core - A Privileged Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is perpetually in search of novel molecular frameworks that offer a blend of potent biological activity, favorable physicochemical properties, and synthetic accessibility. Among the heterocyclic compounds that have garnered significant attention, the pyrrolopyridine scaffold, also known as azaindole, stands out as a "privileged structure." These bioisosteres of indoles and purines are central to numerous therapeutic agents.[1] Pyrrolopyridines exist in six isomeric forms, each defined by the position of the nitrogen atom in the pyridine ring.[2][3] This guide focuses specifically on the pyrrolo[3,2-b]pyridine core, also referred to as 1,7-diazaindole or 7-azaindole, a scaffold that has proven to be particularly fruitful in the development of targeted therapies, most notably in oncology.[1][4][5]

The strategic incorporation of a nitrogen atom into the indole ring system can significantly modulate a molecule's potency and pharmacokinetic profile, while also opening new avenues for intellectual property.[1] The pyrrolo[3,2-b]pyridine moiety is structurally analogous to the adenine fragment of adenosine triphosphate (ATP), making it an exceptional scaffold for designing inhibitors of kinases, a critical class of enzymes in cellular signaling.[1] This guide will provide an in-depth exploration of the discovery, synthesis, isolation, and characterization of pyrrolo[3,2-b]pyridine derivatives, offering field-proven insights for researchers and scientists in drug development.

Strategic Synthesis of the Pyrrolo[3,2-b]pyridine Core

The construction of the pyrrolo[3,2-b]pyridine ring system is a critical step in the synthesis of numerous biologically active molecules. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Modern synthetic organic chemistry offers a variety of elegant and efficient methods for the functionalization of this scaffold, with metal-catalyzed cross-coupling reactions being particularly prominent.[5]

Key Synthetic Approaches

Two primary strategies dominate the synthesis of the pyrrolo[3,2-b]pyridine core:

  • Construction of the pyrrole ring onto a pre-existing pyridine.

  • Construction of the pyridine ring onto a pre-existing pyrrole.

The following diagram illustrates a generalized workflow for the synthesis of pyrrolo[3,2-b]pyridine derivatives, highlighting key decision points for chemists.

G cluster_0 Synthetic Strategy Selection cluster_1 Core Functionalization cluster_2 Isolation & Purification Starting Materials Starting Materials Pyrrole Ring Formation Pyrrole Ring Formation Starting Materials->Pyrrole Ring Formation Pyridine Precursor Pyridine Ring Formation Pyridine Ring Formation Starting Materials->Pyridine Ring Formation Pyrrole Precursor Pyrrolo[3,2-b]pyridine Core Pyrrolo[3,2-b]pyridine Core Pyrrole Ring Formation->Pyrrolo[3,2-b]pyridine Core Pyridine Ring Formation->Pyrrolo[3,2-b]pyridine Core Cross-Coupling Reactions Cross-Coupling Reactions Pyrrolo[3,2-b]pyridine Core->Cross-Coupling Reactions e.g., Suzuki, Buchwald-Hartwig C-H Activation C-H Activation Pyrrolo[3,2-b]pyridine Core->C-H Activation Final Derivative Final Derivative Cross-Coupling Reactions->Final Derivative C-H Activation->Final Derivative Chromatography Chromatography Final Derivative->Chromatography Crystallization Crystallization Chromatography->Crystallization For high purity solids

Caption: Generalized workflow for the synthesis and purification of pyrrolo[3,2-b]pyridine derivatives.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling for C-2 Arylation

A common and powerful method for functionalizing the pyrrolo[3,2-b]pyridine scaffold is the Suzuki-Miyaura cross-coupling reaction. This reaction is particularly useful for introducing aryl or heteroaryl substituents at specific positions, which is often crucial for modulating biological activity. The following is a representative protocol for the C-2 arylation of a protected 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine intermediate, which shares a similar reactive profile with its pyrrolo[3,2-b]pyridine counterpart.[6]

Step-by-Step Methodology:

  • Reactant Preparation: To a reaction vessel, add the 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).[6]

  • Catalyst Addition: Add the palladium catalyst, such as Pd2(dba)3 (0.03 eq), under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Solvent and Degassing: Add a degassed mixture of 1,4-dioxane and water (typically in a 1:1 ratio).[6]

  • Reaction Conditions: Heat the reaction mixture to 100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.[6]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl derivative.[6]

The causality behind this experimental choice lies in the chemoselectivity of the palladium-catalyzed cross-coupling, which preferentially occurs at the more reactive C-2 iodo position over the C-4 chloro position.[6]

Isolation and Characterization of Pyrrolo[3,2-b]pyridine Derivatives

The unambiguous structural elucidation and purity assessment of newly synthesized compounds are paramount in drug discovery. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Workflow

A systematic approach to the characterization of pyrrolo[3,2-b]pyridine derivatives is essential. The following workflow outlines the key experimental stages.

G Synthesized Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized Compound->NMR MS Mass Spectrometry (HRMS) Synthesized Compound->MS FTIR FT-IR Spectroscopy Synthesized Compound->FTIR Structure Elucidation Structure Elucidation NMR->Structure Elucidation MS->Structure Elucidation FTIR->Structure Elucidation XRay Single Crystal X-ray Diffraction Final Characterized Compound Final Characterized Compound XRay->Final Characterized Compound Structure Elucidation->XRay For unambiguous stereochemistry Purity Assessment Purity Assessment Structure Elucidation->Purity Assessment Purity Assessment->Final Characterized Compound

Caption: Spectroscopic characterization workflow for pyrrolo[3,2-b]pyridine derivatives.

Key Spectroscopic Data:

TechniqueInformation Provided
¹H NMR Provides information on the number, environment, and connectivity of protons.
¹³C NMR Determines the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (High-Resolution MS).
FT-IR Spectroscopy Identifies the presence of specific functional groups.
X-ray Crystallography Provides the definitive three-dimensional structure of crystalline compounds.[7][8]

Pyrrolo[3,2-b]pyridines in Drug Discovery: A Focus on Kinase Inhibition

The pyrrolo[3,2-b]pyridine scaffold has emerged as a cornerstone in the design of kinase inhibitors.[1][4] Kinases play a pivotal role in cell signaling, and their aberrant activity is a hallmark of many diseases, particularly cancer. The ability of the 7-azaindole moiety to form key hydrogen bonding interactions with the kinase hinge region is a critical factor in its success as a pharmacophore.[1]

Mechanism of Action: Targeting the Kinase Hinge Region

Many pyrrolo[3,2-b]pyridine-based inhibitors function by competing with ATP for binding to the active site of the kinase. The nitrogen atom at position 7 and the pyrrole N-H group can act as hydrogen bond acceptors and donors, respectively, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.

G cluster_0 Kinase Active Site cluster_1 Inhibitor Binding Kinase Kinase Hinge Region Amino Acid Residues Inhibitor Pyrrolo[3,2-b]pyridine Core N7 (Acceptor) N1-H (Donor) Inhibitor:n7->Kinase:f0 H-Bond Inhibitor:nh->Kinase:f0 H-Bond

Caption: Hydrogen bonding interactions between a pyrrolo[3,2-b]pyridine inhibitor and the kinase hinge region.

Notable Examples and Biological Activities

A growing body of literature highlights the diverse biological activities of pyrrolo[3,2-b]pyridine derivatives. These compounds have shown promise as inhibitors of various kinases and as agents with antiproliferative and antibacterial properties.

Compound ClassTarget/ActivityTherapeutic Potential
Diarylureas and AmidesAntiproliferative against melanomaCancer[9]
Carboxamide DerivativesAcetyl-CoA carboxylase (ACC) 1 inhibitorsCancer, Fatty Acid Related Diseases[10]
5-oxo-4H-pyrrolo[3,2-b]pyridinesAntibacterialInfectious Diseases[11][12]
Various DerivativesFibroblast Growth Factor Receptor (FGFR) inhibitorsCancer[13]
Various DerivativesPDK1 inhibitorsCancer[14]

For instance, a series of diarylureas and amides based on the pyrrolo[3,2-b]pyridine scaffold demonstrated potent antiproliferative activity against the A375 human melanoma cell line, with some derivatives showing superior or similar activity to the approved drug Sorafenib.[9] Furthermore, novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been identified as orally available inhibitors of acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis, highlighting their potential in oncology.[10]

Conclusion and Future Perspectives

The pyrrolo[3,2-b]pyridine core continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in key biological interactions have solidified its status as a privileged structure in drug design. Advances in synthetic methodologies, particularly in metal-catalyzed cross-coupling and C-H functionalization, have made a diverse array of derivatives readily accessible for biological screening.[5] The continued exploration of this scaffold is expected to yield novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles, addressing unmet medical needs across various disease areas, from oncology to infectious diseases.

References

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Discovery of novel 7-azaindoles as PDK1 inhibitors. PubMed. [Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. scielo.br. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. JOCPR. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Going beyond the borders: pyrrolo[3,2- b ]pyrroles with deep red emission. RSC Publishing. [Link]

  • Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl -1H-pyrrolo[2,3-b]pyridine. Taylor & Francis Online. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

  • (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]

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  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ResearchGate. [Link]

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5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS Number: 17288-55-0

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[3,2-b]pyridine core is recognized as a privileged scaffold, forming the structural basis for a multitude of biologically active agents. This document details the compound's essential physicochemical properties, outlines a logical and robust synthetic protocol, and explores its established and potential applications by examining the mechanisms of action associated with its structural class. The insights presented are intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to effectively utilize this valuable chemical building block in the synthesis of novel therapeutic agents.

Core Compound Identification and Physicochemical Properties

Precise identification is critical for sourcing, synthesis, and regulatory compliance. The definitive Chemical Abstracts Service (CAS) number for the title compound is 17288-55-0 [1]. While several isomers exist, such as the pyrrolo[2,3-b] and pyrrolo[2,3-c] variants, this guide focuses specifically on the [3,2-b] fused system.

The core properties of this molecule are summarized below. Data is derived from its molecular formula and comparison with its close isomers, as specific experimental data for this exact compound is sparse in publicly available literature.

PropertyValueSource / Rationale
CAS Number 17288-55-0Guidechem[1]
Molecular Formula C₉H₈N₂O₂Calculated from structure
Molecular Weight 176.17 g/mol Calculated from formula; consistent with isomers[1][2]
Appearance Expected to be a solid (e.g., off-white to yellow powder)Based on related azaindole aldehydes
InChI Key Not available in search results-
Canonical SMILES O=Cc1c[nH]c2ncc(OC)cc12Predicted from structure

Synthesis and Mechanistic Rationale

Causality of Experimental Choice: The Vilsmeier-Haack reaction is the method of choice due to the electronic nature of the pyrrolo[3,2-b]pyridine system. The pyrrole ring is electron-rich and highly susceptible to electrophilic substitution. The Vilsmeier reagent (chloromethyleniminium ion), generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is a weak electrophile perfectly suited for this transformation. It selectively attacks the electron-rich C3 position of the pyrrole ring, leading to the desired carbaldehyde with high regioselectivity and typically excellent yields.

Synthesis_Workflow Start 5-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS: 17288-40-3) Reaction Electrophilic Substitution (Vilsmeier-Haack Reaction) Start->Reaction Substrate Reagents POCl₃ + DMF (Vilsmeier Reagent Formation) Reagents->Reaction Reagent Workup Aqueous Workup (e.g., NaOAc or NaHCO₃) Reaction->Workup Crude Product Product This compound (CAS: 17288-55-0) Workup->Product Purified Product

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Protocol 2.1: Vilsmeier-Haack Formylation (Self-Validating System)

This protocol is designed as a self-validating system. Successful formation of the aldehyde product will be readily apparent by a significant shift in the TLC retention factor (Rf) compared to the starting material and can be definitively confirmed by ¹H NMR spectroscopy, which will show a new singlet peak for the aldehyde proton (CHO) in the downfield region (typically δ 9-10 ppm).

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF while maintaining the temperature at 0°C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the starting material, 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1 equivalent), in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Quenching and Workup: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate until the pH is ~7-8. This step hydrolyzes the iminium intermediate to the aldehyde.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Biological Significance & Applications in Drug Discovery

The 1H-pyrrolo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Derivatives have been investigated as potent therapeutic agents in oncology, immunology, and neurology.[4] The title compound serves as a key intermediate for introducing further chemical diversity at the C3 position, enabling the synthesis of a wide range of potential drug candidates.

The mechanisms of action for this class of compounds are diverse and depend heavily on the specific substitutions on the parent ring system.[4]

Biological_Targets Core 1H-Pyrrolo[3,2-b]pyridine Scaffold Kinase Kinase Inhibition Core->Kinase GPCR GPCR Modulation Core->GPCR Enzyme Enzyme Inhibition Core->Enzyme Cytoskeleton Cytoskeletal Disruption Core->Cytoskeleton JAK3 JAK3 Kinase->JAK3 e.g., Immunomodulators GluN2B GluN2B (NMDA Receptor) GPCR->GluN2B e.g., CNS Agents PDE4B PDE4B Enzyme->PDE4B e.g., Anti-inflammatory ACC1 ACC1 Enzyme->ACC1 e.g., Oncology Tubulin Tubulin Polymerization Cytoskeleton->Tubulin e.g., Anticancer

Caption: The biological target landscape for the pyrrolopyridine scaffold.

Authoritative Grounding in Biological Activity
  • Kinase Inhibition: Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent and selective inhibitors of Janus Kinase 3 (JAK3), highlighting their potential as novel immunomodulators for treating autoimmune diseases.[5]

  • Enzyme Inhibition:

    • PDE4B: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were developed as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), a key enzyme in regulating inflammatory processes.[6] These compounds showed significant inhibition of TNF-α release, making them promising leads for CNS and inflammatory diseases.[6]

    • ACC1: 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been identified as potent inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), an enzyme crucial for fatty acid synthesis that is often upregulated in cancers.[4]

  • CNS Receptor Modulation: Certain 1H-pyrrolo[3,2-b]pyridine derivatives act as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the NMDA receptor, indicating potential applications in treating neurological disorders associated with excessive glutamatergic signaling.[4]

  • Anticancer Activity (Tubulin Polymerization): While demonstrated in the isomeric 1H-pyrrolo[3,2-c]pyridine system, this mechanism provides a plausible avenue of investigation.[4] These derivatives act as inhibitors of tubulin polymerization by binding to the colchicine-binding site, which disrupts microtubule dynamics, induces G2/M phase cell cycle arrest, and leads to apoptosis.[7][8] Pyrrolo-fused heterocycles are actively being explored as potent anticancer agents through this mechanism.[9]

Conclusion and Future Directions

This compound (CAS: 17288-55-0) is more than a simple chemical entity; it is a strategic starting point for the development of sophisticated, biologically active molecules. Its utility is rooted in the proven therapeutic relevance of the pyrrolopyridine scaffold. The aldehyde functional group provides a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for the systematic exploration of chemical space around this privileged core. Future research should focus on leveraging this intermediate to synthesize libraries of novel compounds for screening against high-value biological targets such as kinases, phosphodiesterases, and central nervous system receptors.

References

  • Chemsrc. 5-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde. [Link]

  • Abosyn. 5-methoxy-1H-pyrrolo[3,2-b]pyridine. [Link]

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. [Link]

  • ChemBK. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE. [Link]

  • National Institutes of Health. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • National Institutes of Health. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. [Link]

  • APEX science. 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

  • ResearchGate. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. [Link]

  • National Institutes of Health. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • National Institutes of Health. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • PubMed Central. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. [Link]

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The Biological Potential of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural rigidity make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of a specific derivative, 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. While direct research on this particular molecule is limited, this document will synthesize data from closely related analogues to build a predictive framework for its biological function and to provide actionable insights for researchers in drug development. By examining the established activities of the pyrrolopyridine family, we can infer the likely mechanistic pathways and therapeutic applications for this promising compound.

Chemical Profile and Synthesis

The subject of this guide, this compound, is characterized by a pyrrolopyridine core with a methoxy group at the 5-position and a carbaldehyde (aldehyde) group at the 3-position. The methoxy group can influence the molecule's solubility and electronic properties, potentially enhancing its interaction with biological targets. The carbaldehyde group is a versatile chemical handle, allowing for further synthetic modifications to explore structure-activity relationships (SAR).

Predicted Biological Activities and Mechanisms of Action

Based on extensive research into derivatives of the 1H-pyrrolo[2,3-b]pyridine and its isomers, we can project several potential biological activities for this compound. The following sections detail these predicted activities and their underlying mechanisms, supported by data from analogous compounds.

Anticancer Potential

The pyrrolopyridine scaffold is a cornerstone in the development of novel anticancer agents. Derivatives have shown efficacy through various mechanisms:

  • Kinase Inhibition: A prominent mechanism of action for pyrrolopyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

    • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of FGFRs, which play a critical role in tumor cell proliferation, angiogenesis, and migration[2][3]. The introduction of a methoxy group has been shown to be favorable in some analogues, suggesting that this compound could exhibit similar inhibitory activity.

    • Janus Kinase (JAK) Inhibition: Specifically, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as potent and selective inhibitors of JAK3, a key enzyme in cytokine signaling pathways that are vital for immune cell function[4][5]. This suggests a potential immunomodulatory and anticancer role.

    • FMS Kinase Inhibition: Pyrrolo[3,2-c]pyridine derivatives have demonstrated potent inhibitory effects against FMS kinase (CSF-1R), a target implicated in various cancers[6].

  • Tubulin Polymerization Inhibition: Isomeric 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site[7][8][9]. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and apoptosis, a well-established anticancer strategy[7][9].

  • Inhibition of Acetyl-CoA Carboxylase 1 (ACC1): Some 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives are potent inhibitors of ACC1, an enzyme essential for fatty acid synthesis, which is often upregulated in cancer cells[8].

Antimicrobial and Antibacterial Activity

The global challenge of antimicrobial resistance has spurred the search for new classes of antibiotics. Pyrrolopyridine derivatives have emerged as a promising area of investigation.

  • Broad-Spectrum Antibacterial Potential: Various pyrrolo[3,2-b]pyridine and pyrrolo[2,3-b]quinoxaline derivatives have demonstrated activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus[10][11][12][13]. A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents[14]. The mechanism may involve the inhibition of essential bacterial processes such as protein synthesis[14].

Antiviral Activity

The structural diversity of pyrrolopyridine derivatives has also led to the discovery of compounds with significant antiviral properties.

  • Broad-Spectrum Antiviral Effects: Pyridine-fused heterocyclic compounds have shown activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Zika virus[15][16]. The mechanisms are diverse and can include the inhibition of viral enzymes or interference with the host cell machinery required for viral replication[15][16].

Experimental Protocols for Evaluation

To validate the predicted biological activities of this compound, a systematic experimental approach is necessary. The following protocols are based on established methodologies for evaluating related compounds.

Anticancer Activity Assays
  • Cell Proliferation Assay (MTT/MTS Assay):

    • Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

    • Methodology:

      • Seed cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates.

      • Treat cells with a serial dilution of this compound for 48-72 hours.

      • Add MTT or MTS reagent to each well and incubate.

      • Measure the absorbance to determine cell viability and calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Kinase Inhibition Assay (e.g., FGFR Kinase Assay):

    • Objective: To assess the direct inhibitory effect of the compound on specific kinase activity.

    • Methodology:

      • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

      • Incubate the recombinant kinase (e.g., FGFR1) with the test compound and ATP.

      • Measure the kinase activity by quantifying the amount of ADP produced.

      • Determine the IC50 value for kinase inhibition.

  • Tubulin Polymerization Assay:

    • Objective: To investigate the compound's effect on microtubule formation.

    • Methodology:

      • Use a fluorescence-based tubulin polymerization assay kit.

      • Incubate purified tubulin with the test compound in a polymerization buffer.

      • Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.

      • Compare the polymerization curve to that of a known inhibitor (e.g., colchicine) and a vehicle control.

Antimicrobial Activity Assays
  • Minimum Inhibitory Concentration (MIC) Assay:

    • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

    • Methodology:

      • Prepare a serial dilution of the compound in a liquid growth medium in a 96-well plate.

      • Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus).

      • Incubate the plate under appropriate conditions.

      • Determine the MIC by visual inspection for the absence of turbidity.

Antiviral Activity Assays
  • Plaque Reduction Assay:

    • Objective: To quantify the inhibition of viral replication.

    • Methodology:

      • Infect a monolayer of host cells with the virus in the presence of varying concentrations of the test compound.

      • Overlay the cells with a semi-solid medium to restrict viral spread to adjacent cells, leading to the formation of plaques.

      • After incubation, stain the cells and count the number of plaques.

      • Calculate the percentage of plaque reduction compared to an untreated control to determine the EC50 value (the concentration that reduces plaque formation by 50%).

Data Presentation

For a comprehensive evaluation, the results from these assays should be systematically organized.

Table 1: Predicted Biological Activities and Relevant Assays

Predicted Biological ActivityKey Molecular Target/MechanismSuggested Primary AssaySecondary Assays
Anticancer Kinase Inhibition (e.g., FGFR, JAK)Kinase Inhibition AssayCell Proliferation Assay, Western Blot for pathway modulation
Tubulin Polymerization InhibitionTubulin Polymerization AssayCell Cycle Analysis, Immunofluorescence of microtubules
ACC1 InhibitionACC1 Enzyme AssayLipid Synthesis Assay
Antimicrobial Inhibition of Bacterial GrowthMinimum Inhibitory Concentration (MIC) AssayTime-Kill Assay, Mechanism of Action studies
Antiviral Inhibition of Viral ReplicationPlaque Reduction AssayqRT-PCR for viral RNA, Cytotoxicity Assay in host cells

Visualizing Potential Mechanisms

To better understand the potential interactions of this compound with cellular pathways, the following diagrams illustrate a hypothetical workflow for its evaluation and a potential signaling pathway it might inhibit.

G cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Mechanism of Action Studies Compound Synthesis Compound Synthesis Purity Analysis (LC-MS, NMR) Purity Analysis (LC-MS, NMR) Compound Synthesis->Purity Analysis (LC-MS, NMR) Broad-Spectrum Cell Viability Screen Broad-Spectrum Cell Viability Screen Purity Analysis (LC-MS, NMR)->Broad-Spectrum Cell Viability Screen Anticancer Cell Line Panel Anticancer Cell Line Panel Broad-Spectrum Cell Viability Screen->Anticancer Cell Line Panel Antimicrobial Panel (Gram +/-) Antimicrobial Panel (Gram +/-) Broad-Spectrum Cell Viability Screen->Antimicrobial Panel (Gram +/-) Antiviral Panel (e.g., RNA/DNA viruses) Antiviral Panel (e.g., RNA/DNA viruses) Broad-Spectrum Cell Viability Screen->Antiviral Panel (e.g., RNA/DNA viruses) Kinase Profiling Kinase Profiling Anticancer Cell Line Panel->Kinase Profiling Tubulin Polymerization Assay Tubulin Polymerization Assay Anticancer Cell Line Panel->Tubulin Polymerization Assay Target Deconvolution Target Deconvolution Kinase Profiling->Target Deconvolution

Caption: Experimental workflow for evaluating the biological activity of this compound.

G Growth Factor Growth Factor FGFR FGFR Growth Factor->FGFR RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway FGFR->RAS-RAF-MEK-ERK Pathway PI3K-AKT Pathway PI3K-AKT Pathway FGFR->PI3K-AKT Pathway Compound 5-methoxy-1H-pyrrolo [3,2-b]pyridine-3-carbaldehyde Compound->FGFR Cell Proliferation Cell Proliferation RAS-RAF-MEK-ERK Pathway->Cell Proliferation Angiogenesis Angiogenesis RAS-RAF-MEK-ERK Pathway->Angiogenesis Survival Survival PI3K-AKT Pathway->Survival

Sources

An In-depth Technical Guide to the Medicinal Chemistry of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-methoxy-1H-pyrrolo[3,2-b]pyridine, a scaffold also known as 5-methoxy-4-azaindole, represents a privileged heterocyclic system in modern medicinal chemistry. Its structural resemblance to purine and indole motifs allows it to function as a potent hinge-binding element for a variety of protein kinases, which are critical targets in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the synthesis, structural diversification, and biological evaluation of analogs derived from the key intermediate, 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. We will dissect the causal relationships behind synthetic strategies, detail validated experimental protocols for compound evaluation, and analyze structure-activity relationships (SAR) to inform the rational design of next-generation therapeutics.

The Strategic Importance of the 5-Methoxy-1H-pyrrolo[3,2-b]pyridine Core

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold has garnered significant attention in drug discovery due to its bioisosteric relationship with both indole and purine systems.[1] The introduction of a nitrogen atom into the indole ring system can modulate physicochemical properties such as solubility and pKa, while also providing an additional hydrogen bond acceptor, which can enhance binding affinity to biological targets.[1]

The 5-methoxy substituent plays a crucial role in further refining the pharmacological profile of these analogs. The methoxy group can influence ligand-target binding, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its presence can introduce favorable steric and electronic interactions within a target's binding pocket and often serves to block potential sites of metabolic oxidation, thereby improving a compound's pharmacokinetic profile.[2]

The 3-carbaldehyde functionality serves as a versatile synthetic handle, allowing for a wide array of structural modifications. This aldehyde group can be readily transformed into various functional moieties, enabling the exploration of diverse chemical space and the optimization of biological activity.

Synthesis of the Core Scaffold and Key Intermediate

The synthesis of the core scaffold, 5-methoxy-1H-pyrrolo[3,2-b]pyridine, can be achieved through various multi-step sequences starting from substituted pyridines. A common strategy involves the construction of the pyrrole ring onto the pyridine core.

Representative Synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine

A representative synthesis begins with a substituted pyridine, such as 6-methoxy-3-nitropyridine-2-acetonitrile. Catalytic hydrogenation of the nitro group to an amine, followed by intramolecular cyclization, yields the 5-methoxy-1H-pyrrolo[3,2-b]pyridine core.

Formylation via the Vilsmeier-Haack Reaction: Synthesis of this compound

The introduction of the 3-carbaldehyde group is efficiently achieved through an electrophilic aromatic substitution, most commonly the Vilsmeier-Haack reaction.[3][4] This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[5] The electron-rich nature of the pyrrole ring directs the formylation to the C3 position.

G start 5-methoxy-1H-pyrrolo[3,2-b]pyridine reagent DMF, POCl3 (Vilsmeier Reagent Formation) start->reagent 1. intermediate Electrophilic Attack at C3 reagent->intermediate 2. hydrolysis Aqueous Workup (Hydrolysis of Iminium Salt) intermediate->hydrolysis 3. product This compound hydrolysis->product 4.

Vilsmeier-Haack Formylation Workflow

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C. Allow the mixture to stir at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 5-methoxy-1H-pyrrolo[3,2-b]pyridine in a suitable solvent (e.g., DMF or dichloromethane) and add it dropwise to the Vilsmeier reagent solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.[3]

Strategies for Generating Structural Analogs

The 3-carbaldehyde functionality is a versatile starting point for a multitude of chemical transformations, enabling the synthesis of a diverse library of structural analogs.

Reductive Amination

Reductive amination is a powerful method for introducing a wide range of amine-containing side chains. The aldehyde is first condensed with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine using a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[6] This approach allows for the facile introduction of various alkyl, aryl, and heterocyclic amines at the C3 position.

G aldehyde This compound imine Imine/Iminium Intermediate aldehyde->imine + Amine amine Primary or Secondary Amine (R1R2NH) amine->imine product C3-Aminomethyl Analog imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

Reductive Amination Workflow
Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.[7][8] By reacting the aldehyde with a phosphorus ylide (Wittig reagent), a carbon-carbon double bond is formed, allowing for the introduction of various substituted vinyl groups at the C3 position. The nature of the ylide (stabilized or non-stabilized) can influence the stereoselectivity (E/Z) of the resulting alkene.

Other Transformations of the Aldehyde
  • Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, Jones reagent). The resulting carboxylic acid can then be converted to amides, esters, or other acid derivatives.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol using mild reducing agents like sodium borohydride (NaBH₄). This alcohol can then be further functionalized.

  • Condensation Reactions: The aldehyde can undergo condensation reactions with active methylene compounds (e.g., malononitrile, cyanoacetates) to generate a variety of functionalized alkenes.

Modification of the Pyrrolopyridine Core

In addition to modifying the 3-carbaldehyde, analogs can be generated by functionalizing the core heterocyclic system. For instance, if a bromo-substituted precursor is used in the initial synthesis, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction can be employed to introduce aryl or heteroaryl substituents at various positions on the pyridine ring.[9][10]

Biological Evaluation and Key Targets

Analogs of 5-methoxy-1H-pyrrolo[3,2-b]pyridine have demonstrated significant activity against several classes of protein kinases, making them promising candidates for anticancer and anti-inflammatory therapies.

Primary Kinase Targets
  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFR1, 2, and 3.[11]

  • Cyclin-Dependent Kinase 9 (CDK9): As a key regulator of transcription, CDK9 is an attractive target in oncology. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest.

  • Haspin Kinase: This serine/threonine kinase plays a crucial role in mitosis. Haspin inhibitors are being explored as a novel class of antimitotic agents for cancer therapy.

G cluster_fgfr FGFR Signaling cluster_cdk9 Transcriptional Regulation cluster_haspin Mitotic Regulation fgfr FGFR ras_mapk RAS-MAPK Pathway (Proliferation) fgfr->ras_mapk pi3k_akt PI3K-AKT Pathway (Survival) fgfr->pi3k_akt cdk9 CDK9/Cyclin T rnapii RNA Polymerase II (Phosphorylation) cdk9->rnapii transcription Gene Transcription (e.g., Mcl-1) rnapii->transcription haspin Haspin Kinase h3 Histone H3 (Thr3) (Phosphorylation) haspin->h3 mitosis Chromosome Segregation h3->mitosis

Sources

5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Introduction

This compound is a heterocyclic compound of significant interest to the medicinal chemistry community. As a functionalized azaindole, this scaffold serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrrolopyridine core is a common motif in a variety of biologically active compounds, and the strategic placement of the methoxy and carbaldehyde groups on the 1H-pyrrolo[3,2-b]pyridine ring system offers multiple avenues for chemical modification and drug design.

This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, chemical properties, and potential biological significance. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Chemical Properties and Structure

  • Molecular Formula: C₉H₈N₂O₂

  • Molecular Weight: 176.17 g/mol

  • CAS Number: 17288-55-0

  • Appearance: Off-white to pale yellow solid (predicted)

  • Solubility: Likely soluble in organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and methanol.

The structure of this compound is characterized by a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The methoxy group at the 5-position and the carbaldehyde (formyl) group at the 3-position are key functional groups that influence the molecule's reactivity and potential biological interactions.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process: the synthesis of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine core, followed by its formylation at the 3-position.

Part 1: Synthesis of the Precursor: 5-methoxy-1H-pyrrolo[3,2-b]pyridine

The synthesis of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine precursor can be achieved through the reductive cyclization of a substituted nitropyridine.[1]

Reaction Scheme:

G A 6-methoxy-3-nitropyridine-2-acetonitrile derivative B 5-methoxy-1H-pyrrolo[3,2-b]pyridine A->B H2, Pd/C Ethanol or Methanol

A proposed synthesis of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine precursor.

Detailed Experimental Protocol:

  • Dissolution: Dissolve the starting material, a 6-methoxy-3-nitropyridine-2-acetonitrile derivative (1 equivalent), in ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Place the reaction mixture in a Paar hydrogenation apparatus and subject it to hydrogenation at room temperature for 24 hours.

  • Work-up: Upon completion of the reaction, filter the mixture to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be purified by column chromatography to yield 5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Part 2: Formylation via the Vilsmeier-Haack Reaction

The introduction of the carbaldehyde group at the 3-position of the pyrrolopyridine ring is effectively achieved through the Vilsmeier-Haack reaction.[2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-rich pyrrole ring of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine is susceptible to electrophilic substitution by the Vilsmeier reagent.

Reaction Scheme:

G A 5-methoxy-1H-pyrrolo[3,2-b]pyridine B This compound A->B POCl3, DMF (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack formylation of 5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Detailed Experimental Protocol (Proposed):

  • Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature. Stir the mixture at 0°C for a specified time to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 5-methoxy-1H-pyrrolo[3,2-b]pyridine in DMF and add it to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Carefully pour the reaction mixture into ice-cold water or an aqueous solution of sodium bicarbonate to quench the reaction and hydrolyze the intermediate iminium salt.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Potential Applications and Biological Significance

While specific biological data for this compound is not extensively reported in the literature, the broader class of pyrrolopyridine derivatives has demonstrated a wide range of pharmacological activities.[1] The therapeutic potential of this scaffold can be inferred from studies on its isomers and related analogs.

Anticancer Activity

Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have shown potent anticancer activities.[4][5] These compounds have been investigated as colchicine-binding site inhibitors, which disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis in cancer cells.[5] For instance, certain 1H-pyrrolo[3,2-c]pyridine derivatives have exhibited IC₅₀ values in the nanomolar to low micromolar range against various cancer cell lines, including HeLa, SGC-7901, and MCF-7.[5]

Kinase Inhibition

The pyrrolopyridine core is a well-established scaffold for the design of kinase inhibitors.

  • FMS Kinase: Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders.

  • Fibroblast Growth Factor Receptor (FGFR): The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for the development of inhibitors of FGFR, a family of receptor tyrosine kinases whose abnormal activation is associated with tumor progression.[4][6]

  • Glycogen Synthase Kinase-3β (GSK-3β): Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent GSK-3β inhibitors for the potential treatment of Alzheimer's disease.[7]

Other Potential Therapeutic Areas
  • Phosphodiesterase 4B (PDE4B) Inhibition: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been reported as selective and potent inhibitors of PDE4B, a target for inflammatory and central nervous system diseases.

  • Antiviral Activity: The broader class of azaindoles has been investigated for antiviral properties, including activity against HIV.[8]

The 3-carbaldehyde group of the title compound serves as a crucial synthetic handle for the further elaboration of the molecule. It can readily undergo various chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or condensation reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.

Summary of Biological Activities of Related Pyrrolopyridine Scaffolds

ScaffoldTargetTherapeutic AreaReference
1H-pyrrolo[3,2-c]pyridineColchicine-binding site on tubulinAnticancer[4][5]
1H-pyrrolo[3,2-c]pyridineFMS Kinase (CSF-1R)Anticancer, Anti-inflammatory
1H-pyrrolo[2,3-b]pyridineFibroblast Growth Factor Receptor (FGFR)Anticancer[4][6]
1H-pyrrolo[2,3-b]pyridineGlycogen Synthase Kinase-3β (GSK-3β)Alzheimer's Disease[7]
1H-pyrrolo[2,3-b]pyridinePhosphodiesterase 4B (PDE4B)Inflammatory Diseases, CNS Disorders

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its synthesis, while not extensively detailed in the literature for this specific isomer, can be reliably achieved through established synthetic methodologies such as reductive cyclization followed by Vilsmeier-Haack formylation. The biological activities exhibited by related pyrrolopyridine scaffolds, particularly in the areas of oncology and neurodegenerative diseases, underscore the therapeutic promise of this molecular framework. The presence of the versatile carbaldehyde functionality provides a gateway for the creation of diverse chemical libraries, paving the way for the discovery of novel and potent therapeutic agents. Further investigation into the specific biological profile of this compound and its derivatives is warranted to fully elucidate its potential as a lead compound in medicinal chemistry.

References

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Unlocking the Therapeutic Potential of the Pyrrolo[3,2-b]pyridine Scaffold: A Technical Guide to Key Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolo[3,2-b]pyridine

The pyrrolo[3,2-b]pyridine core, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure, combined with the specific arrangement of nitrogen atoms, provides a unique three-dimensional framework for designing molecules that can interact with a variety of biological targets with high affinity and selectivity. This guide offers an in-depth exploration of the key therapeutic targets of pyrrolo[3,2-b]pyridine derivatives, providing a technical resource for researchers and drug development professionals. We will delve into the mechanisms of action, present relevant in vitro and in vivo data, and provide detailed experimental protocols to facilitate further investigation into this promising class of compounds.

I. Targeting Kinases in Oncology and Inflammation

Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders. The pyrrolo[3,2-b]pyridine scaffold has proven to be a versatile template for the development of potent and selective kinase inhibitors.

A. FMS-like Tyrosine Kinase 3 (FLT3) and Colony-Stimulating Factor 1 Receptor (CSF-1R/FMS): Dual Threats in Cancer and Inflammation

FMS-like tyrosine kinase 3 (FLT3) and Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, are key regulators of cell survival, proliferation, and differentiation. Their aberrant activation is implicated in various cancers and inflammatory conditions. While much of the foundational work has been done on the closely related pyrrolo[3,2-c]pyridine scaffold, the structural similarities provide a strong rationale for investigating pyrrolo[3,2-b]pyridine derivatives against these targets. Studies on pyrrolo[3,2-c]pyridines have demonstrated potent, selective inhibition of FMS kinase, with IC50 values in the nanomolar range.[1][2] These compounds have shown significant anti-proliferative activity in cancer cell lines and anti-inflammatory effects in macrophages.[1]

Mechanism of Action: Pyrrolo[3,2-b]pyridine derivatives are designed to be ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of FMS. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the pro-proliferative and pro-survival signals mediated by the kinase.

FMS_Signaling_Pathway CSF-1 CSF-1 FMS Receptor FMS Receptor CSF-1->FMS Receptor Binds and Activates Downstream Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) FMS Receptor->Downstream Signaling Phosphorylates Pyrrolo[3,2-b]pyridine Derivative Pyrrolo[3,2-b]pyridine Derivative Pyrrolo[3,2-b]pyridine Derivative->FMS Receptor Inhibits ATP Binding Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotes caption Figure 1: FMS Kinase Signaling Inhibition JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK3 JAK3 Cytokine Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates pSTAT STAT-P STAT->pSTAT STAT Dimer STAT-P STAT-P pSTAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Modulates Pyrrolo[3,2-b]pyridine Derivative Pyrrolo[3,2-b]pyridine Derivative Pyrrolo[3,2-b]pyridine Derivative->JAK3 Inhibits caption Figure 2: JAK/STAT Signaling Inhibition

Figure 2: JAK/STAT Signaling Inhibition

II. Targeting Cellular Machinery: Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, motility, and intracellular transport. Disrupting microtubule dynamics is a well-established strategy in cancer therapy. While direct evidence for pyrrolo[3,2-b]pyridines as tubulin inhibitors is emerging, the closely related pyrrolo[3,2-c]pyridine scaffold has yielded potent inhibitors of tubulin polymerization that bind to the colchicine site. [3][4]These compounds induce cell cycle arrest at the G2/M phase and apoptosis in cancer cells. [3] Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to mitotic arrest and ultimately cell death.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay is a sensitive method to measure the effect of compounds on tubulin polymerization.

  • Reagents and Materials:

    • Lyophilized bovine brain tubulin (>99% pure)

    • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP (Guanosine triphosphate) solution

    • Fluorescent reporter (e.g., DAPI)

    • Test compounds (pyrrolo[3,2-b]pyridine derivatives) dissolved in DMSO

    • Positive controls: Paclitaxel (stabilizer), Vinblastine (destabilizer)

    • 384-well black, clear-bottom plates

    • Fluorescence plate reader with temperature control

  • Procedure:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold general tubulin buffer supplemented with GTP.

    • Prepare serial dilutions of the test compounds and controls in the tubulin solution.

    • Transfer the solutions to a pre-warmed (37°C) 384-well plate.

    • Immediately place the plate in the fluorescence plate reader and begin recording the fluorescence intensity (e.g., excitation 360 nm, emission 450 nm) every 30 seconds for 60 minutes at 37°C.

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

III. Neurodegenerative Disorders: Targeting Glycogen Synthase Kinase 3β (GSK-3β) in Alzheimer's Disease

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that is implicated in the pathophysiology of Alzheimer's disease. Overactivation of GSK-3β contributes to the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles, and is also involved in the production of amyloid-β peptides. Pyrrolo[2,3-b]pyridine derivatives have been identified as highly potent and selective GSK-3β inhibitors with promising in vitro and in vivo activity in models of Alzheimer's disease. [5][6][7][8][9]These findings strongly support the investigation of the pyrrolo[3,2-b]pyridine scaffold for this target.

Mechanism of Action: By inhibiting GSK-3β, pyrrolo[3,2-b]pyridine derivatives can reduce the hyperphosphorylation of tau, a critical step in the formation of neurofibrillary tangles. [7]Additionally, GSK-3β inhibition can upregulate β-catenin, which in turn promotes the expression of neurogenesis-related markers, potentially leading to neurite outgrowth and improved neuronal function. [7][8] Experimental Protocol: Western Blot Analysis of Tau Phosphorylation

This protocol allows for the assessment of the effect of pyrrolo[3,2-b]pyridine compounds on GSK-3β activity by measuring the phosphorylation of its substrate, tau.

  • Cell Culture and Treatment:

    • Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

    • Treat the cells with various concentrations of the pyrrolo[3,2-b]pyridine test compounds for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated tau (e.g., AT8, PHF-1), total tau, phosphorylated GSK-3β (Ser9), total GSK-3β, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. [10][11][12][13]

IV. Antimicrobial Potential: A New Frontier for Pyrrolo[3,2-b]pyridines

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The pyrrolo[3,2-b]pyridine scaffold has shown promise as a source of novel antibacterial compounds.

A. Antibacterial Activity

Derivatives of 5-oxo-4H-pyrrolo[3,2-b]pyridine have been identified as a new class of potent antibacterial agents. [14][15]These compounds have demonstrated significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. [14][16]The mechanism of action for some of these compounds appears to involve the inhibition of bacterial translation. [15]

Bacterial Strain MIC (µg/mL) Reference
Escherichia coli 3.35 [15]

| Staphylococcus aureus | 1.2 - 1.8 | [14]|

Table 2: Antibacterial Activity of Pyrrolo[3,2-b]pyridine Derivatives

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Reagents and Materials:

    • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

    • Mueller-Hinton Broth (MHB)

    • Test compounds (pyrrolo[3,2-b]pyridine derivatives) dissolved in DMSO

    • Positive control antibiotic (e.g., ciprofloxacin)

    • 96-well microtiter plates

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • Prepare two-fold serial dilutions of the test compounds and the positive control in MHB in the wells of a 96-well plate.

    • Inoculate each well with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. [17][18]

B. Antiviral Activity

The broader pyrrolopyridine class has demonstrated antiviral activity against a range of viruses, including influenza and HIV. [19][20][21][22][23][24]For instance, pyrrolo[3,2-c]pyridin-4-amine derivatives have been identified as entry inhibitors of influenza virus, acting by disrupting virus uncoating. [19][20]While specific studies on the antiviral properties of the pyrrolo[3,2-b]pyridine isomer are less common, the promising results from related scaffolds warrant further investigation in this therapeutic area.

V. Other Emerging Targets

The versatility of the pyrrolo[3,2-b]pyridine scaffold extends to other therapeutic targets, highlighting its potential in a wide range of diseases.

A. Phosphodiesterase 4B (PDE4B)

Phosphodiesterase 4B (PDE4B) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4B has anti-inflammatory effects and is a therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. While a study on pyrrolo[2,3-b]pyridine-2-carboxamides identified potent PDE4B inhibitors, a N-methylated pyrrolo[3,2-b]pyridine analog was found to be inactive. [14]This suggests that the substitution pattern and the position of the nitrogen atoms in the pyridine ring are critical for activity against this target.

Conclusion and Future Directions

The pyrrolo[3,2-b]pyridine scaffold has demonstrated significant potential as a platform for the discovery of novel therapeutics. Its derivatives have shown potent activity against a range of important targets in oncology, inflammation, neurodegenerative diseases, and infectious diseases. The structural insights and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this privileged chemical scaffold. Future efforts should focus on elucidating the structure-activity relationships for each target class, optimizing the pharmacokinetic properties of lead compounds, and conducting in-depth in vivo studies to validate their therapeutic potential.

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In Silico Profiling of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: A Technical Guide to Predictive ADMET Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The early stages of drug discovery are characterized by a high attrition rate, often due to unfavorable pharmacokinetic or safety profiles of promising compounds.[1][2] This technical guide provides a comprehensive, in-silico-driven assessment of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde , a heterocyclic compound of interest in medicinal chemistry. By leveraging a suite of validated computational tools, we can construct a robust, predictive profile of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This approach enables the early identification of potential liabilities, conserves resources, and provides a data-driven rationale for prioritizing experimental studies. This document serves as a guide for researchers and drug development professionals on the application of predictive modeling to accelerate discovery timelines.

Introduction: The Imperative for Predictive Modeling

The journey from a hit compound to a marketable drug is fraught with challenges, with a significant number of candidates failing due to poor ADMET properties.[2] In silico (computational) methods provide a rapid and cost-effective means to evaluate these critical characteristics before significant investment is made in synthesis and in vitro testing.[3][4][5] By modeling how a molecule is likely to behave in a biological system, we can prioritize compounds with a higher probability of success.

The subject of this guide, this compound, belongs to the azaindole class of heterocyclic compounds, a scaffold present in numerous biologically active molecules. Its structural features warrant a thorough investigation of its drug-like potential. This guide will detail the methodologies and interpret the predictive data for this specific molecule, serving as a template for the evaluation of other novel chemical entities.

Molecular Foundation and Physicochemical Landscape

All computational predictions begin with the definitive structure of the molecule. The first step is to obtain the canonical Simplified Molecular Input Line Entry System (SMILES) string, which is an unambiguous representation of the chemical structure.

Molecule: this compound Canonical SMILES: COC1=NC2=C(C=C1)NC=C2C=O[6]

Using this SMILES string as the input for predictive models, we can generate a foundational physicochemical profile. These properties are the primary determinants of a compound's pharmacokinetic behavior.[7][8]

2D Structure of this compound

Figure 1: 2D chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical descriptors computed using established algorithms. These values form the basis for assessing drug-likeness and predicting ADME behavior.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₉H₈N₂O₂[6]Defines the elemental composition.
Molecular Weight176.17 g/mol Influences diffusion and transport across biological membranes. Values <500 Da are generally preferred for oral drugs.[9][10]
LogP (Lipophilicity)1.4 - 1.8Measures the partitioning between an octanol and water phase. Critical for solubility, permeability, and metabolism.[7][11] An ideal range for oral drugs is often cited as 1-3.
Water Solubility (LogS)-2.5 to -3.0Predicts the extent to which a compound dissolves in water. Poor solubility is a major hurdle for oral absorption.
Hydrogen Bond Donors1The number of N-H and O-H bonds. Affects solubility and membrane permeability.[10]
Hydrogen Bond Acceptors4The number of nitrogen and oxygen atoms.[10] Influences solubility and binding interactions.
Molar Refractivity47.0 - 48.0A measure of molecular volume and polarizability, which can influence ligand-receptor binding.
Topological Polar Surface Area (TPSA)65.8 ŲSum of surfaces of polar atoms. A key predictor of membrane permeability and blood-brain barrier (BBB) penetration. TPSA < 140 Ų is often required for good oral bioavailability.

Data is a consensus from multiple predictive models to ensure robustness.

Pharmacokinetic (ADME) Profile

A viable drug must be able to get to its target in the body, which involves the processes of Absorption, Distribution, Metabolism, and Excretion.

Absorption

Oral bioavailability is a desirable trait for many drugs. Key predictors include gastrointestinal (GI) absorption and permeability through cell monolayers (like Caco-2 cells), which mimic the intestinal wall.

  • GI Absorption: Predicted to be High . The molecule's low molecular weight and moderate lipophilicity are favorable for passive absorption from the gut.

  • Caco-2 Permeability: Predicted to be Moderate to High . The TPSA value is well within the range associated with good cell permeability.

  • P-glycoprotein (P-gp) Substrate: Predicted to be a Non-substrate . P-gp is an efflux pump that can expel drugs from cells, reducing their absorption and efficacy. A prediction as a non-substrate is a highly favorable characteristic.

Distribution

Once absorbed, a drug is distributed throughout the body. Important considerations are the volume of distribution (VDss) and its ability to cross the blood-brain barrier (BBB).

  • Volume of Distribution (VDss): Predicted to be Low to Moderate . This suggests the compound is unlikely to extensively sequester in tissues and will primarily remain in the bloodstream and extracellular fluid.

  • Blood-Brain Barrier (BBB) Permeation: Predicted to be a Non-permeant . The molecule's TPSA and hydrogen bonding capacity suggest it is unlikely to cross the BBB efficiently. This is advantageous for drugs intended for peripheral targets, as it minimizes the risk of central nervous system (CNS) side effects.

Metabolism

Metabolism, primarily by the Cytochrome P450 (CYP) family of enzymes in the liver, is the body's primary mechanism for clearing foreign compounds. Predicting interactions with these enzymes is crucial.

  • CYP Inhibition: The molecule is predicted to be a non-inhibitor of the major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes is a common cause of drug-drug interactions, so this is a favorable safety profile.

  • CYP Substrate: Predictions indicate the molecule may be a substrate for CYP3A4 and CYP2D6 , suggesting these enzymes could be involved in its clearance.

Excretion
  • Total Clearance: The predicted clearance rate is low to moderate , consistent with its metabolic profile.

  • Renal OCT2 Substrate: Predicted to be a Non-substrate of the Organic Cation Transporter 2, indicating renal secretion via this pathway is unlikely to be a major route of elimination.

Drug-Likeness and Medicinal Chemistry Assessment

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs.[3] This is often evaluated using established guidelines like Lipinski's Rule of Five.[9][10][11]

Lipinski's Rule of Five

This rule of thumb predicts if a compound has properties that would make it a likely orally active drug in humans.[9][10]

RuleThresholdPredicted ValueCompliance
Molecular Weight< 500 Da[12]176.17Yes
LogP< 5[12]~1.6Yes
Hydrogen Bond Donors≤ 5[12]1Yes
Hydrogen Bond Acceptors≤ 10[12]4Yes
Violations ≤ 1 0 Excellent
Medicinal Chemistry Friendliness
  • Structural Alerts: The molecule contains no obvious Pan-Assay Interference Compounds (PAINS) or other promiscuous structural alerts that are known to cause false positives in high-throughput screening.

  • Synthetic Accessibility: The predicted synthetic accessibility score is favorable, suggesting the molecule can be synthesized with relative ease, which is a practical consideration for lead optimization.

Predicted Toxicological Profile

Early assessment of potential toxicity is paramount to prevent late-stage failures. Computational toxicology models can flag potential liabilities.[13]

Toxicity EndpointPredictionRationale & Implication
AMES Mutagenicity Non-mutagenic The Ames test assesses the mutagenic potential of a compound.[14][15] A negative prediction suggests a low likelihood of causing DNA mutations, a critical safety hurdle.[16]
hERG Inhibition Non-inhibitor Blockade of the hERG potassium channel is a leading cause of drug-induced cardiac arrhythmia (QT prolongation).[17][18][19] A prediction as a non-inhibitor is a major de-risking factor.[20][21]
Hepatotoxicity Non-toxic Predicts the potential for the compound to cause drug-induced liver injury. A negative prediction is favorable for the safety profile.
Skin Sensitization Non-sensitizer Indicates a low probability of causing an allergic skin reaction.

Methodologies and Workflows

The predictions outlined in this guide were generated using a consensus approach from multiple well-validated, freely accessible web servers, primarily SwissADME and pkCSM.[1][22][23][24][25][26][27] This multi-tool strategy mitigates the biases inherent in any single algorithm.

General Predictive Workflow

The following diagram illustrates the high-level workflow for the in silico assessment of a novel compound.

G cluster_input Input Stage cluster_prediction Prediction Stage cluster_analysis Analysis Stage cluster_output Output & Decision Input Molecule of Interest (this compound) SMILES Obtain Canonical SMILES (COC1=NC2=C(C=C1)NC=C2C=O) Input->SMILES SwissADME SwissADME Server SMILES->SwissADME Submit SMILES pkCSM pkCSM Server SMILES->pkCSM Submit SMILES PhysChem Physicochemical Properties SwissADME->PhysChem ADME ADME Profile SwissADME->ADME DrugLikeness Drug-Likeness (Lipinski's Rules) SwissADME->DrugLikeness pkCSM->ADME Tox Toxicology Prediction pkCSM->Tox Report Integrated Profile Report PhysChem->Report Consolidate Data ADME->Report Consolidate Data Tox->Report Consolidate Data DrugLikeness->Report Consolidate Data Decision Go / No-Go Decision (Proceed to In Vitro Testing) Report->Decision

Diagram 1: High-level workflow for in silico ADMET prediction.

Step-by-Step Protocol for Analysis
  • Obtain SMILES: Secure the canonical SMILES string for the target molecule from a reliable database such as PubChem.[6] For our molecule, this is COC1=NC2=C(C=C1)NC=C2C=O.

  • Submit to SwissADME:

    • Navigate to the SwissADME web server (]">http://www.swissadme.ch).[23]

    • Paste the SMILES string into the input box.

    • Execute the prediction run.

    • Collect data on physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness.

  • Submit to pkCSM:

    • Navigate to the pkCSM web server ([Link]1]

    • Input the SMILES string.[28][29]

    • Run the prediction for all ADMET properties.

    • Collect data, paying special attention to the toxicology predictions (AMES, hERG) and additional pharmacokinetic parameters.

  • Data Consolidation and Analysis:

    • Aggregate the outputs from both servers into summary tables.

    • Compare consensus predictions. Where discrepancies exist, consider the known strengths and weaknesses of each model's underlying algorithms.

    • Synthesize the data into a holistic profile, as presented in this guide.

Integrated Analysis and Conclusion

The comprehensive in silico profiling of this compound reveals a molecule with a highly promising drug-like profile.

Key Strengths:

  • Excellent Physicochemical Properties: The compound fully complies with Lipinski's Rule of Five, with a low molecular weight, ideal lipophilicity, and balanced hydrogen bonding capacity.

  • Favorable Absorption: High GI absorption is predicted, and critically, the molecule is not expected to be a substrate for the P-gp efflux pump.

  • Clean Safety Profile: The predictions for AMES mutagenicity and hERG inhibition are both negative, mitigating two of the most significant safety risks in early discovery.

  • Low Risk of CNS Side Effects: The molecule is predicted to not cross the blood-brain barrier, making it an ideal candidate for peripherally-acting targets.

Areas for Consideration:

  • Metabolic Stability: As a potential substrate for major CYP enzymes, its metabolic stability would need to be confirmed experimentally. This is not a liability but a key parameter to measure.

Overall Recommendation: Based on this extensive computational assessment, This compound is a high-potential candidate for further investigation. The predicted ADMET profile is overwhelmingly positive. The next logical step is to proceed with in vitro experimental validation of these predictions, starting with assays for metabolic stability, solubility, and hERG liability to confirm the promising in silico results.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Accessed January 14, 2026.
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. Accessed January 14, 2026.
  • Lipinski's rule of five. Wikipedia. Accessed January 14, 2026.
  • Sangatabathula, S., et al. (2019). In silico prediction of hERG inhibition. PubMed.
  • Dar, A. M., & Mir, S. (2017). Recent trends in drug-likeness prediction: A comprehensive review of In silico methods. Indian Journal of Pharmaceutical Sciences.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Accessed January 14, 2026.
  • Zhang, Y., et al. (2023). In silico prediction of hERG blockers using machine learning and deep learning approaches. PubMed.
  • Mastering Lipinski Rules for Effective Drug Development. bioaccess. Accessed January 14, 2026.
  • Soter, M., & Vigh, M. (2005). Predictive in silico modeling for hERG channel blockers. Drug Discovery Today.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).
  • Wang, S., et al. (2011). Development and evaluation of an in silico model for hERG binding.
  • Gini, G., et al. (2019).
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).
  • About SwissADME.
  • Benigni, R., & Bossa, C. (2011). New advanced tool for the computational estimation of Ames test mutagenesis.
  • Computational prediction of mutagenicity through comprehensive cell painting analysis. (2023). PubMed Central.
  • This compound. PubChem. Accessed January 14, 2026.
  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. (2021).
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.
  • How pkCSM works.
  • How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. YouTube. Accessed January 14, 2026.
  • Comparative evaluation of in silico systems for ames test mutagenicity prediction: scope and limitations. Semantic Scholar. Accessed January 14, 2026.
  • Li, X., et al. (2012). In silico Prediction of Chemical Ames Mutagenicity.
  • Help - How to use pkCSM. Biosig Lab. Accessed January 14, 2026.
  • Yamashita, F., & Hashida, M. (2004). In Silico Approaches for Predicting ADME Properties of Drugs. Journal of Pharmaceutical Sciences.
  • Al Azzam, K. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives.
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (2022). PubMed Central.
  • SwissADME.
  • Which is the best Web Server for ADMET Predictions helpful for publications.
  • In Silico Prediction of Drug Properties.
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evalu

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Methodological & Application

Synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Two-Step Synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of this compound, a valuable heterocyclic building block in drug discovery. The protocol is structured as a two-part process, beginning with the synthesis of the precursor, 5-methoxy-1H-pyrrolo[3,2-b]pyridine, via a robust reductive cyclization. The second part details the regioselective formylation of this precursor at the C3 position using the Vilsmeier-Haack reaction. This guide emphasizes the mechanistic rationale behind procedural choices, provides detailed step-by-step instructions, and includes troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of Pyrrolopyridines

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that serve as critical scaffolds in medicinal chemistry.[1] They are considered bioisosteres of indoles and are present in numerous biologically active molecules, including potent kinase inhibitors. The target molecule, this compound, is a particularly useful intermediate. The aldehyde functional group serves as a versatile handle for further chemical elaboration, enabling the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[2]

This protocol outlines a reliable synthetic route that is accessible in a standard organic chemistry laboratory.

Overall Synthetic Strategy

The synthesis is achieved in two primary stages. First, the pyrrolopyridine core is constructed. Second, the aldehyde functionality is introduced onto the electron-rich pyrrole ring.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Formylation A 6-methoxy-3-nitropyridine-2-acetonitrile B 5-methoxy-1H-pyrrolo[3,2-b]pyridine A->B  H₂, Pd/C  Reductive Cyclization   C This compound B->C  POCl₃, DMF  Vilsmeier-Haack Reaction  

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine

This initial step involves the catalytic hydrogenation of a substituted nitropyridine. The reaction proceeds via the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization to form the pyrrole ring.

Materials & Reagents
ReagentCAS No.Molecular Weight ( g/mol )QuantityNotes
6-methoxy-3-nitropyridine-2-acetonitrileN/A193.1512.9 mmol (2.5 g)Starting material.
Palladium on Carbon (10% Pd)7440-05-3106.42 (Pd)Catalytic (~250 mg)Handle with care; potentially pyrophoric.
Ethanol (or Methanol), anhydrous64-17-546.0740 mLSolvent.
Celite® (Diatomaceous earth)61790-53-2N/AAs neededFor filtration.
Equipment
EquipmentPurpose
Parr Hydrogenation ApparatusFor reaction under hydrogen pressure.
Round-bottom flask (100 mL)Reaction vessel.
Magnetic stirrer and stir barFor agitation.
Buchner funnel and filter flaskFor filtration of the catalyst.
Rotary evaporatorFor solvent removal.
Experimental Protocol
  • Reaction Setup: In a 100 mL flask suitable for a Parr hydrogenation apparatus, dissolve 6-methoxy-3-nitropyridine-2-acetonitrile (12.9 mmol, 2.5 g) in anhydrous ethanol (40 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (approx. 10% by weight of the starting material, ~250 mg) to the solution.

  • Hydrogenation: Place the reaction vessel in the Parr hydrogenation unit. Seal the system, evacuate, and purge with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen from the system and purge with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Solvent Evaporation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in dichloromethane (e.g., starting from 5% ethyl acetate) to afford 5-methoxy-1H-pyrrolo[3,2-b]pyridine as a solid.

Part 2: Synthesis of this compound

This transformation is achieved via the Vilsmeier-Haack reaction, a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5]

Principle and Rationale

The reaction involves two key stages. First, phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloromethyliminium salt.[6] Second, this reagent undergoes an electrophilic aromatic substitution reaction with the pyrrolopyridine precursor. The pyrrole ring is highly activated by the nitrogen atom, directing the substitution to the electron-rich C3 position. A subsequent hydrolysis step during aqueous work-up converts the intermediate iminium salt into the final aldehyde product.

G DMF DMF Reagent Vilsmeier Reagent (Electrophile) DMF->Reagent POCl3 POCl₃ POCl3->Reagent

Caption: In-situ formation of the Vilsmeier reagent.

Materials & Reagents
ReagentCAS No.Molecular Weight ( g/mol )QuantityNotes
5-methoxy-1H-pyrrolo[3,2-b]pyridine17288-40-3148.161.0 mmol (148 mg)Substrate from Part 1.
Phosphorus oxychloride (POCl₃)10025-87-3153.331.2 mmol (0.11 mL)Highly corrosive and water-reactive. Handle in a fume hood.
N,N-Dimethylformamide (DMF), anhydrous68-12-273.093 mLSolvent and reagent.
Dichloromethane (DCM)75-09-284.93~50 mLFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~30 mLFor quenching and neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededFor drying the organic layer.
IceN/A18.02As neededFor cooling.
Equipment
EquipmentPurpose
Two-neck round-bottom flask (50 mL)Reaction vessel.
Dropping funnelFor controlled addition of reagents.
Magnetic stirrer and stir barFor agitation.
Ice bathTo control reaction temperature.
Separatory funnelFor liquid-liquid extraction.
Rotary evaporatorFor solvent removal.
Chromatography columnFor final purification.
Experimental Protocol
  • Vilsmeier Reagent Preparation: In a 50 mL two-neck flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous DMF (2 mL). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add phosphorus oxychloride (1.2 mmol, 0.11 mL) dropwise to the cooled DMF with stirring. Maintain the temperature at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent should be observed.

  • Substrate Addition: Dissolve 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 mmol, 148 mg) in anhydrous DMF (1 mL) and add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice (~20 g).

  • Hydrolysis and Neutralization: Stir the resulting aqueous mixture for 30 minutes to ensure complete hydrolysis of the iminium intermediate. Carefully neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography (eluting with a hexane/ethyl acetate solvent system) to afford the final product, this compound.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Is highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • DMF: Is a skin and eye irritant and can be absorbed through the skin. Avoid contact and inhalation.

  • Catalytic Hydrogenation: Palladium on carbon can be pyrophoric when dry. Handle the catalyst in an inert atmosphere when possible and do not allow it to dry completely in the air. Ensure the hydrogenation apparatus is used correctly and vented properly.

Summary of Results & Characterization

CompoundAppearanceExpected Yield (%)Analytical Data (Expected)
5-methoxy-1H-pyrrolo[3,2-b]pyridineOff-white solid70-85%¹H NMR: Peaks corresponding to aromatic and methoxy protons. MS (ESI+): m/z = 149.1 [M+H]⁺.
This compoundYellow solid60-75%¹H NMR: Appearance of a singlet for the aldehyde proton (~9.8-10.0 ppm). MS (ESI+): m/z = 177.1 [M+H]⁺.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in Part 1 Inactive catalyst or incomplete reaction.Ensure the catalyst is fresh. If the reaction stalls, carefully filter and add a fresh batch of catalyst. Increase hydrogen pressure if necessary.
No reaction in Part 2 Moisture in reagents deactivating the Vilsmeier reagent.Use anhydrous solvents and freshly distilled POCl₃. Perform the reaction under an inert atmosphere (nitrogen or argon).
Formation of multiple products Overheating during the Vilsmeier-Haack reaction or side reactions.Maintain strict temperature control, especially during the addition of POCl₃. Ensure a clean starting material is used.
Difficult purification Co-elution of impurities or starting material.Optimize the solvent system for column chromatography. A shallow gradient can improve separation. Consider recrystallization as an alternative.

References

  • ChemBK. (2024). 5-METHOXY-PYRIDINE-3-CARBALDEHYDE. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemsrc. (2024). 5-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Sasikumar, T. et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. Available at: [Link]

  • Mohammed, T. et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(5), 2615–2621. Available at: [Link]

  • Rajput, A. et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • PubChem. (n.d.). 5-methoxy-1H-pyrrolo(2,3-c)pyridine-3-carbaldehyde. Available at: [Link]

  • Li, Y. et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Vik, A. et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3369. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Utility of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-b]pyridine, a key isomer of the 7-azaindole family, represents a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Its derivatives are integral to a multitude of pharmacologically active agents, including potent kinase inhibitors.[1][2] This guide provides an in-depth exploration of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde , a highly versatile synthetic building block. We present a robust protocol for its preparation via Vilsmeier-Haack formylation and detail its subsequent application in cornerstone organic transformations, including Wittig olefination, Knoevenagel condensation, and reductive amination. The methodologies are designed for practical implementation in a research setting, with a focus on explaining the chemical principles that underpin each experimental choice.

Introduction: The Value Proposition of the 5-Methoxy-1H-pyrrolo[3,2-b]pyridine Scaffold

The fusion of a pyrrole ring with a pyridine ring gives rise to a class of compounds known as pyrrolopyridines, or azaindoles. These scaffolds are bioisosteres of the endogenous indole nucleus, offering a unique modulation of electronic properties, hydrogen bonding capabilities, and metabolic stability due to the introduction of a pyridine nitrogen atom. This has made them exceptionally valuable in the design of therapeutic agents that target protein kinases, polymerases, and other enzyme classes.[3]

The subject of this guide, this compound, is a particularly strategic intermediate for several reasons:

  • The Aldehyde Handle: The formyl group at the C-3 position is a versatile functional handle. It is a reactive electrophile that participates in a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the facile elaboration of the core scaffold.

  • Electronic Tuning: The methoxy group at the C-5 position is a strong electron-donating group (EDG). This donation enriches the electron density of the bicyclic system, influencing the reactivity of the pyrrole moiety and modulating the pKa of the pyrrole N-H. This electronic feature can be critical for tuning ligand-receptor binding interactions.

  • Regiocontrol: The inherent electronic nature of the 1H-pyrrolo[3,2-b]pyridine system directs electrophilic substitution preferentially to the C-3 position of the pyrrole ring, enabling the selective synthesis of the desired carbaldehyde isomer.

This document serves as a practical guide for researchers, providing both the foundational synthesis of this building block and detailed protocols for its subsequent derivatization.

Synthesis of the Core Building Block

The most direct and efficient method for introducing a formyl group onto an electron-rich heterocycle like 5-methoxy-1H-pyrrolo[3,2-b]pyridine is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Mechanism and Rationale

The reaction proceeds via the formation of the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.[5] The electron-rich pyrrole ring of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine attacks this electrophile, leading to an intermediate that, upon aqueous workup and hydrolysis, yields the target aldehyde. The C-3 position is the most nucleophilic site of the pyrrole ring in this scaffold, ensuring high regioselectivity.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier [ClCH=N(CH₃)₂]⁺ (Vilsmeier Reagent) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Precursor 5-Methoxy-1H-pyrrolo [3,2-b]pyridine Intermediate Iminium Salt Intermediate Precursor->Intermediate + Vilsmeier Reagent Product Target Aldehyde Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack formylation workflow.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard Vilsmeier-Haack procedures for electron-rich heterocycles.[6][7]

Materials:

  • 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq)[8][9][10]

  • N,N-Dimethylformamide (DMF), anhydrous (10 vol)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF (3 vol) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.5 eq) dropwise to the cold DMF via the dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C. The causality for this slow, cold addition is to control the exothermic reaction between DMF and POCl₃. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF (7 vol) and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated NaHCO₃ solution until the pH is basic (~8-9). This step hydrolyzes the intermediate iminium salt and neutralizes the acidic medium.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). The use of a robust organic solvent like EtOAc is crucial for efficiently extracting the polar product.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (e.g., starting from 80:20 to 50:50) to afford the pure this compound as a solid.

ReagentM.W.Eq.Moles (mmol)Amount Used
5-methoxy-1H-pyrrolo[3,2-b]pyridine148.161.010.01.48 g
POCl₃153.331.515.01.37 mL (2.30 g)
DMF (anhydrous)73.09--~20 mL
Expected Product 176.17 --Yield dependent

Application Protocols for Derivatization

The C-3 carbaldehyde is a gateway to a vast chemical space. Below are three field-proven protocols for its elaboration.

Application Protocol 1: Wittig Reaction for C=C Bond Formation

The Wittig reaction is a powerful method for converting aldehydes into alkenes with unambiguous regiocontrol of the double bond placement.[11][12] This is particularly useful for synthesizing vinyl-substituted pyrrolopyridines, which can serve as Michael acceptors or as precursors for further functionalization.

Rationale: The reaction involves a phosphonium ylide, which acts as a carbon nucleophile. The choice of ylide (stabilized vs. unstabilized) determines the stereochemical outcome (E vs. Z). For this protocol, we use a stabilized ylide to favor the formation of the thermodynamically more stable E-alkene.[13]

Wittig_Workflow cluster_ylide Ylide Formation cluster_reaction Olefin Synthesis Phosphonium Phosphonium Salt (e.g., (EtOOC)CH₂PPh₃⁺Br⁻) Ylide Stabilized Ylide Phosphonium->Ylide + Base in THF Base Base (e.g., NaH) Aldehyde Target Aldehyde Alkene (E)-Alkene Product Aldehyde->Alkene + Ylide, RT to reflux

Caption: General workflow for a Wittig reaction.

Experimental Protocol:

  • Ylide Generation: To a suspension of (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF, 15 mL) under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating the phosphonium salt to form the ylide. THF is the preferred solvent due to its aprotic nature and ability to solvate the intermediates.

  • Allow the mixture to stir at room temperature for 1 hour. A characteristic color change (often to orange or red) indicates ylide formation.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the aldehyde. Gentle heating (reflux) may be required for less reactive systems.

  • Work-up: Quench the reaction by adding water (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product contains triphenylphosphine oxide, a common byproduct. Purify by flash chromatography (hexanes/EtOAc gradient) to isolate the desired alkene product.

Application Protocol 2: Knoevenagel Condensation

This condensation reaction is a cornerstone of C-C bond formation, reacting an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to form an α,β-unsaturated product.[14] This is an exceptionally efficient way to synthesize precursors for pharmacophores like pyrimidines or to introduce functionalities like nitriles and esters.[15]

Rationale: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[16] The base facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the aldehyde. A subsequent dehydration step yields the final conjugated product.[14]

Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq) in ethanol (10 mL). Causality: Ethanol is a common, effective solvent that readily dissolves the reactants and the catalyst.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the precipitation of the product. Monitor by TLC. The reaction is typically complete within 2-6 hours.

  • Isolation: If a precipitate has formed, collect the product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Purification: If no precipitate forms, or if further purification is needed, concentrate the reaction mixture and purify the residue by recrystallization or flash chromatography.

Representative Active Methylene CompoundsResulting Functionality
MalononitrileDicyanovinyl
Ethyl Cyanoacetateα-Cyanoacrylate
Diethyl MalonateDiethyl Vinylidenemalonate
Meldrum's AcidIsopropylidene Malonate
Application Protocol 3: Reductive Amination

Reductive amination is one of the most effective methods for synthesizing amines. It involves the reaction of an aldehyde with an amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.[17]

Rationale: This two-step, one-pot process is highly efficient. The key is to use a reducing agent that is selective for the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is an ideal choice for this purpose due to its mildness and selectivity.[17]

Experimental Protocol:

  • Setup: To a solution of this compound (1.0 eq) and a primary or secondary amine (e.g., benzylamine, morpholine, 1.1 eq) in an appropriate solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE, 15 mL), add a few drops of glacial acetic acid. Causality: The acid catalyzes the formation of the iminium ion intermediate.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 eq) portion-wise. Causality: STAB is a mild and selective reducing agent that tolerates many functional groups and does not reduce the starting aldehyde at an appreciable rate.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated NaHCO₃ solution. Stir for 15 minutes, then transfer to a separatory funnel.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield the target amine.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its straightforward preparation via Vilsmeier-Haack formylation and the reactivity of its aldehyde group enable access to a wide array of complex derivatives. The protocols detailed herein for Wittig olefination, Knoevenagel condensation, and reductive amination provide researchers with reliable, field-tested methods to leverage this scaffold in their synthetic programs, accelerating the development of novel molecular entities with therapeutic potential.

References

  • Cole, D. C., et al. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Tetrahedron Letters, 58(8), 755-757. [Link]

  • Sato, K., et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical & Pharmaceutical Bulletin, 70(1), 82-84. [Link]

  • The Synthetic Inspector. Wittig Reaction - Common Conditions. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Hernández, J. G., et al. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Materials, 13(5), 1133. [Link]

  • Rajput, A. P., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20651-20661. [Link]

  • Merour, J. Y., & Joseph, B. (1995). IH-PYRROLO[2,3-blPYRIDINE. HETEROCYCLES, 41(9), 1981-1994. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • ResearchGate. Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with.... [Link]

  • International Journal of Trend in Scientific Research and Development. Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Shaker, Y. M. (2013). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 50(S1), E18-E22. [Link]

  • Mohammed, T., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(5), 2615-2621. [Link]

  • Wang, R., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20651–20661. [Link]

  • ResearchGate. Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. [Link]

  • Das, B., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27489-27514. [Link]

  • Hansen, M. R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(17), 3981. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

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Sources

Application Notes & Protocols: The Utility of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in Modern Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its structure serves as a bioisostere for adenine, enabling crucial hydrogen bond interactions with the kinase hinge region. This guide provides an in-depth exploration of a key derivative, 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a versatile intermediate for synthesizing potent and selective kinase inhibitors. We will detail the rationale for its use, provide a robust protocol for its synthesis via Vilsmeier-Haack formylation, and outline its application in the development of a representative kinase inhibitor, complete with protocols for biochemical and cell-based evaluation.

The Strategic Importance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

Protein kinases, which regulate a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in oncology and immunology. The development of small molecule inhibitors that target the ATP-binding site of these enzymes is a cornerstone of modern targeted therapy.

The 1H-pyrrolo[3,2-b]pyridine (7-azaindole) scaffold is a bioisostere of purine and has been successfully incorporated into numerous clinically-approved drugs.[1][2] Its advantages include:

  • Hinge-Binding Motif: The pyrrole nitrogen (N1) and the pyridine nitrogen (N7) act as hydrogen bond donor and acceptor, respectively, mimicking the N1 and N6 amine of adenine. This allows for strong, bidentate hydrogen bonding to the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[3]

  • Improved Physicochemical Properties: Compared to the native indole scaffold, the introduction of the pyridine nitrogen often enhances aqueous solubility and can improve metabolic stability and bioavailability.[1]

  • Vector for Substitution: The scaffold provides multiple positions for chemical modification, allowing chemists to "grow" substituents into adjacent hydrophobic pockets and allosteric sites to enhance potency and selectivity. This is crucial for developing inhibitors that can target specific kinase conformations, such as the DFG-out inactive state targeted by Type II inhibitors.[4][5][6]

The subject of this guide, This compound , is a strategically functionalized intermediate. The methoxy group at the 5-position can modulate electron density and provide a steric and electronic handle for further design, while the carbaldehyde at the 3-position is a versatile functional group for building out the rest of the inhibitor molecule.

Synthesis Protocol: this compound

The introduction of a formyl (carbaldehyde) group onto an electron-rich heterocycle like 5-methoxy-1H-pyrrolo[3,2-b]pyridine is most effectively achieved via the Vilsmeier-Haack reaction.[7][8] This reaction uses a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphoryl chloride, POCl₃).[8][9]

Causality of the Vilsmeier-Haack Reaction:

The pyrrole ring of the 7-azaindole scaffold is highly electron-rich, making it susceptible to electrophilic aromatic substitution. The Vilsmeier reagent is a mild but effective electrophile, ideal for this transformation. The reaction proceeds with high regioselectivity for the C3 position, which is the most nucleophilic site on the pyrrole ring, analogous to indole chemistry.

Caption: Synthesis of the target carbaldehyde via Vilsmeier-Haack reaction.

Step-by-Step Synthesis Protocol:

Disclaimer: This protocol must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

Materials & Reagents:

Reagent/MaterialGradeSupplier Example
5-methoxy-1H-pyrrolo[3,2-b]pyridine>97%Oakwood Chemical
N,N-Dimethylformamide (DMF), anhydrous>99.8%Sigma-Aldrich
Phosphoryl chloride (POCl₃)Reagent grade, >99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous>99.8%Sigma-Aldrich
Saturated sodium bicarbonate (NaHCO₃) solutionACS ReagentFisher Chemical
Deionized Water
Anhydrous sodium sulfate (Na₂SO₄)ACS ReagentFisher Chemical
Ethyl acetateHPLC GradeFisher Chemical
HexanesHPLC GradeFisher Chemical
Round-bottom flask, two-neck
Magnetic stirrer and stir bar
Ice bath
Dropping funnel
Nitrogen or Argon line
Rotary evaporator
Silica gel for column chromatography60 Å, 230-400 mesh

Procedure:

  • Reaction Setup: To a dry two-neck 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (20 mL).

  • Reagent Formation: Cool the flask in an ice bath to 0 °C. Slowly add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 15 minutes.

    • Rationale: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow addition at low temperature is crucial for controlling the reaction rate and preventing side reactions.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent forms as a solid or thick slurry.

  • Substrate Addition: Dissolve 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 equivalent) in anhydrous DMF (10 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Gentle heating provides the necessary activation energy for the electrophilic substitution to occur at a reasonable rate.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (~8-9).

    • Rationale: This step hydrolyzes the iminium intermediate to the final aldehyde and neutralizes the acidic reaction conditions. This is highly exothermic and may release gas; perform with caution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocol: Synthesis of a Representative Kinase Inhibitor

The aldehyde functional group is a versatile handle for further elaboration. A common and robust method to build out kinase inhibitors is through reductive amination, which forms a stable carbon-nitrogen bond.

G Start 5-methoxy-1H-pyrrolo[3,2-b] pyridine-3-carbaldehyde Imine Imine/Iminium Ion Formation Start->Imine Amine Primary/Secondary Amine (R₁R₂NH) Amine->Imine Reduction Reduction Step Imine->Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Reduction Product Final Kinase Inhibitor Reduction->Product G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Prepare serial dilution of inhibitor in DMSO AssayPlate Add inhibitor to 384-well plate Compound->AssayPlate KinaseMix Add Kinase + Substrate + ATP to initiate reaction AssayPlate->KinaseMix Incubate1 Incubate at RT (e.g., 60 min) KinaseMix->Incubate1 ADPGlo1 Add ADP-Glo™ Reagent to stop reaction & deplete ATP Incubate1->ADPGlo1 Incubate2 Incubate at RT (e.g., 40 min) ADPGlo1->Incubate2 ADPGlo2 Add Kinase Detection Reagent to produce luminescence Incubate2->ADPGlo2 Incubate3 Incubate at RT (e.g., 30 min) ADPGlo2->Incubate3 Readout Read Luminescence on Plate Reader Incubate3->Readout Analysis Calculate % Inhibition and determine IC₅₀ value Readout->Analysis

Sources

Application Notes & Protocols: A Multi-Tiered Strategy for Elucidating the Cellular Activity of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules. Derivatives of this and related pyrrolopyridine scaffolds have demonstrated potent inhibitory activity against a range of critical cellular targets, particularly protein kinases such as Fibroblast Growth Factor Receptor (FGFR), FMS kinase, and Cyclin-Dependent Kinase 8 (CDK8).[1][2][3] Their demonstrated efficacy as antiproliferative agents in various cancer models underscores their therapeutic potential.[4][5]

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Target Validation & MOA cluster_3 Tier 4: Functional Quantification a Cell Viability & Cytotoxicity Assays b Cellular Phosphorylation Profiling (e.g., Multiplex Western Blot) a->b Establish IC50 & Working Concentration c Direct Target Engagement Assays (CETSA, NanoBRET) b->c Identify Putative Target Pathway d Downstream Pathway Reporter Assays c->d Confirm Direct Binding & Quantify Engagement end Mechanism of Action Elucidated d->end start Novel Compound start->a

Figure 1. A strategic workflow for compound characterization.

Part 1: Initial Phenotypic Screening - Assessing General Cellular Effects

Scientific Rationale

The foundational step in characterizing any novel compound is to determine if it elicits a biological response in a cellular context. Cell viability and cytotoxicity assays serve this purpose by measuring the overall health of a cell population following compound exposure. These assays are critical for establishing a dose-dependent effect, calculating key parameters like the half-maximal inhibitory concentration (IC50), and defining a therapeutic window. We prioritize an ATP-based luminescence assay for its high sensitivity and simple protocol, which measures ATP as a direct indicator of metabolic activity in viable cells.[6][7][8]

Assay 1.1: Cell Viability Profiling with an ATP-Based Luminescent Assay

This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay, a homogeneous method that determines the number of viable cells by quantifying ATP.[8][9] The "add-mix-measure" format is highly amenable to high-throughput screening.[8]

Protocol:

  • Cell Plating:

    • Harvest and count cells from a log-phase culture. For this compound, a panel including cancer cell lines known for kinase inhibitor sensitivity (e.g., A375 melanoma, MCF-7 breast cancer) and a normal fibroblast line (e.g., HS 27) for selectivity assessment is recommended.[4][5]

    • Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well, opaque-walled plate suitable for luminescence.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach and resume normal growth.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in DMSO.

    • Perform a serial dilution series of the compound in culture medium to create 2X working concentrations. A typical 10-point, 3-fold dilution series starting from 100 µM is a robust starting point.

    • Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.5% DMSO) and no-treatment controls.

    • Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).

  • Assay Execution:

    • Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9]

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.[9]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation & Interpretation:

The data should be normalized to the vehicle control (100% viability) and plotted as a dose-response curve. The IC50 value, representing the concentration at which 50% of cell viability is inhibited, can be calculated using non-linear regression analysis.

Cell LineCompound IC50 (µM)Selectivity Index (Normal/Cancer)
A375 (Melanoma)[Experimental Value]N/A
MCF-7 (Breast Cancer)[Experimental Value]N/A
HCT116 (Colon Cancer)[Experimental Value]N/A
HS 27 (Fibroblast)[Experimental Value][Calculate based on Cancer IC50]

Part 2: Hypothesis Generation - Identifying Potential Target Classes

Scientific Rationale

With the knowledge that the compound has antiproliferative activity, the next logical step is to generate a hypothesis about its molecular target. Given the prevalence of kinase inhibition among pyrrolopyridine derivatives, a primary hypothesis is that this compound functions as a kinase inhibitor.[10] This can be investigated by assessing the phosphorylation status of key proteins within major signaling pathways. A decrease in the phosphorylation of a specific substrate upon compound treatment strongly suggests inhibition of an upstream kinase.[11][12] Multiplex Western blotting is an efficient method to simultaneously probe multiple pathway readouts.[13]

Assay 2.1: Cellular Phosphorylation Profiling by Multiplex Western Blot

This protocol allows for the simultaneous detection of total and phosphorylated proteins on a single blot, providing a robust, internally controlled measure of kinase activity inhibition.

G cluster_pathway MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Compound Compound (Kinase Inhibitor) RAF RAF Compound->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, ELK1) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

Figure 2. Inhibition of a kinase cascade (e.g., MAPK pathway).

Protocol:

  • Cell Lysis:

    • Seed a relevant cell line (e.g., A375) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the compound at 1X, 5X, and 10X the previously determined IC50 value for a short duration (e.g., 1-4 hours) to capture direct effects on signaling.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane overnight at 4°C with a cocktail of primary antibodies. Example Antibody Cocktail:

      • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

      • Mouse anti-total-ERK1/2

      • Rabbit anti-phospho-AKT (Ser473)

      • Mouse anti-total-AKT

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate for 1 hour at room temperature with a cocktail of species-specific secondary antibodies conjugated to different fluorophores (e.g., Goat anti-Rabbit IgG-Alexa Fluor 680 and Goat anti-Mouse IgG-Alexa Fluor 790).

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Image the blot using a digital imaging system capable of detecting multiple fluorescent channels (e.g., Li-Cor Odyssey or Bio-Rad ChemiDoc MP).

    • Quantify the band intensities. For each target, normalize the phospho-protein signal to the total protein signal to determine the relative change in phosphorylation.

Part 3: Target Validation and Direct Engagement

Scientific Rationale

A change in downstream phosphorylation is strong evidence, but it does not definitively prove that the compound directly binds to the putative upstream kinase. It is essential to validate this physical interaction within the complex milieu of a live cell. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay are two powerful, orthogonal methods to confirm direct target engagement.[14][15][16] CETSA is a label-free method that relies on the principle that ligand binding stabilizes a protein, making it more resistant to heat-induced denaturation.[17]

Assay 3.1: Cellular Thermal Shift Assay (CETSA)

Protocol:

  • Cell Treatment and Heating:

    • Culture cells to high density and treat the intact cells with either vehicle or a saturating concentration of the compound for 1 hour.

    • Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Analysis by Western Blot:

    • Analyze the soluble fractions by Western blot as described in Part 2, probing for the putative target kinase.

    • Quantify the band intensity at each temperature for both vehicle- and compound-treated samples.

Data Presentation & Interpretation:

Plot the percentage of soluble protein remaining versus temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization. This confirms a direct physical interaction between the compound and the target protein in a cellular setting.

G cluster_0 NanoBRET™ Workflow cluster_1 Mechanism a 1. Transfect cells with Target-NanoLuc® fusion construct b 2. Add cell-permeable fluorescent tracer a->b c 3. Add test compound b->c d 4. Measure BRET signal c->d e No Compound: Tracer binds, High BRET f With Compound: Compound displaces tracer, Low BRET

Figure 3. Workflow for the NanoBRET™ Target Engagement Assay.

Alternative Assay 3.2: NanoBRET™ Target Engagement

As an orthogonal approach, the NanoBRET™ assay offers a high-throughput method to quantify compound binding in live cells.[18] It requires engineering cells to express the target protein fused to NanoLuc® luciferase and uses a fluorescent tracer that binds the same target. A test compound will compete with the tracer for binding, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[14] This method is highly quantitative and can determine compound affinity (apparent Ki) in a live-cell environment.[18]

Part 4: Quantifying Downstream Functional Consequences

Scientific Rationale

After validating direct target engagement, the final step is to connect this molecular event to a functional cellular outcome using a high-throughput, quantitative assay. Signaling pathway reporter assays are ideal for this purpose.[19] These assays utilize engineered cell lines where a transcription factor, activated by the signaling pathway of interest, drives the expression of a reporter gene like luciferase.[20] Inhibition of the pathway by the compound results in a dose-dependent decrease in the reporter signal, providing a robust functional readout suitable for detailed SAR studies.

Assay 4.1: Luciferase-Based Signaling Pathway Reporter Assay

Protocol:

  • Cell Plating:

    • Use a commercially available reporter cell line relevant to the validated target's pathway (e.g., an NF-κB luciferase reporter line if the target is in the NF-κB pathway).

    • Plate the cells in a 96-well, white, clear-bottom plate as described in Assay 1.1.

  • Compound Treatment and Pathway Stimulation:

    • Prepare a serial dilution of the compound in the appropriate medium.

    • Pre-treat the cells with the compound dilutions for 1-2 hours.

    • Stimulate the pathway with a known agonist (e.g., TNFα for the NF-κB pathway). Include unstimulated controls and agonist-only controls.

    • Incubate for an optimized period (e.g., 6-8 hours) to allow for reporter gene transcription and translation.

  • Assay Readout:

    • Equilibrate the plate to room temperature.

    • Add a luciferase assay reagent (e.g., ONE-Glo™ or Bright-Glo™) to each well according to the manufacturer's instructions. This lyses the cells and provides the substrate for the luciferase reaction.

    • Measure the luminescence on a plate-reading luminometer.

Data Interpretation: The luminescent signal is directly proportional to the activity of the signaling pathway. Data should be normalized to the stimulated (agonist-only) control. A dose-response curve can be generated to calculate the IC50 of the compound for functional pathway inhibition. This provides a critical link between direct target binding and the ultimate cellular response.

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  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Available at: [Link]

  • Ohno, H., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 368-376. Available at: [Link]

  • Zhang, Z., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available at: [Link]

  • Johnson, D. S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1441. Available at: [Link]

Sources

Application Note: High-Throughput Screening of Pyrrolo[3,2-b]pyridine Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrrolo[3,2-b]pyridine Scaffold in Kinase Inhibition

The pyrrolo[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to the purine nucleus of ATP. This mimicry allows it to effectively compete for the ATP-binding site of a vast array of protein kinases, which have become a major class of targets in drug discovery.[1][2][3] Derivatives of this scaffold have demonstrated potent inhibitory effects against various kinases implicated in oncology, inflammation, and neurodegenerative diseases.[4][5] High-throughput screening (HTS) provides a powerful methodology to rapidly interrogate large libraries of pyrrolo[3,2-b]pyridine analogs against specific kinase targets, enabling the identification of novel chemical matter for lead development.[6][7]

This application note provides a comprehensive guide to designing and executing a high-throughput screening campaign for a pyrrolo[3,2-b]pyridine library, focusing on the identification of novel kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for robust biochemical and cell-based assays, and outline a systematic workflow for hit confirmation and prioritization.

I. The High-Throughput Screening (HTS) Campaign: A Strategic Workflow

An HTS campaign is a multi-stage process designed to efficiently identify promising compounds from a large chemical library.[8][9] The success of the campaign hinges on the development of robust and reproducible assays that can be miniaturized and automated.[10]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage A Target Selection & Reagent Procurement B Primary Assay Development (e.g., AlphaLISA) A->B C Assay Miniaturization (384/1536-well) B->C D Assay Validation (Z' > 0.5) C->D E Library Preparation & Plating D->E Proceed to Screen F Automated Single-Concentration Screen E->F G Data Acquisition & Normalization F->G H Hit Identification (e.g., Z-score > 3) G->H I Hit Picking & Re-testing H->I Advance Hits J Dose-Response (IC50) Determination I->J K Secondary/Orthogonal Assays J->K L Hit Prioritization K->L

Caption: A generalized workflow for a high-throughput screening campaign.

II. Designing a Robust Primary Biochemical Assay: An AlphaLISA Approach

For screening kinase inhibitors, a homogeneous, no-wash biochemical assay is highly desirable to maximize throughput and minimize variability. The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology is an excellent choice for this purpose.[11][12] It relies on the interaction of donor and acceptor beads that are brought into proximity when a biological interaction occurs, generating a quantifiable light signal.[13][14]

Principle of the Kinase Inhibition AlphaLISA Assay:

In this assay format, a biotinylated substrate peptide and a specific antibody that recognizes the phosphorylated form of the substrate are used. Streptavidin-coated donor beads bind to the biotinylated substrate, while the anti-phospho-substrate antibody is conjugated to acceptor beads. In the presence of active kinase and ATP, the substrate is phosphorylated, allowing the antibody-acceptor bead complex to bind. This brings the donor and acceptor beads into close proximity (within 200 nm), resulting in the generation of a luminescent signal upon excitation.[15] Inhibitors from the pyrrolo[3,2-b]pyridine library will prevent substrate phosphorylation, leading to a decrease in the AlphaLISA signal.

AlphaLISA_Principle cluster_active Active Kinase cluster_inhibited Inhibited Kinase A Kinase + ATP + Biotin-Substrate B Phosphorylated Biotin-Substrate A->B Phosphorylation C Donor Bead (Streptavidin) B->C Binding D Acceptor Bead (Anti-Phospho-Ab) B->D Binding E Light Signal (615 nm) C->E Proximity D->E Proximity F Kinase + ATP + Biotin-Substrate + Inhibitor G No Phosphorylation F->G Inhibition H Donor Bead (Streptavidin) I Acceptor Bead (Anti-Phospho-Ab) J No Signal

Caption: Principle of the AlphaLISA assay for kinase inhibitor screening.

Protocol 1: Primary HTS using AlphaLISA

This protocol is designed for a 384-well plate format. All additions should be performed using automated liquid handlers for precision and consistency.[16]

  • Compound Plating: Dispense 50 nL of each compound from the pyrrolo[3,2-b]pyridine library (typically at a 10 mM stock concentration in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 5 µL reaction volume.

  • Kinase Addition: Add 2.5 µL of a 2X kinase solution (containing the target kinase in assay buffer) to all wells.

  • Initiation of Reaction: Add 2.5 µL of a 2X substrate/ATP solution (containing the biotinylated peptide substrate and ATP at their pre-determined optimal concentrations in assay buffer) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 5 µL of a 2X AlphaLISA acceptor bead mix (containing the anti-phospho-antibody conjugated acceptor beads) and incubate in the dark for 60 minutes.

  • Final Detection Step: Add 5 µL of a 2X streptavidin-donor bead mix and incubate in the dark for another 30-60 minutes.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

Assay Validation:

Before initiating the full screen, the assay must be validated to ensure its robustness. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[17][18][19] It is calculated using the means and standard deviations of the positive and negative controls.

  • Z'-factor Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • μ_p and σ_p are the mean and standard deviation of the positive control (e.g., no inhibitor, full kinase activity).

    • μ_n and σ_n are the mean and standard deviation of the negative control (e.g., a known potent inhibitor, no kinase activity).

ParameterAcceptance CriteriaRationale
Z'-factor > 0.5Indicates an excellent assay with a large separation between controls and low variability, making it suitable for HTS.[20]
Signal-to-Background (S/B) > 3Ensures a sufficient dynamic range to detect inhibitor activity.[21]
DMSO Tolerance < 20% signal inhibition at final DMSO concentrationConfirms that the assay is not unduly affected by the compound solvent.
Reagent Stability Stable for the duration of the screenGuarantees consistent assay performance over time.

III. Data Analysis and Hit Selection

The goal of primary HTS data analysis is to identify "hits" - compounds that exhibit a statistically significant and reproducible effect in the assay.[22][23]

  • Data Normalization: Raw data from each plate is normalized to the plate's internal controls to minimize plate-to-plate variability. Percent inhibition is a common metric:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))

  • Hit Selection: A common method for hit selection in primary screens is the Z-score, which indicates how many standard deviations a compound's signal is from the mean of the sample population.[24]

    • Z-score = (x - μ) / σ

      • x is the percent inhibition of the compound.

      • μ is the mean percent inhibition of all compounds on the plate.

      • σ is the standard deviation of the percent inhibition of all compounds on the plate.

    • A Z-score threshold (e.g., > 3) is typically set to define a hit.

IV. Hit Confirmation and Secondary Assays

Hits identified in the primary screen must be confirmed and further characterized to eliminate false positives and prioritize the most promising compounds for lead optimization.[25][26]

Protocol 2: Dose-Response Confirmation
  • Compound Re-ordering: Obtain fresh, dry powder samples of the hit compounds to rule out issues with the original library sample.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of each confirmed hit, starting at a high concentration (e.g., 100 µM).

  • Assay Performance: Test these dilutions in the primary AlphaLISA assay in triplicate.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of the enzymatic activity is inhibited).

Protocol 3: Orthogonal Biochemical Assay

An orthogonal assay measures the same biological activity but with a different technology to rule out assay-specific artifacts.[27] For a kinase target, an ADP-Glo™ Kinase Assay is a suitable orthogonal choice. This assay quantifies the amount of ADP produced during the kinase reaction.[28][29]

  • Kinase Reaction: Perform the kinase reaction as in the primary assay with the confirmed hits.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which then drives a luciferase/luciferin reaction.

  • Signal Measurement: Measure the resulting luminescence, which is proportional to the ADP produced and thus the kinase activity.

Protocol 4: Cell-Based Secondary Assay

Cell-based assays are crucial for confirming that a compound is active in a more physiologically relevant context.[30][31][32] A common approach is to use a cell line that overexpresses the target kinase and measure the phosphorylation of a downstream substrate.

  • Cell Seeding: Seed a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) in 96- or 384-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of the confirmed hit compounds for a specified period (e.g., 2-24 hours).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Target Engagement/Downstream Signaling Assay: Measure the phosphorylation of a known downstream substrate of the target kinase using a method such as a cell-based ELISA or Western blotting. A decrease in the phosphorylation of the downstream substrate would indicate that the compound is engaging the target kinase within the cell.

V. Hit Prioritization and Advancement

The final step is to collate the data from all assays to prioritize the most promising hits for further medicinal chemistry efforts.

Compound IDPrimary Screen (% Inh)IC50 (µM) - AlphaLISAIC50 (µM) - OrthogonalCell-Based Activity (IC50, µM)
PYR-001850.250.311.2
PYR-002920.110.15> 50
PYR-003781.51.85.6
PYR-004655.24.9Not Determined

Prioritization Rationale:

  • PYR-001: A high-priority hit with potent and consistent activity across biochemical and cellular assays.

  • PYR-002: Potent in biochemical assays but lacks cellular activity, suggesting potential issues with cell permeability or off-target effects.

  • PYR-003: A moderate-potency hit that could be a starting point for optimization if more potent hits are not available.

  • PYR-004: A lower-potency hit that would likely be de-prioritized.

Hit_Triage A Primary Hits (Single Concentration) B Dose-Response Confirmation (IC50) A->B C Orthogonal Assay Confirmation B->C G Discard (False Positives/Inactive) B->G Inactive D Cell-Based Assay Confirmation C->D C->G Artifact E Structure-Activity Relationship (SAR) Analysis D->E D->G Not Cell Permeable/Inactive F Prioritized Hits for Lead Optimization E->F

Caption: A flowchart for hit confirmation and triage.

Conclusion

The high-throughput screening of pyrrolo[3,2-b]pyridine libraries is a proven strategy for the discovery of novel kinase inhibitors. By employing a robust primary biochemical assay, such as AlphaLISA, and a systematic hit confirmation cascade involving orthogonal and cell-based assays, researchers can efficiently identify and prioritize high-quality starting points for drug discovery programs. The insights gained from these screens can accelerate the development of new therapeutics for a wide range of diseases.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • National Institutes of Health. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery.
  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
  • Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection.
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  • Unknown Source. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS.
  • Unknown Source. (n.d.). AlphaLISA Assay Development Guide.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´).
  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Acceptor beads bind to the....
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  • IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran.
  • Collaborative Drug Discovery. (2023, October 12). Plate Quality Control.
  • Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits.
  • Wikipedia. (n.d.). Z-factor.
  • News-Medical.Net. (n.d.). Hit Selection in High-Throughput Screening.
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • ResearchGate. (2025, November 11). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • PubMed Central. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
  • PubMed. (2005, March). High-throughput screening for kinase inhibitors.
  • YouTube. (2024, May 9). Automation-enabled assay development for high throughput screening.
  • Unknown Source. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • Sygnature Discovery. (n.d.). High Throughput Screening (HTS).
  • ResearchGate. (2025, August 6). Design and Implementation of High-Throughput Screening Assays.
  • Unknown Source. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • Unknown Source. (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

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Application Notes and Protocols for 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyrrolopyridine Derivative in Oncology Research

The scaffold of pyrrolopyridine has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. Notably, various isomers of this heterocyclic system, such as pyrrolo[3,2-c]pyridines and pyrrolo[2,3-b]pyridines, have been investigated for their potent anticancer properties.[1][2][3][4][5][6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical cellular targets like FMS kinase and tubulin, leading to cell cycle arrest and apoptosis.[1][2][3] For instance, certain 1H-pyrrolo[3,2-c]pyridine derivatives have exhibited potent antitumor activities against various cancer cell lines with IC50 values in the nanomolar to low micromolar range.[1][2][6] These promising findings underscore the therapeutic potential of this class of compounds and provide a strong rationale for the investigation of novel analogs.

This application note details the experimental procedures for evaluating the anticancer potential of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde , a novel derivative within this promising class. We provide a comprehensive guide for researchers, scientists, and drug development professionals to assess its cytotoxic and mechanistic effects on cancer cell lines. The protocols herein describe a systematic approach, beginning with a broad assessment of cytotoxicity, followed by in-depth investigations into the induction of apoptosis, effects on cell cycle progression, and modulation of key cancer-related signaling pathways.

Part 1: Initial Screening for Cytotoxic Activity

The initial step in evaluating a novel compound is to determine its cytotoxic effect on a panel of cancer cell lines. This is crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency. The XTT assay, a reliable colorimetric method, is recommended for this purpose due to its simplicity and suitability for high-throughput screening.[7][8]

Protocol 1: XTT Cell Viability Assay

This protocol outlines the steps to assess the impact of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • XTT (sodium 3’-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) reagent

  • Phenazine methosulfate (PMS) solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • XTT Reagent Preparation: Shortly before use, mix the XTT reagent with the PMS solution according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT/PMS mixture to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Expected Data Representation
Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-715.20.8
HCT11610.80.5
A54925.51.2

Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays

Following the confirmation of cytotoxic activity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[9] The Annexin V assay is a widely used method for detecting early-stage apoptosis.[10]

Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This protocol enables the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[10]

Materials:

  • Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations)

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Collection: Treat cells with the compound for 24-48 hours. Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualization of Experimental Workflow

G cluster_0 Cell Treatment & Preparation cluster_1 Staining cluster_2 Analysis Treat Treat cells with compound Collect Collect cells Treat->Collect Wash Wash with PBS Collect->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend AddStains Add Annexin V-FITC & PI Resuspend->AddStains Incubate Incubate (15 min, RT, dark) AddStains->Incubate Dilute Add Binding Buffer Incubate->Dilute FCM Analyze by Flow Cytometry Dilute->FCM

Caption: Workflow for the Annexin V/PI apoptosis assay.

Part 3: Investigating Effects on Cell Cycle Progression

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, often leading to arrest at specific phases (G1, S, or G2/M).[11][12] Flow cytometric analysis of DNA content using propidium iodide (PI) is a standard method to assess cell cycle distribution.[13][14]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells following treatment with the compound.

Materials:

  • Treated cancer cells

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Collection: Collect approximately 1 x 10^6 treated cells.

  • Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Rehydration and Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Part 4: Probing the Molecular Mechanism - Western Blot Analysis

To delve deeper into the molecular mechanism of action, Western blotting can be employed to examine the expression and activation of key proteins involved in cell survival and apoptosis signaling pathways.[15][16][17][18] Based on the activities of similar pyrrolopyridine compounds, investigating the PI3K/Akt and MAPK/ERK pathways is a logical starting point.[17]

Protocol 4: Western Blotting for Key Signaling Proteins

This protocol provides a general framework for analyzing protein expression changes.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Potential Signaling Pathway Modulation

G Compound This compound PI3K PI3K Compound->PI3K Inhibits (?) Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt survival pathway.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. The described protocols will enable researchers to determine its cytotoxicity, elucidate its effects on apoptosis and the cell cycle, and begin to unravel its molecular mechanism of action. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models and more extensive mechanistic studies to identify its direct molecular target(s). The exploration of novel pyrrolopyridine derivatives like the one detailed here holds significant promise for the development of new and effective cancer therapies.

References

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  • NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

  • Jayaraman, S. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Retrieved from [Link]

  • Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 139–149. Retrieved from [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • Abdel-Maksoud, M. S., Lee, H. W., Lee, H. W., Park, H., & Lee, K. T. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of enzyme inhibition and medicinal chemistry, 35(1), 101–107. Retrieved from [Link]

  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease (2019 Edition). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Zhang, Y., Wang, Y., ... & Zhang, J. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(34), 20651–20661. Retrieved from [Link]

  • Szafarz, M., Siwek, A., & Stasiak, A. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules (Basel, Switzerland), 27(13), 4236. Retrieved from [Link]

  • Balasubramanian, B., & Balamuralikrishnan, B. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 73-77. Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Zhang, Y., Wang, Y., ... & Zhang, J. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(34), 20651–20661. Retrieved from [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Retrieved from [Link]

  • Kumar, A., Sylvester, P. W., & Tiwari, A. K. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 10(7), 1056–1061. Retrieved from [Link]

Sources

Application Note: Comprehensive Characterization of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its fused bicyclic core, comprised of a pyrrole and a pyridine ring, is a common scaffold in a variety of biologically active molecules. The presence of the methoxy and carbaldehyde functionalities provides key points for further chemical modification, making this molecule a valuable building block for the synthesis of novel therapeutic agents.

Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical parameters in any research and development pipeline. This application note provides a detailed guide to the essential analytical techniques for the thorough characterization of this compound, offering insights into the rationale behind experimental choices and the interpretation of the resulting data.

Molecular Structure and Physicochemical Properties

  • Molecular Formula: C₉H₈N₂O₂

  • Molecular Weight: 176.17 g/mol

  • CAS Number: 17288-55-0[1]

  • Appearance: Expected to be a solid at room temperature.

PropertyPredicted Value
Boiling Point ~350-400 °C (Predicted)
Melting Point >200 °C (Predicted)
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Rationale for Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its high boiling point and ability to dissolve a wide range of organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A proton frequency of 400 MHz or higher is recommended for better signal dispersion and resolution of coupling patterns.

¹H NMR Spectroscopy

Protocol:

  • Weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆.

  • Add a small amount of TMS as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum at 25 °C.

Expected ¹H NMR Data (Predicted):

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H9.8 - 10.2s-
Pyrrole-H8.0 - 8.4s-
Pyridine-H (ortho to N)8.3 - 8.6d~5.0
Pyridine-H (meta to N)7.0 - 7.3d~5.0
Methoxy-H3.9 - 4.1s-
NH11.5 - 12.5br s-

Interpretation:

  • The downfield singlet between 9.8 and 10.2 ppm is characteristic of an aldehyde proton.

  • The singlet in the aromatic region (8.0 - 8.4 ppm) is assigned to the proton on the pyrrole ring.

  • The two doublets in the aromatic region are characteristic of the two protons on the pyridine ring, showing ortho coupling.

  • The singlet around 3.9 - 4.1 ppm corresponds to the three protons of the methoxy group.

  • The broad singlet at a very downfield shift is indicative of the N-H proton of the pyrrole ring.

¹³C NMR Spectroscopy

Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum with proton decoupling.

Expected ¹³C NMR Data (Predicted):

CarbonChemical Shift (δ, ppm)
Aldehyde C=O185 - 190
Aromatic/Heterocyclic C110 - 160
Methoxy C55 - 60

Interpretation: The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The aldehyde carbonyl carbon is expected to be the most downfield signal. The remaining aromatic and heterocyclic carbons will appear in the 110-160 ppm range. The methoxy carbon will be observed in the upfield region around 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation analysis.

Rationale for Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Protocol:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrometry Data:

Ionm/z (calculated)m/z (found)
[M+H]⁺177.0664HRMS should be within 5 ppm

Expected Fragmentation Pattern (Predicted): The fragmentation of the protonated molecule is expected to involve the loss of small neutral molecules.

  • Loss of CO (28 Da): A common fragmentation pathway for aldehydes.

  • Loss of CH₃ (15 Da): From the methoxy group.

  • Loss of OCH₃ (31 Da): Cleavage of the methoxy group.

M_H [M+H]⁺ m/z = 177.0664 M_H_CO [M+H-CO]⁺ m/z = 149.0715 M_H->M_H_CO -CO M_H_CH3 [M+H-CH₃]⁺ m/z = 162.0429 M_H->M_H_CH3 -CH₃ M_H_OCH3 [M+H-OCH₃]⁺ m/z = 146.0480 M_H->M_H_OCH3 -OCH₃

Caption: Predicted ESI-MS fragmentation pathway.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of the compound and for monitoring reaction progress during its synthesis.

Rationale for Experimental Choices

A reversed-phase C18 column is a good starting point for the separation of this moderately polar molecule. A gradient elution with a mobile phase consisting of water and acetonitrile, both with a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to improve peak shape, is recommended. UV detection is suitable due to the presence of the chromophoric pyrrolopyridine system.

Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the initial mobile phase composition.

Expected Results: A pure sample should exhibit a single major peak. The retention time will depend on the exact HPLC system and conditions but is expected to be in the mid-to-late part of the gradient. The purity can be calculated from the peak area percentage.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Rationale for Experimental Choices

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Protocol:

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the FTIR spectrum from 4000 to 400 cm⁻¹.

Expected FTIR Data:

Wavenumber (cm⁻¹)Vibration
3200-3400N-H stretch (pyrrole)
2900-3000C-H stretch (aromatic and methoxy)
~2850 & ~2750C-H stretch (aldehyde, Fermi doublet)
1660-1690C=O stretch (aldehyde)
1580-1620C=C and C=N stretches (aromatic rings)
1200-1300C-O stretch (methoxy)

Interpretation: The FTIR spectrum will confirm the presence of the key functional groups: the N-H of the pyrrole, the aldehyde C=O, and the C-O of the methoxy group, as well as the aromatic C-H and ring vibrations.

Workflow for Comprehensive Characterization

start Sample of this compound nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ms Mass Spectrometry (ESI-HRMS) start->ms hplc HPLC (Purity Analysis) start->hplc ftir FTIR Spectroscopy start->ftir structure Structure Confirmation nmr->structure identity Identity Confirmation ms->identity purity Purity Assessment hplc->purity ftir->identity final Fully Characterized Compound structure->final purity->final identity->final

Caption: Workflow for the analytical characterization.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, HPLC, and FTIR provides a robust and comprehensive analytical workflow for the characterization of this compound. Each technique yields critical and complementary information, ensuring the unambiguous confirmation of the molecule's structure, identity, and purity. Following these protocols will enable researchers, scientists, and drug development professionals to confidently use this important building block in their synthetic and biological studies.

References

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. [Link]

  • Reich, H. J. NMR Spectroscopy Data. University of Wisconsin. [Link]

  • Popova, G. Y., et al. (2004). In situ FTIR study of pyridine-3-carbaldehyde adsorption on TiO2 (anatase) and V-Ti-O catalyst. Reaction Kinetics and Catalysis Letters, 83(2), 353-360. [Link]

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Application Note & Protocols: Strategic Derivatization of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-b]pyridine scaffold, an isomer of the medicinally significant 7-azaindole, is a privileged heterocyclic motif in modern drug discovery.[1] Its unique electronic properties and hydrogen bonding capabilities make it an attractive core for targeting a range of biological entities, including kinases and other enzymes. This document provides a comprehensive guide for researchers on the strategic derivatization of a key intermediate, 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde , to facilitate robust Structure-Activity Relationship (SAR) studies. We present detailed protocols for key chemical transformations of the C3-aldehyde—reductive amination, Wittig olefination, oxidation, and reduction—explaining the scientific rationale behind each approach to systematically explore chemical space and optimize for potency, selectivity, and pharmacokinetic properties.

Introduction: The Strategic Value of the Pyrrolo[3,2-b]pyridine Scaffold

The pyrrolopyridine core is present in numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, antiviral, and antibacterial properties.[1][2] The this compound intermediate is a particularly valuable starting point for medicinal chemistry campaigns. The C3-carbaldehyde group serves as a versatile chemical handle, allowing for the introduction of a wide variety of substituents and functional groups. The 5-methoxy group, meanwhile, can influence the molecule's electronics and conformation, potentially improving metabolic stability or target engagement.

A systematic SAR study is critical for transforming a preliminary "hit" compound into a viable drug candidate.[3] By methodically altering the structure and observing the corresponding changes in biological activity, researchers can build a coherent model of the pharmacophore. The derivatization strategies outlined herein are designed to probe key interactions within a target's binding site:

  • Hydrogen Bonding: Introducing donors and acceptors.

  • Lipophilicity: Modifying logP to improve cell permeability and tune ADME properties.

  • Steric Bulk: Exploring the size and shape of the binding pocket.

  • Exit Vectors: Identifying new points for scaffold extension.

This guide provides the foundational chemistry required to build a diverse compound library from a single, high-value starting material.

Overall Derivatization Strategy

The aldehyde functional group is a linchpin for multiple, high-yield synthetic routes. Our strategy focuses on four primary transformations that offer orthogonal avenues for SAR exploration. Each pathway generates a distinct class of derivatives, enabling a comprehensive analysis of the target's structural requirements.

SAR_Strategy start 5-methoxy-1H-pyrrolo[3,2-b]pyridine- 3-carbaldehyde (Core Scaffold) reductive_amination Reductive Amination (R-NH2, NaBH(OAc)3) start->reductive_amination Explore H-bonding & Lipophilicity wittig Wittig Olefination (Ph3P=CHR, Base) start->wittig Extend Scaffold & Probe Geometry reduction Reduction (NaBH4) start->reduction Introduce H-bond Donor/Acceptor oxidation Oxidation (NaClO2) start->oxidation Create Handle for Amide Scaffolding amines Secondary/Tertiary Amines (C-N bond) reductive_amination->amines alkenes Alkenes (C=C bond) wittig->alkenes alcohols Primary Alcohol (C-O bond) reduction->alcohols acids Carboxylic Acid (Further Amidation) oxidation->acids

Figure 1: Core derivatization strategies for SAR exploration.

Experimental Protocols & Methodologies

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Reductive Amination: Synthesis of Amine Derivatives

Rationale: Reductive amination is arguably the most powerful method for generating diverse amine libraries from an aldehyde.[4] It forms a stable C-N bond in a highly efficient, often one-pot, procedure. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is deliberate; it is milder than sodium cyanoborohydride (NaBH₃CN), avoiding the release of toxic cyanide, and is selective for the protonated imine intermediate over the starting aldehyde, minimizing side reactions.[5][6] This method allows for the introduction of a vast array of primary and secondary amines, systematically modifying properties like basicity, polarity, and steric bulk.

Protocol_Flow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis a 1. Dissolve aldehyde and amine in 1,2-dichloroethane (DCE) b 2. Add NaBH(OAc)3 portion-wise a->b c 3. Stir at room temperature (Monitor by TLC/LC-MS) b->c d 4. Quench with aq. NaHCO3 c->d e 5. Extract with DCM d->e f 6. Dry, filter, concentrate e->f g 7. Purify via column chromatography f->g h 8. Characterize (NMR, HRMS) g->h

Figure 2: Workflow for the reductive amination protocol.

Protocol 3.1: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, ~0.1 M), add the desired primary or secondary amine (1.1 eq). Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Note: The reaction is often slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]

Wittig Olefination: Synthesis of Alkene Derivatives

Rationale: The Wittig reaction provides a reliable method for converting aldehydes into alkenes, thereby extending the carbon skeleton.[8][9] This is crucial for probing regions of the binding pocket that are further from the core scaffold. By using different phosphonium ylides, one can introduce a variety of substituents on the newly formed double bond. The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide.[10] Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically favor the Z-alkene, while stabilized ylides (e.g., containing an adjacent ester or ketone) favor the E-alkene. This stereochemical control is another powerful tool for detailed SAR.[8]

Protocol 3.2: General Procedure for Wittig Olefination (using a non-stabilized ylide)

  • Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the appropriate triphenylphosphonium bromide salt (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise. A distinct color change (often to deep red or orange) indicates ylide formation. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes.

  • Aldehyde Addition: Re-cool the ylide solution to -78 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide (Ph₃P=O), a major byproduct. Purify by flash column chromatography. Note: Ph₃P=O can sometimes be challenging to separate; careful chromatography is required.

  • Characterization: Confirm structure, purity, and stereochemistry (via coupling constants in ¹H NMR) of the product.

Aldehyde Reduction: Synthesis of the Primary Alcohol

Rationale: Reducing the aldehyde to a primary alcohol replaces a planar carbonyl group with a flexible sp³-hybridized carbon bearing a hydroxyl group. This new functional group can act as both a hydrogen bond donor and acceptor, probing different interactions than the parent aldehyde. Furthermore, the resulting alcohol serves as a versatile synthetic handle for subsequent ether or ester formation, opening up a second tier of derivatization possibilities. Sodium borohydride (NaBH₄) is an inexpensive, safe, and effective reagent for this transformation.

Protocol 3.3: Reduction to 5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol (MeOH, ~0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) slowly and portion-wise. Caution: Gas evolution (H₂) will occur.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor for completion by TLC (typically < 2 hours).

  • Work-up: Carefully add acetone to quench any excess NaBH₄. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Add water to the residue and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which is often pure enough for subsequent steps. If necessary, purify by flash column chromatography.

  • Characterization: Confirm the structure via NMR and MS, noting the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new methylene signal (~4.5-5.0 ppm) and a hydroxyl proton.

Aldehyde Oxidation: Synthesis of the Carboxylic Acid

Rationale: Oxidizing the aldehyde to a carboxylic acid introduces a key acidic functional group and a powerful hydrogen bond donor/acceptor. This derivative is crucial for probing interactions with basic residues (e.g., lysine, arginine) in a target's active site. The resulting carboxylic acid is also a premier starting point for creating a large library of amide derivatives via standard peptide coupling reactions (e.g., with HATU, HOBt), which is a cornerstone of many SAR campaigns.[11] Sodium chlorite (NaClO₂) under buffered conditions is an effective method for this oxidation, selectively converting the aldehyde without affecting other sensitive parts of the heterocycle.[12]

Protocol 3.4: Oxidation to 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

  • Reaction Setup: In a flask, dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (e.g., 3:1 ratio).

  • Add 2-methyl-2-butene (5.0 eq) to act as a hypochlorite scavenger.

  • Add sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) to buffer the solution.

  • Oxidation: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) in water. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction mixture in an ice bath and carefully adjust the pH to ~3-4 with 1M HCl. A precipitate of the carboxylic acid product may form.

  • Isolation: If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3-5x).

  • Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. The crude solid can be purified by recrystallization or chromatography.

  • Characterization: Confirm the structure via NMR and MS. The aldehyde proton will be absent, and a broad carboxylic acid proton signal will appear downfield (>12 ppm) in the ¹H NMR spectrum.

Building and Interpreting the SAR Table

After synthesizing and purifying the derivatives, they must be tested in a relevant biological assay to determine their activity (e.g., IC₅₀ or EC₅₀). The results are compiled into an SAR table to guide the next round of synthesis.

Table 1: Hypothetical SAR Data for 5-methoxy-1H-pyrrolo[3,2-b]pyridine Derivatives

Compound IDDerivatization MethodR GroupTarget Kinase IC₅₀ (nM)
Parent-01 --CHO1250
REDAM-01 Reductive Amination-CH₂-NH-cyclopropyl450
REDAM-02 Reductive Amination-CH₂-NH-benzyl150
REDAM-03 Reductive Amination-CH₂-N(Me)₂>10000
REDAM-04 Reductive Amination-CH₂-NH-(4-fluorobenzyl)85
WITTIG-01 Wittig Olefination-CH=CH-Ph (E-isomer)800
REDUC-01 Reduction-CH₂OH2100
OXID-01 Oxidation-COOH950
OXID-AM-01 Amidation of OXID-01-CONH-benzyl320

Interpretation of Hypothetical Data:

  • Reductive Amination: Converting the aldehyde to a secondary amine (REDAM-01, -02, -04) is beneficial. The benzyl group (REDAM-02) is superior to the cyclopropyl group (REDAM-01), suggesting a hydrophobic pocket. Adding a fluorine atom to the benzyl ring (REDAM-04) further improves potency, possibly due to favorable electronic interactions or improved binding. The tertiary amine (REDAM-03) is inactive, indicating that an N-H hydrogen bond donor may be critical for activity.

  • Other Modifications: Extending the scaffold via a Wittig reaction (WITTIG-01) is tolerated but less effective than amination. The alcohol (REDUC-01) and carboxylic acid (OXID-01) derivatives show reduced activity compared to the parent, but the acid provides a handle for further amidation (OXID-AM-01), which recovers some potency.

This type of analysis provides clear, actionable insights for the design of the next generation of compounds.[13]

References

  • McConnell, J. R., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, J., et al. (2018). Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Molecules. Available at: [Link]

  • Saczewski, J., & Balewski, Ł. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Gîrdan, M. A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). SAR for the active compounds with biological and docking results. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Available at: [Link]

  • Organic-Reaction.com. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • ResearchGate. (n.d.). Analytical Data of pyrrole derivatives. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available at: [Link]

  • ResearchGate. (2025). General Reductive Amination of Aldehydes and Ketones with Amines and Nitroaromatics under H2 by Recyclable Iridium Catalysts. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]

  • National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]

  • PubMed. (n.d.). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Available at: [Link]

  • ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available at: [Link]

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In Vitro Evaluation of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde as a Putative FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is a critical regulator of cell proliferation, differentiation, and survival.[1] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a known oncogenic driver in a variety of solid tumors, including bladder, gastric, and lung cancers.[2][3] This makes the FGFR pathway a compelling target for therapeutic intervention. This document provides a comprehensive technical guide for the in vitro characterization of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, a novel small molecule, as a potential inhibitor of the FGFR kinase family. We present a tiered, logical workflow—from direct biochemical potency assessment to cellular activity profiling and target engagement validation—designed to rigorously evaluate the compound's efficacy and mechanism of action.

Introduction: The Rationale for Targeting FGFR

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, which induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[4] This phosphorylation event creates docking sites for adaptor proteins, principally FRS2, which in turn recruit downstream effectors to activate multiple signaling pathways, including the RAS-MAPK and PI3K-AKT cascades.[5][6] These pathways are central to regulating gene expression programs that control cell growth and survival. Dysregulation of this tightly controlled system can provide a sustained proliferative advantage to cancer cells, making FGFR inhibitors a promising class of targeted therapies.[3]

The evaluation of a novel compound like this compound requires a systematic approach to first confirm its direct interaction with the target kinase and then to verify that this biochemical activity translates into a desired biological effect in a cellular context.

A Phased Approach to In Vitro Characterization

A robust preclinical assessment of a kinase inhibitor is not a single experiment but a multi-stage investigation. We advocate for a phased workflow that builds a comprehensive profile of the compound. This approach ensures that resources are spent efficiently and that the resulting data provides a clear, mechanistically-grounded rationale for further development.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Mechanism of Action biochem Biochemical Kinase Assay (e.g., ADP-Glo™) Determine Direct Target Inhibition & Potency (IC50) cell_viability Cell-Based Viability Assay (e.g., MTT Assay) Assess Antiproliferative Activity (GI50) biochem->cell_viability Translates to Cellular Effect? western Target Engagement Assay (e.g., Western Blot) Confirm Inhibition of FGFR Phosphorylation cell_viability->western Effect is On-Target?

Caption: A tiered workflow for evaluating a putative FGFR inhibitor.

Phase 1: Biochemical Potency & Selectivity

Expertise & Rationale

The foundational experiment is to determine if the compound directly inhibits the enzymatic activity of the target kinase. A biochemical assay, using purified recombinant FGFR kinase domains, provides the cleanest system for measuring this interaction, free from the complexities of a cellular environment. We utilize the ADP-Glo™ Kinase Assay, a luminescent-based method that quantifies the amount of ADP produced during the kinase reaction.[7][8] The signal directly correlates with kinase activity, allowing for a precise determination of the compound's half-maximal inhibitory concentration (IC50). Testing against multiple FGFR isoforms (FGFR1-4) is critical to establish a selectivity profile, which can inform potential therapeutic applications and off-target liabilities.

Protocol 3.1: ADP-Glo™ Kinase Assay for FGFR Inhibition
  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 10 mM stock. The final assay concentration will be 100-fold lower.

  • Kinase Reaction Setup (5 µL volume):

    • In a 384-well plate, add 1 µL of test compound dilution or vehicle (DMSO) control.

    • Add 2 µL of a solution containing the recombinant human FGFR enzyme (e.g., FGFR1, 2, 3, or 4) and the appropriate substrate (e.g., Poly(E,Y)4:1) in kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[8][9]

    • Initiate the reaction by adding 2 µL of ATP solution at the desired concentration (often at or near the Km for the specific kinase).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Expected Biochemical Profile
Target KinaseHypothetical IC50 (nM)Notes
FGFR18.5Potent activity against FGFR1.
FGFR212.1Potent activity against FGFR2.
FGFR325.6Moderate activity against FGFR3.
FGFR4875.2Significantly less potent against FGFR4, suggesting selectivity.

Phase 2: Cellular Antiproliferative Activity

Expertise & Rationale

Demonstrating biochemical potency is necessary but not sufficient. A successful inhibitor must be cell-permeable and capable of inhibiting its target in the complex intracellular environment, leading to a functional outcome. We employ a cell viability assay to measure the compound's antiproliferative effect on cancer cell lines known to be dependent on FGFR signaling. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of living cells. The reduction of the yellow MTT salt to purple formazan crystals by mitochondrial dehydrogenases serves as a proxy for the number of viable cells. Selecting appropriate cell lines is paramount. For example, SNU-16 and KATO-III gastric cancer cells harbor an FGFR2 amplification, making them highly sensitive to FGFR2 inhibition.[10]

Protocol 4.1: MTT Cell Viability Assay
  • Cell Plating: Seed cancer cells (e.g., SNU-16) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[11]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]

  • Data Acquisition: Shake the plate gently to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation: Expected Cellular Activity
Cell LineCancer TypeRelevant FGFR AlterationHypothetical GI50 (µM)
SNU-16Gastric CancerFGFR2 Amplification0.05
KMS-11Multiple MyelomaFGFR3 Translocation0.12
A549Lung CancerNo known FGFR alteration> 10

Phase 3: On-Target Pathway Modulation

Expertise & Rationale

After observing an antiproliferative effect, it is crucial to confirm that this effect is a direct consequence of FGFR inhibition. Western blot analysis allows for the direct visualization and semi-quantification of protein phosphorylation. By treating an FGFR-dependent cell line with our compound, we can directly measure the phosphorylation status of FGFR itself (p-FGFR) and key downstream signaling proteins like ERK (p-ERK).[13] A potent and specific inhibitor should reduce the levels of p-FGFR and p-ERK in a dose-dependent manner without affecting the total protein levels of FGFR or ERK. This provides direct evidence of target engagement and validates the compound's mechanism of action.

G FGF FGF Ligand FGFR FGFR P FGF->FGFR FRS2 FRS2 FGFR:p->FRS2 Inhibitor 5-methoxy-1H-pyrrolo [3,2-b]pyridine-3-carbaldehyde Inhibitor->FGFR:p GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK P MEK->ERK Proliferation Cell Proliferation & Survival ERK:p->Proliferation AKT AKT P PI3K->AKT AKT:p->Proliferation

Caption: Inhibition of the FGFR signaling cascade.

Protocol 5.1: Western Blot for p-FGFR and p-ERK
  • Cell Treatment and Lysis:

    • Plate an FGFR-dependent cell line (e.g., SNU-16) and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with an appropriate ligand (e.g., FGF2) for 10-15 minutes to induce receptor phosphorylation.[14]

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-FGFR (e.g., anti-phospho-FGFR Tyr653/654), p-ERK (p44/42 MAPK), total FGFR, or total ERK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

  • Analysis: Compare the band intensities for the phosphorylated proteins in the compound-treated lanes to the stimulated vehicle control. Use the total protein levels as a loading control to ensure equal protein was loaded in each lane. A decrease in the p-FGFR/Total FGFR and p-ERK/Total ERK ratios indicates successful on-target inhibition.

References

  • Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. MDPI.
  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology.
  • The Fibroblast Growth Factor signaling p
  • Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. AACR Journals.
  • FGF Signaling Pathway Explained: Step-by-Step Process & Key Concepts. Assay Genie.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Application Notes and Protocols: Western Blot Analysis of p-FGFR3 Following Fgfr3-IN-2 Tre
  • Inhibition of FGFR signaling pathways studied in cancer cell lines using HTRF. Revvity.
  • MTT assay protocol. Abcam.
  • MTT Cell Proliferation Assay.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. AACR Journals.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • FGFR4 Kinase Assay.
  • FGFR1 Kinase Assay.
  • Early-Stage In Vitro Evaluation of a Selective FGFR4 Inhibitor: A Technical Guide. BenchChem.
  • Inhibition of the fibroblast growth factor receptor (FGFR)
  • Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors.

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A Comprehensive Guide to the N-Alkylation of the Pyrrolo[3,2-b]pyridine Scaffold: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Core

The pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged heterocyclic structure in medicinal chemistry and drug development.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, modulating physicochemical properties while maintaining or enhancing biological activity.[3] The nitrogen atom in the pyridine ring introduces a key hydrogen bond acceptor site and influences the overall electronic profile of the molecule.[4]

Functionalization of the pyrrole nitrogen (N-1) via alkylation is a critical strategy for expanding chemical diversity and optimizing drug-like properties.[5] N-alkylation can profoundly impact a compound's solubility, metabolic stability, membrane permeability, and binding interactions with therapeutic targets. Consequently, robust and reliable protocols for the N-alkylation of this scaffold are essential for researchers in synthetic and medicinal chemistry.[6] This guide provides a detailed overview of the foundational principles, step-by-step experimental protocols, and troubleshooting advice for the successful N-alkylation of the pyrrolo[3,2-b]pyridine core.

Section 1: Foundational Principles & Mechanistic Overview

Successful N-alkylation hinges on understanding the chemical reactivity of the pyrrolo[3,2-b]pyridine core. The key transformation involves the deprotonation of the pyrrole N-H followed by a nucleophilic attack on an alkyl electrophile.

Regioselectivity: N1 vs. N4 Alkylation

A primary consideration is the regioselectivity of the alkylation. The pyrrolo[3,2-b]pyridine core possesses two nitrogen atoms: the pyrrolic N1 and the pyridinic N4. Under typical basic conditions, alkylation occurs selectively at the N1 position. This is because the N1 proton is significantly more acidic than any C-H proton and the resulting N1-anion (the 4-azaindole anion) is a softer nucleophile, favoring reaction with soft alkyl electrophiles in an SN2 fashion. The lone pair of the pyridine N4 nitrogen is part of the aromatic π-system and is significantly less basic and nucleophilic, thus direct alkylation on N4 to form a charged pyridinium salt is less favorable under these conditions.

Diagram 1: Structure and N1-Alkylation Site of Pyrrolo[3,2-b]pyridine

Caption: Structure of the pyrrolo[3,2-b]pyridine (4-azaindole) core highlighting the acidic N1-H proton, the primary site for alkylation.

Section 2: General Protocol for N-Alkylation

The most common and reliable method for N-alkylation of the pyrrolo[3,2-b]pyridine core involves a two-step, one-pot process: deprotonation with a suitable base followed by the addition of an alkylating agent.

Diagram 2: General Workflow for N-Alkylation

Alkylation_Workflow start Start: Pyrrolo[3,2-b]pyridine deprotonation Step 1: Deprotonation - Add Base (e.g., NaH, Cs2CO3) - Anhydrous Polar Aprotic Solvent (DMF, THF) start->deprotonation Reagents intermediate Formation of N1-Anion Intermediate deprotonation->intermediate alkylation Step 2: Alkylation - Add Alkylating Agent (R-X) - Stir at RT to elevated temp. intermediate->alkylation Electrophile workup Step 3: Quench & Workup - Quench with H2O or sat. NH4Cl - Extraction alkylation->workup purification Step 4: Purification - Column Chromatography - Recrystallization workup->purification product Final Product: N1-Alkyl-pyrrolo[3,2-b]pyridine purification->product

Caption: A generalized workflow for the two-step, one-pot N-alkylation of the pyrrolo[3,2-b]pyridine core.

Key Experimental Parameters: The "Why" Behind the Choices
  • Choice of Base: The selection of the base is critical and depends on the reactivity of the alkylating agent and the functional group tolerance of the substrate.

    • Strong Bases (NaH, KH, LiHMDS): Sodium hydride (NaH) is the most common choice for its effectiveness and low cost. It irreversibly deprotonates the N1-H, driving the reaction to completion. These are ideal for less reactive alkylating agents like alkyl chlorides or some bromides.

    • Weaker Bases (K₂CO₃, Cs₂CO₃): Carbonate bases are milder and suitable for substrates with base-sensitive functional groups.[7] Cesium carbonate (Cs₂CO₃) is particularly effective due to the high solubility of its salts in organic solvents and the "cesium effect," which enhances the nucleophilicity of the resulting anion.[8] These are often used with highly reactive alkylating agents like benzyl bromide or alkyl iodides.[9]

  • Choice of Solvent: Anhydrous polar aprotic solvents are required.

    • DMF (N,N-Dimethylformamide) & THF (Tetrahydrofuran): These are the most common solvents.[8][9] They effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophile. Anhydrous conditions are crucial, especially when using strong, water-reactive bases like NaH.

  • Choice of Alkylating Agent (R-X): The reactivity follows the general trend for SN2 reactions: R-I > R-OTs > R-Br > R-Cl. The choice depends on commercial availability and the desired reactivity.

  • Temperature and Monitoring: Reactions are often started at 0 °C during the deprotonation step (especially with NaH to control hydrogen gas evolution) and then allowed to warm to room temperature or gently heated to drive the alkylation to completion.[10] Progress is conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Section 3: Detailed Experimental Protocols

Protocol A: Standard N-Alkylation using Sodium Hydride

This protocol is suitable for general-purpose alkylation with primary alkyl bromides or iodides.

Objective: To synthesize 1-benzyl-1H-pyrrolo[3,2-b]pyridine.

Materials:

  • 1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 1H-pyrrolo[3,2-b]pyridine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the mixture at 0 °C for 30-60 minutes. The solution may become clearer as the sodium salt forms.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired 1-benzyl-1H-pyrrolo[3,2-b]pyridine.

Protocol B: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is an alternative for alkylating with primary or secondary alcohols, proceeding with an inversion of stereochemistry at the alcohol's carbon center.[10][11] It is particularly useful for introducing chiral alkyl groups.[12]

Objective: To synthesize 1-isopropyl-1H-pyrrolo[3,2-b]pyridine from isopropanol.

Materials:

  • 1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Isopropanol (1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[10]

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq), isopropanol (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise over 15-20 minutes. An exothermic reaction and color change are typically observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude residue, containing the product and triphenylphosphine oxide byproduct, can be directly purified by silica gel column chromatography. The byproduct is often less polar than the desired product.

Section 4: Data Presentation & Troubleshooting

Table 1: Comparison of Common N-Alkylation Conditions

ParameterMethod A: NaH/DMFMethod B: Cs₂CO₃/DMFMethod C: Mitsunobu
Base Strength Strong, IrreversibleModerate, ReversibleNot applicable
Electrophile Alkyl Halides, TosylatesActivated Alkyl HalidesAlcohols (1° or 2°)
Key Reagents NaHCs₂CO₃PPh₃, DEAD/DIAD[13]
Advantages Low cost, high reactivity for unactivated halides.Mild, good for sensitive substrates.Uses alcohols directly, stereochemical inversion.[11]
Disadvantages Moisture sensitive, requires inert atmosphere, safety precautions (H₂ gas).Higher cost, may be slower.Stoichiometric byproducts (phosphine oxide) can complicate purification.[11]
Typical Temp. 0 °C to RTRT to 60 °C0 °C to RT

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive base (NaH exposed to air).2. Wet solvent/glassware.3. Unreactive alkylating agent.4. Insufficient temperature.1. Use fresh, high-quality NaH.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Switch to a more reactive halide (e.g., bromide to iodide) or increase the reaction temperature.4. Gently heat the reaction (e.g., to 50-60 °C) and monitor.
Multiple Products 1. C-alkylation or di-alkylation.2. Reaction on another nucleophilic site in a complex substrate.1. Use less forcing conditions (e.g., Cs₂CO₃ instead of NaH). Ensure stoichiometry is precise.2. Consider using a protecting group strategy for other sensitive functional groups.
Decomposition of Starting Material 1. Substrate is unstable to the strong base.2. Reaction temperature is too high.1. Switch to a milder base like K₂CO₃ or Cs₂CO₃.2. Run the reaction at a lower temperature for a longer period.

Conclusion

The N-alkylation of the pyrrolo[3,2-b]pyridine core is a fundamental and versatile transformation in modern synthetic chemistry. By carefully selecting the base, solvent, and alkylating agent, researchers can efficiently generate a wide array of derivatives for applications in drug discovery and materials science. Understanding the principles behind reagent choice, as outlined in this guide, empowers scientists to tailor reaction conditions to their specific substrates, troubleshoot effectively, and achieve their synthetic goals with confidence.

References

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024). MDPI. Available from: [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024). PubMed. Available from: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available from: [Link]

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. (2023). PubMed Central. Available from: [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. (2016). ACS Publications. Available from: [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. (2009). Chemical Reviews. Available from: [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. Available from: [Link]

  • N-alkylation of heterocycles under conventional heating, simultaneous... (2009). ResearchGate. Available from: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available from: [Link]

  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. (2025). ResearchGate. Available from: [Link]

  • Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. (2010). PubMed. Available from: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. Available from: [Link]

  • Mitsunobu reaction. Wikipedia. Available from: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018). National Institutes of Health. Available from: [Link]

  • A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. (2025). Thieme. Available from: [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2024). ACS Publications. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Available from: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Institutes of Health. Available from: [Link]

  • 1H-Pyrrolo(2,3-b)pyridine. PubChem. Available from: [Link]

  • Unexpected Ring Transformation to Pyrrolo[3.2-b]pyridine Derivatives. Fused Azolium Salts. 22. (1998). The Journal of Organic Chemistry. Available from: [Link]

  • 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. PubChem. Available from: [Link]

  • Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. (2019). Royal Society of Chemistry. Available from: [Link]

  • Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Chemistry Portal. Available from: [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2017). National Institutes of Health. Available from: [Link]

  • 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine. HMDB. Available from: [Link]

  • Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. (2023). ACS Publications. Available from: [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2017). ChemRxiv. Available from: [Link]

  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. FlyBase. Available from: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2017). PubMed Central. Available from: [Link]

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  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). National Institutes of Health. Available from: [Link]

  • Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. (2019). ResearchGate. Available from: [Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. (2020). PubMed. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic procedures and overcome common experimental challenges. The primary focus is on the Vilsmeier-Haack formylation, the most prevalent method for this transformation.

Overview of the Vilsmeier-Haack Synthesis

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, the C3 position of the 5-methoxy-7-azaindole core.[1][2] The process involves two key stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the substrate, followed by hydrolysis.[1][2][3]

The Vilsmeier reagent, a substituted chloroiminium ion, is typically generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] The pyrrole ring of the 7-azaindole system is highly electron-rich, making it susceptible to electrophilic attack by the Vilsmeier reagent, which is a relatively weak electrophile.[5][6]

Reaction Mechanism Workflow

The following diagram illustrates the generally accepted mechanism for the Vilsmeier-Haack formylation.

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution cluster_2 Stage 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Substrate 5-Methoxy-1H-pyrrolo[3,2-b]pyridine Substrate->Iminium_Intermediate + Vilsmeier Reagent Final_Product This compound Iminium_Intermediate->Final_Product + H₂O (Workup)

Caption: Vilsmeier-Haack reaction mechanism overview.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I recovered only starting material. What went wrong?

This is a common issue that can stem from several factors related to reagents, reaction conditions, or the substrate's reactivity.

Potential Causes & Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.[7][8]

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it promptly.[8]

  • Insufficient Reagent: The molar ratio of the Vilsmeier reagent to the substrate may be too low for the reaction to proceed to completion.[9]

    • Solution: Increase the equivalents of the Vilsmeier reagent. A common starting point is 1.5 equivalents relative to the substrate.[9] For less reactive substrates, a larger excess may be required.[8]

  • Sub-optimal Reaction Temperature: The reaction temperature profile is critical. Vilsmeier reagent formation is exothermic and requires cooling, but the subsequent formylation step may require heat to proceed.[10]

    • Solution: Prepare the reagent at 0-5 °C. After adding the substrate, monitor the reaction by Thin Layer Chromatography (TLC) while gradually increasing the temperature. Temperatures can range from room temperature up to 80 °C depending on substrate reactivity.[5][9]

  • Insufficient Reaction Time: The reaction may not have been allowed to run to completion.[9]

    • Solution: Monitor the reaction closely using TLC or LC-MS until the starting material is fully consumed before initiating the workup.[10]

Troubleshooting Workflow for Low Yield

G start Problem: Low or No Yield check_reagents Step 1: Verify Reagents Quality & Purity Anhydrous Conditions Correct Stoichiometry (1.5 eq) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Action:|Use fresh, anhydrous reagents. Adjust stoichiometry. reagents_ok->fix_reagents No check_conditions Step 2: Analyze Conditions Reagent Prep Temp (0-5 °C) Reaction Temp (RT to 80 °C) Reaction Time reagents_ok->check_conditions Yes fix_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok fix_conditions Action:|Optimize temperature profile. Increase reaction time. Monitor via TLC. conditions_ok->fix_conditions No check_workup Step 3: Review Workup Proper Quenching (Ice) pH Adjustment (Neutralization) Complete Extraction conditions_ok->check_workup Yes fix_conditions->check_conditions workup_ok Workup Correct? check_workup->workup_ok fix_workup Action:|Ensure slow quench into ice. Carefully neutralize with base. Extract multiple times. workup_ok->fix_workup No success Yield Optimized workup_ok->success Yes fix_workup->check_workup

Caption: A step-by-step decision-making workflow for troubleshooting low product yield.

Q2: The reaction mixture turned dark brown or black during the reaction. Is this normal?

While some color change is expected, a very dark, tar-like mixture often indicates decomposition or polymerization, which are known side reactions for electron-rich pyrroles under harsh conditions.[10]

Potential Causes & Solutions:

  • Excessive Temperature: Localized heating during the exothermic addition of POCl₃ to DMF, or running the main reaction at too high a temperature, can cause the substrate to decompose.

    • Solution: Maintain strict temperature control. Add POCl₃ dropwise to DMF at 0 °C with vigorous stirring.[9] Do not heat the reaction mixture excessively; increase temperature gradually only if the reaction is sluggish at lower temperatures.

  • High Reagent Concentration: Excessively high concentrations can lead to uncontrolled polymerization.

    • Solution: Ensure adequate solvent (e.g., DMF, DCM) is used to maintain a reasonable concentration.[4]

Q3: My workup is difficult due to emulsion formation, or my product is hard to isolate. What can I do?

Workup challenges are common in Vilsmeier-Haack reactions, often stemming from the hydrolysis and neutralization steps.

Potential Causes & Solutions:

  • Improper Quenching: The hydrolysis of the intermediate iminium salt is highly exothermic and must be controlled.[7]

    • Solution: Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice.[9] This dissipates heat and facilitates a clean hydrolysis.

  • Emulsion During Extraction: The presence of DMF and salts can lead to the formation of stable emulsions, making phase separation difficult.[7]

    • Solution: Saturate the aqueous layer with sodium chloride (brine) to increase its polarity. This helps to break the emulsion and "salt out" the organic product into the organic layer.[7] Multiple extractions with a suitable solvent like ethyl acetate or dichloromethane may be necessary.

  • Product is Water-Soluble: The aldehyde product may have some solubility in the aqueous phase, especially if the pH is not optimal.

    • Solution: Carefully adjust the pH of the aqueous layer to be slightly basic (pH 8-9) with a base like sodium bicarbonate or sodium acetate before extraction.[10] This ensures the product is in its neutral form. Perform multiple extractions to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of POCl₃ to DMF? A slight excess of DMF is generally used to ensure all the POCl₃ reacts. However, the critical ratio is that of the formed Vilsmeier reagent to the substrate. A molar ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent (based on the limiting reagent, usually POCl₃) to the 5-methoxy-1H-pyrrolo[3,2-b]pyridine substrate is a robust starting point.[10]

Q2: Can I use other reagents besides POCl₃? Yes, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used with DMF to generate the Vilsmeier reagent.[5] However, POCl₃ is the most common and well-documented reagent for this transformation.[11]

Q3: How do I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method.[7] To prepare a sample for TLC, carefully take a small aliquot from the reaction, quench it in a separate vial with a few drops of saturated sodium bicarbonate solution, extract with a small amount of ethyl acetate, and spot the organic layer on the TLC plate. The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot, indicates progress.

Q4: What are the key safety precautions for this reaction? Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[7] The entire procedure, especially the handling of POCl₃ and the quenching step, must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[7]

Q5: What is the expected regioselectivity of the formylation? For the 1H-pyrrolo[3,2-b]pyridine (7-azaindole) system, electrophilic substitution is strongly directed to the C3 position of the electron-rich pyrrole ring. The methoxy group at C5 further activates the ring system, but formylation still occurs preferentially at C3 due to the inherent reactivity of the pyrrole moiety.[6]

Optimized Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[9]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The solution should be colorless to pale yellow.[12]

2. Formylation Reaction:

  • Dissolve the 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 equiv.) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.[4] If the reaction is sluggish, gently heat the mixture to 50-60 °C.[10]

3. Workup and Purification:

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

  • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water.

  • Slowly and carefully pour the reaction mixture into the ice slurry.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is ~8.[4][10]

  • Stir the resulting suspension for 30 minutes. A precipitate of the crude product should form.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Extract the aqueous filtrate with ethyl acetate or dichloromethane (3x) to recover any dissolved product.[13]

  • Combine the collected solid with the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.[13]

Table 1: Influence of Reaction Parameters on Yield
ParameterConditionExpected Outcome on YieldRationale & Reference
Reagent Stoichiometry 1.1 - 1.5 eq. Vilsmeier ReagentOptimal Ensures complete consumption of the substrate without excessive side reactions.[10]
> 2.0 eq. Vilsmeier ReagentMay Decrease Increased risk of di-formylation or polymerization, leading to lower isolated yield of the desired product.[8]
Reaction Temperature 0 °C to Room TempModerate to Good Sufficient for highly activated substrates, minimizes decomposition.[9]
50 - 80 °CPotentially Higher May be necessary for complete conversion but increases the risk of side reactions and decomposition if not carefully controlled.[5]
Workup pH Acidic (pH < 6)Low Product may remain protonated as an iminium salt or have higher aqueous solubility, leading to poor recovery.
Neutral to Basic (pH 7-9)Optimal Ensures the aldehyde is in its neutral, less soluble form, maximizing precipitation and extraction efficiency.[10]

References

  • Vilsmeier-Haack Reaction | NROChemistry.
  • Optimization of Vilsmeier-Haack reaction parameters - Benchchem.
  • Vilsmeier-Haack Reaction - J&K Scientific LLC.
  • Vilsmeier-Haack Reaction | Chem-St
  • Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis. - Benchchem.
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem.
  • Vilsmeier Reagent - Enamine.
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Form
  • Stoichiometry considerations for Vilsmeier reagent in pyrrole formyl
  • Vilsmeier-Haack reaction - chemeurope.com.
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • Vilsmeier-Haack formilation help : r/OrganicChemistry - Reddit.

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Technical Support Center: Purification of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating this key heterocyclic aldehyde. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound.

Q1: My crude reaction mixture shows multiple spots on TLC after synthesis. What are the likely impurities?

Answer: The impurity profile is highly dependent on your synthetic route. The most common method for synthesizing this compound is the Vilsmeier-Haack formylation of 5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Causality: The Vilsmeier-Haack reaction uses a potent electrophile (the Vilsmeier reagent, formed from POCl₃ and DMF) to formylate an electron-rich heterocycle.[1][2] Side reactions or incomplete conversion are common sources of impurities.

Common Impurities to Suspect:

ImpurityOrigin & RationaleTLC & Characterization Notes
Unreacted Starting Material Incomplete reaction. The starting material, 5-methoxy-1H-pyrrolo[3,2-b]pyridine, is less polar than the aldehyde product.Will appear as a higher Rf spot on a normal-phase TLC plate.
Over-formylated Species While formylation at the 3-position is electronically favored, trace amounts of di-formylated or other isomers can occur under harsh conditions.Typically more polar than the desired product (lower Rf).
Hydrolyzed Vilsmeier Reagent Byproducts Residual reagents from the workup can lead to polar, often baseline, impurities.These are usually highly water-soluble and removed during aqueous workup.
Oxidized Product (Carboxylic Acid) The aldehyde is susceptible to air oxidation, which can be accelerated by light or trace metals. This is a very common issue with aldehydes.[3]A highly polar impurity, often streaking from the baseline on TLC. Can be confirmed by a broad -OH peak in the ¹H NMR spectrum.
Polymeric Material Heterocyclic aldehydes can be unstable and may polymerize, especially if exposed to strong acids or high heat for extended periods.Appears as intractable baseline material on TLC and can lead to discolored (often brown or black) crude product.
Q2: My compound is streaking badly on the silica gel column and the final product is discolored. What is causing this decomposition?

Answer: This is a classic sign of on-column decomposition. Standard silica gel is slightly acidic (pH ≈ 4-5), which can be detrimental to sensitive heterocyclic aldehydes.

Mechanism of Decomposition: The Lewis acidic sites on the silica surface can catalyze degradation or polymerization pathways. Furthermore, the high surface area of silica gel in the presence of air can promote oxidation of the aldehyde to the corresponding carboxylic acid.[4]

Troubleshooting & Solutions:

  • Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your starting eluent (e.g., 5% Ethyl Acetate in Hexane) and add 0.5-1% triethylamine (Et₃N) by volume. Let this slurry stir for 15-20 minutes before packing. The triethylamine neutralizes the acidic sites on the silica, preventing decomposition.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert support. Basic or neutral alumina can be excellent alternatives for purifying sensitive aldehydes.[3]

  • Minimize Residence Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). The less time the compound spends on the column, the lower the chance of decomposition.

  • Work Under Inert Atmosphere: While often impractical for column chromatography, ensuring your solvents are sparged with nitrogen or argon can help if oxidation is the primary issue.

Q3: I can't separate my product from a close-running impurity using column chromatography. How can I improve the resolution?

Answer: Achieving separation between compounds with similar polarity is a common challenge. The key is to exploit subtle differences in their structure and interactions with the stationary phase.

Strategies for Improved Resolution:

  • Shallow the Gradient: If you are using a gradient elution, make it shallower around the elution point of your compound. For example, instead of going from 10% to 40% Ethyl Acetate/Hexane, try a segment from 20% to 30% over a larger volume of solvent.

  • Change Solvent System Polarity: Sometimes, a complete change in solvent systems can alter selectivity. If Hexane/Ethyl Acetate is not working, consider trying Dichloromethane/Methanol or Toluene/Acetone systems.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers significantly higher resolving power than flash chromatography.[5] A normal-phase column (e.g., Kromasil Si 60) with a hexane/isopropanol or hexane/MTBE mobile phase could be effective.[5]

Purification Protocols & Workflows

Workflow 1: General Purification Strategy

This diagram outlines the logical flow for purifying your crude this compound.

G cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Final Analysis Crude Crude Product Analysis Analyze by TLC & ¹H NMR Crude->Analysis Take sample Method Choose Method Analysis->Method Based on impurity profile Col Column Chromatography Method->Col Multiple impurities Bisulfite Bisulfite Adduct Formation Method->Bisulfite Non-aldehyde impurities Recrystal Recrystallization Method->Recrystal High purity crude Pure Purified Fractions Col->Pure Bisulfite->Pure Recrystal->Pure FinalAnalysis Check Purity (TLC, NMR, LC-MS) Pure->FinalAnalysis FinalAnalysis->Method If impure, re-purify Product Pure Product (>95%) FinalAnalysis->Product If pure

Caption: General purification decision workflow.

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to minimize degradation while achieving good separation.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine (Et₃N)

  • Solvents: Hexane, Ethyl Acetate (EtOAc) - HPLC grade

  • TLC plates, beakers, column, fraction collector

Procedure:

  • Determine Eluent System: On a TLC plate, find a solvent mixture of Hexane/EtOAc that gives your product an Rf value of ~0.25-0.35. A typical starting point is 30-40% EtOAc in Hexane.

  • Prepare the Slurry: For every 100 g of silica gel, use 400-500 mL of the initial, low-polarity eluent (e.g., 5% EtOAc in Hexane). Add 1 mL of Et₃N to the solvent, then add the silica gel. Stir gently for 15 minutes to create a uniform, neutralized slurry.

  • Pack the Column: Pour the slurry into your column and use gentle air pressure to pack the bed evenly. Ensure no air bubbles are trapped.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your column eluent. For better resolution, it is preferable to pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a solvent like dichloromethane, add 2-3 times its weight in silica, and carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Gently add this powder to the top of the packed column bed.

  • Elute the Column: Begin elution with the low-polarity solvent. Gradually and systematically increase the polarity (e.g., step gradient: 5% EtOAc -> 15% EtOAc -> 25% EtOAc -> 40% EtOAc). Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified aldehyde.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This chemical purification method is exceptionally effective for separating aldehydes from non-aldehyde impurities (like unreacted starting material) and is a go-to technique when chromatography fails.[4][6][7]

Mechanism: The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde to form a water-soluble salt (the adduct). Non-aldehyde impurities remain in the organic phase and are washed away. The reaction is then reversed by adding a base to regenerate the pure aldehyde.[7]

G cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Separation cluster_2 Step 3: Regeneration A Crude Mixture (Aldehyde + Impurities) in Organic Solvent B Add Saturated Aq. Sodium Bisulfite (NaHSO₃) A->B C Shake Vigorously B->C D Aqueous Layer: Water-Soluble Bisulfite Adduct C->D Aldehyde reacts E Organic Layer: Non-Aldehyde Impurities C->E Impurities remain F Separate Layers D->F E->F G Aqueous Layer F->G H Add Base (e.g., NaHCO₃) & Fresh Organic Solvent G->H I Pure Aldehyde (extracts into organic layer) H->I

Caption: Workflow for aldehyde purification via bisulfite adduct.

Procedure:

  • Dissolve Crude Mixture: Dissolve the crude material in a suitable organic solvent like methanol, ethanol, or DMF.[6][7] For this specific substrate, methanol is a good starting point.

  • Form the Adduct: Transfer the solution to a separatory funnel. Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 5-10 minutes. A precipitate of the adduct may form at the interface.[6]

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate) to the funnel and shake again.[7]

  • Separate Layers: Carefully separate the two layers. The aldehyde is now in the aqueous phase as the bisulfite adduct. The organic layer contains the non-aldehyde impurities and can be discarded.

  • Regenerate the Aldehyde: Place the aqueous layer in a clean separatory funnel. Add a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane). While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the pH of the aqueous layer is basic (pH > 8).[4][7] Continue adding base until gas evolution (CO₂) ceases if using bicarbonate.

  • Isolate Pure Product: Shake the funnel to extract the regenerated, pure aldehyde into the organic layer. Separate the layers and perform two more extractions of the aqueous layer with the organic solvent.

  • Final Steps: Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

References
  • ChemBK. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE. [Link]

  • Conrad, J. A., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • Vidal-Mascarenas, D., et al. (2009). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. The Column. [Link]

  • Reddit r/chemistry. (2015). Purifying aldehydes?. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • PharmaTutor. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I-Substituted Pyrroles. Scribd. [Link]

  • Abosyn. 5-methoxy-1H-pyrrolo[3,2-b]pyridine. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

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Technical Support Center: Improving the Solubility of Pyrrolo[3,2-b]pyridine Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges often encountered with pyrrolo[3,2-b]pyridine derivatives during biological assays. Our goal is to equip you with the knowledge and practical strategies to ensure the reliability and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrrolo[3,2-b]pyridine derivatives exhibit poor solubility in aqueous buffers?

A1: The pyrrolo[3,2-b]pyridine core, like many nitrogen-containing heterocyclic compounds, often possesses a planar and rigid structure.[1][2] This planarity can promote strong intermolecular π-π stacking in the solid state, making it difficult for solvent molecules to effectively solvate the compound. Additionally, these derivatives are often lipophilic, a characteristic that is frequently associated with poor aqueous solubility.[3] The presence of nitrogen atoms can influence the compound's polarity and potential for hydrogen bonding, but overall lipophilicity and crystal lattice energy are often the dominating factors in their limited aqueous solubility.[4][5]

Q2: I'm seeing compound precipitation in my cell-based assay plates. What are the likely causes?

A2: Compound precipitation in cell culture media is a common issue, especially with poorly soluble molecules.[6][7] The primary reason is that the final concentration of your compound in the aqueous media exceeds its solubility limit.[7] This is often triggered when a concentrated stock solution, typically in 100% DMSO, is diluted into the aqueous environment of the cell culture medium.[7] The rapid change in solvent polarity causes the compound to "crash out" of the solution.[7] Other contributing factors can include interactions with media components like salts and proteins, or changes in pH due to cellular metabolism.[7]

Q3: What's the difference between kinetic and thermodynamic solubility, and which one should I be concerned about for my in vitro assays?

A3: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your assay results.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent at a given temperature and pressure. It represents the maximum amount of a substance that can be dissolved and remain stable in solution over time.[8] This measurement is critical for late-stage drug development and formulation.[9][10]

  • Kinetic solubility is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate under specific, non-equilibrium conditions.[8][9][11][12] In early drug discovery and high-throughput screening (HTS), kinetic solubility is often the more relevant parameter as it reflects the behavior of compounds prepared by diluting a DMSO stock solution into an aqueous buffer, which is a common practice.[9][12]

For most in vitro biological assays, you are primarily dealing with kinetic solubility .[11][12] Your main goal is to keep the compound in solution for the duration of the assay to obtain reliable data.

Solubility Type Definition Relevance in Drug Discovery
Thermodynamic The maximum amount of a compound that can dissolve in a solvent at equilibrium.[8]Crucial for lead optimization, formulation, and preclinical development.[9][10]
Kinetic The concentration at which a compound precipitates when added from a concentrated stock (e.g., DMSO) into an aqueous buffer.[8][9][11][12]Highly relevant for early drug discovery, HTS, and most in vitro biological assays.[9][11][12]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assays?

A4: The tolerance of cell lines to DMSO can vary significantly.[13][14] Generally, it is recommended to keep the final DMSO concentration at or below 0.5%, with many sensitive cell lines or long-term experiments requiring concentrations of 0.1% or lower.[13][15] High concentrations of DMSO can be cytotoxic, leading to reduced cell viability and proliferation.[13][14][16][17] It is imperative to perform a dose-response experiment with your specific cell line to determine the maximum tolerated DMSO concentration.[15] Always include a vehicle control with the same final DMSO concentration as your experimental samples to account for any solvent-induced effects.[15]

Troubleshooting Guides

Guide 1: My Compound Precipitates Immediately Upon Dilution in Aqueous Buffer.

This is a classic sign that your compound's kinetic solubility has been exceeded. Here's a step-by-step approach to address this:

Step 1: Determine the Maximum Soluble Concentration Before proceeding with your main experiment, it's essential to determine the maximum concentration at which your compound remains soluble in your assay buffer.

  • Protocol:

    • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-20 mM).

    • Create a series of dilutions of this stock solution in your pre-warmed (37°C) assay buffer.

    • Visually inspect each dilution for any signs of precipitation (cloudiness, particles).

    • Incubate the dilutions under your experimental conditions (e.g., 37°C for 24 hours).

    • The highest concentration that remains clear is your working maximum soluble concentration.[7]

Step 2: Optimize Your Dilution Method Rapidly adding a concentrated DMSO stock to a large volume of aqueous buffer can induce precipitation.

  • Recommended Practice: Employ a serial dilution method. Instead of a single large dilution, perform a series of smaller, sequential dilutions in your pre-warmed assay buffer. This gradual reduction in DMSO concentration can help keep the compound in solution.[7]

Step 3: Consider Using a Co-solvent If optimizing the dilution method is insufficient, a water-miscible organic co-solvent can be used to increase solubility.[18]

  • Common Co-solvents: Polyethylene glycol (PEG), propylene glycol, and ethanol are frequently used.[19][20][21]

  • Important Considerations:

    • Always test the tolerance of your cell line to the co-solvent.

    • Ensure the final concentration of the co-solvent is low enough to not interfere with your assay.

A Compound Precipitates in Buffer B Determine Max Soluble Concentration A->B C Is Max Concentration Sufficient? B->C D Proceed with Assay C->D Yes E Optimize Dilution Method (Serial Dilution) C->E No F Is Compound Soluble? E->F F->D Yes G Consider Co-solvents (e.g., PEG) F->G No H Is Compound Soluble? G->H H->D Yes I Advanced Solubilization (e.g., Cyclodextrins) H->I No

Caption: Troubleshooting workflow for compound precipitation.

Guide 2: My Compound Shows Low or Inconsistent Activity, and I Suspect Solubility is the Issue.

Poor solubility can lead to an underestimation of a compound's true potency.[10] If a compound is not fully dissolved, the effective concentration in the assay is lower than the nominal concentration, leading to artificially high IC50/EC50 values.[22]

Strategy 1: Employ pH Modification (for Ionizable Compounds) The solubility of compounds with ionizable groups (acids or bases) is highly dependent on pH.[10] Since pyrrolo[3,2-b]pyridines are nitrogen-containing heterocycles, they are likely to have basic properties.

  • Protocol:

    • Determine the pKa of your compound (experimentally or via in silico prediction).

    • For basic compounds, lowering the pH of the buffer will increase the proportion of the more soluble, protonated form.

    • Adjust the pH of your assay buffer accordingly, ensuring the new pH is compatible with your biological system. A buffer with a pH one to two units below the pKa of a basic compound can significantly enhance solubility.[18]

Strategy 2: Utilize Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[23][24][25] They can encapsulate poorly soluble guest molecules, forming inclusion complexes that have enhanced aqueous solubility.[23][24][25][26]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Experimental Workflow:

    • Prepare a stock solution of the cyclodextrin in your assay buffer.

    • Add your compound (from a concentrated DMSO stock) to the cyclodextrin solution.

    • Allow time for the inclusion complex to form (this can be facilitated by gentle mixing or sonication).

    • Perform your assay with the compound-cyclodextrin complex.

cluster_0 Cyclodextrin cluster_1 Poorly Soluble Compound cluster_2 Soluble Inclusion Complex CD {Hydrophilic Exterior | Hydrophobic Cavity} Complex Hydrophilic Exterior Encapsulated Drug CD->Complex:f0 Drug Pyrrolo[3,2-b]pyridine Derivative Drug->Complex:f1

Caption: Cyclodextrin encapsulation of a poorly soluble drug.

Strategy 3: Particle Size Reduction For some applications, reducing the particle size of the solid compound can increase the dissolution rate, as described by the Noyes-Whitney equation.[27][28] This can be achieved through techniques like micronization or nanocrystal formulation.[18][28] While more common in formulation development for in vivo studies, this principle can be applied to prepare more readily dissolvable materials for in vitro work.[18]

References

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect. [Link]

  • A review of recent applications of cyclodextrins for drug discovery. ResearchGate. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Effect of various DMSO concentrations on cell viability. ResearchGate. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Cyclodextrins: Properties and Applications. MDPI. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central. [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. NIH. [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. [Link]

  • Nitrogen-containing heterocycles Definition. Fiveable. [Link]

  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? ResearchGate. [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. [Link]

  • Green solvents for eco-friendly synthesis of bioactive heterocycles. ResearchGate. [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]

  • Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]

  • Going beyond the borders: pyrrolo[3,2- b ]pyrroles with deep red emission. Chemical Science (RSC Publishing). [Link]

  • Solvent-Free Heterocyclic Synthesis. ACS Publications. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. [Link]

  • On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. [Link]

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  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH. [Link]

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  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]

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Overcoming poor yield in multi-step synthesis of pyrrolo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of pyrrolo[3,2-b]pyridines, commonly known as 7-azaindoles. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to act as a bioisostere of indole, enhancing properties like solubility and metabolic stability.[1][2] However, its multi-step synthesis is frequently plagued by low yields, challenging purifications, and unexpected side reactions. The electronic properties imparted by the pyridine nitrogen atom significantly alter the reactivity compared to standard indole syntheses.[1][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the common pitfalls encountered in the lab. We will delve into the causality behind these issues and provide field-proven strategies to optimize your synthetic outcomes.

Troubleshooting Workflow: Diagnosing Low Yield

Before diving into specific reaction steps, it's crucial to have a logical diagnostic workflow. When a reaction performs poorly, systematically evaluate the potential causes rather than resorting to random parameter changes.

TroubleshootingWorkflow start Low Yield Observed check_sm 1. Verify Starting Material (Purity, Stability, Stoichiometry) start->check_sm check_conditions 2. Scrutinize Reaction Conditions (Atmosphere, Solvent, Temperature) check_sm->check_conditions If SMs are OK check_reagents 3. Evaluate Reagent & Catalyst (Activity, Concentration, Addition) check_conditions->check_reagents If conditions are correct check_workup 4. Analyze Work-up & Purification (Extraction pH, Column Streaking, Product Stability) check_reagents->check_workup If reagents are active success Yield Improved check_workup->success Problem identified

Caption: A systematic workflow for troubleshooting poor reaction yields.

Part 1: Starting Materials & General Setup

Q1: My reaction is not starting, or I'm seeing a complex mixture of spots on my TLC. Where should I begin?

A: Always start with your starting materials. This is the most common and overlooked source of error.

  • Purity of Hydrazine Precursors: Pyridylhydrazines, key precursors for Fischer indole-type syntheses, can be unstable. They are susceptible to oxidation. Before starting, verify the purity by NMR. If impurities are detected, consider purification by recrystallization or a short silica plug.[4]

  • Reagent Stoichiometry: Ensure accurate measurement of all reagents. For reactions sensitive to stoichiometry, a 1-2% error can cascade into significant yield loss.

  • Inert Atmosphere: Many intermediates in azaindole synthesis are sensitive to air and moisture.[3] Reactions involving organometallics (like Suzuki or Buchwald-Hartwig couplings) or strong bases (like LDA) demand a rigorously inert atmosphere. Purge your reaction vessel with argon or nitrogen for at least 15-20 minutes, and use dry, degassed solvents.

Part 2: Troubleshooting Key Synthetic Transformations

The construction of the pyrrolo[3,2-b]pyridine core often relies on a few key synthetic strategies, each with its own set of challenges.

Fischer Indole Synthesis

This classical method involves the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone. While powerful, it is notoriously challenging for azaindoles.

Q2: My Fischer azaindole synthesis is giving me tar or very low yields. What's going wrong?

A: This is a frequent issue stemming from the unique properties of pyridylhydrazines.

  • Cause - Inappropriate Acid Catalyst: The pyridine nitrogen atom can be protonated by strong acids. This deactivates the ring, hindering the crucial[5][5]-sigmatropic rearrangement step.[1][3] Conversely, an acid that is too weak may not facilitate the reaction at all.

  • Solution - Catalyst Screening: Avoid overly strong Brønsted acids like concentrated H₂SO₄ initially. A systematic screen is the most effective approach. Milder Lewis acids can be preferable as they are less likely to protonate the pyridine nitrogen.[3]

Catalyst TypeExamplesRationale & Recommendation
Brønsted Acids Acetic Acid, PPA (polyphosphoric acid), Methanesulfonic AcidUse with caution. PPA can be effective but often requires high temperatures, leading to decomposition. Start with milder conditions.
Lewis Acids ZnCl₂, BF₃·OEt₂, InCl₃Often a better choice. ZnCl₂ is a classic and effective catalyst. They coordinate with the carbonyl, activating it without harshly protonating the pyridine.
  • Cause - Harsh Thermal Conditions: High temperatures, especially when combined with strong acids, can cause decomposition of both the starting materials and the desired azaindole product.[3]

  • Solution - Temperature Control: Use the lowest temperature at which the reaction proceeds. Consider using a higher-boiling point solvent (e.g., toluene, xylene) to allow for more precise temperature control. Monitor the reaction closely by TLC and quench it as soon as the starting hydrazine is consumed to prevent product degradation.

Fischer_Mechanism cluster_0 Key Steps in Fischer Azaindole Synthesis cluster_1 Common Failure Points A Pyridylhydrazine + Ketone B Hydrazone Intermediate A->B H⁺ C [3,3]-Sigmatropic Rearrangement (Rate-Limiting) B->C H⁺, Δ (Crucial Step!) F1 Pyridine N-protonation deactivates ring B->F1 Too much H⁺ D Rearomatization & Cyclization C->D -NH₃ F2 Decomposition (Tar Formation) C->F2 Too high T E Product (7-Azaindole) D->E

Caption: Simplified workflow of the Fischer synthesis highlighting critical steps and failure points.

Transition-Metal Catalyzed Cross-Coupling Reactions

Modern syntheses often employ methods like Suzuki or Buchwald-Hartwig reactions to build the azaindole skeleton or functionalize it.

Q3: My Suzuki/Buchwald-Hartwig reaction on a halogenated pyridine precursor is inefficient. What factors should I optimize?

A: Low yields in these reactions are typically due to catalyst deactivation, poor ligand choice, or incorrect base/solvent combination. The pyridine nitrogen can coordinate to the metal center, interfering with the catalytic cycle.

  • Solution - Ligand and Catalyst Choice: Do not assume a standard catalyst system will work. For Suzuki couplings to install an aryl or vinyl group, a palladium catalyst with a bulky, electron-rich phosphine ligand is essential. For Buchwald-Hartwig aminations to form the pyrrole ring, specialized ligands are required.

Reaction TypeRecommended Catalyst/Ligand System (Examples)Rationale
Suzuki Coupling Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos, SPhosBulky ligands promote the reductive elimination step and prevent catalyst deactivation. Pd(dppf)Cl₂ is a robust and reliable starting point.[6]
Buchwald-Hartwig Pd₂(dba)₃ with Xantphos or BINAPThese "bite angles" of these ligands are crucial for stabilizing the palladium center and facilitating the C-N bond formation.
  • Solution - Base and Solvent Optimization: The base is not just a proton scavenger; it plays a critical role in the catalytic cycle (e.g., activating the boronic acid in a Suzuki reaction). An inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like Dioxane/Water or DMF is a common and effective combination.[6] If you see decomposition, a weaker base like K₃PO₄ might be beneficial.

Part 3: Work-up and Purification

A significant amount of product can be lost during work-up and purification. Azaindoles can be tricky to handle.

Q4: I see my product on TLC, but I lose most of it during column chromatography. Why is this happening?

A: This is a classic problem with N-heterocycles.

  • Cause - Interaction with Silica Gel: The basic pyridine nitrogen and the acidic pyrrole N-H can strongly interact with the acidic silica gel. This leads to irreversible adsorption (streaking) and decomposition on the column.

  • Solution 1 - Deactivate the Silica: Before running your column, flush it with your eluent containing 0.5-1% of a volatile amine base, like triethylamine (TEA) or ammonia in methanol.[7] This neutralizes the acidic sites on the silica, allowing your compound to elute cleanly.

  • Solution 2 - Alternative Stationary Phases: If the problem persists, switch to a different stationary phase. Alumina (basic or neutral) is an excellent alternative for basic compounds. Reversed-phase (C18) chromatography is another powerful option, especially for highly polar compounds.[6]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Cross-Coupling

This protocol provides a robust starting point for coupling an aryl boronic acid to a bromo-azaindole precursor.

  • Vessel Preparation: To a flame-dried microwave vial, add the bromo-azaindole intermediate (1.0 eq), the desired aryl boronic acid or pinacol ester (1.5-2.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.1 eq).

  • Atmosphere Exchange: Seal the vial with a septum cap. Evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed 3:1 mixture of dioxane and water via syringe. The total volume should be sufficient to make the reaction concentration approximately 0.1 M.

  • Reaction: Place the vial in a preheated oil bath or microwave reactor at 85-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LCMS (typically 30 min to 4 hours).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an eluent system containing 1% triethylamine to prevent streaking.

References

  • Benchchem. Technical Support Center: Fischer Indole Synthesis of 4-Azaindoles.
  • Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed.
  • Douglas, C. J., & Thomson, R. J. Understanding and Interrupting the Fischer Azaindolization Reaction. PMC, NIH.
  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • Solid-Phase Synthesis of Pyrrolo[3,4-b]pyridines and Related Pyridine-Fused Heterocycles.
  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.
  • Problems with Fischer indole synthesis. Reddit.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC, PubMed Central.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC, NIH.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH.
  • Synthesis of Azaindoles. Progress in Chemistry.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing).
  • Fe(iii)-Catalyzed synthesis of pyrrolo[3,2-b]pyrroles: formation of new dyes and photophysical studies. Organic Chemistry Frontiers (RSC Publishing).
  • Azaindole Therapeutic Agents. PMC, PubMed Central.
  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate.

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Technical Support Center: Troubleshooting Suzuki Coupling with Pyrrolo[3,2-b]pyridine Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the pyrrolo[3,2-b]pyridine (also known as 7-azaindole) scaffold. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges associated with this specific class of nitrogen-containing heterocycles. As a senior application scientist, I will explain the "why" behind experimental choices, ensuring you can develop robust and reproducible protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My Suzuki coupling with a bromo-pyrrolo[3,2-b]pyridine is giving very low to no yield of the desired product. What are the most likely causes?

A1: Low or no yield in the Suzuki coupling of bromo-pyrrolo[3,2-b]pyridines is a frequent challenge. The primary culprits are often related to the electronic nature of the heterocyclic substrate and its potential to interfere with the palladium catalyst.[1][2][3]

Core Issues & Causal Analysis:

  • Catalyst Poisoning: The pyridine nitrogen in the 7-azaindole scaffold is Lewis basic and can coordinate to the palladium center.[2][3] This coordination can inhibit the catalyst's activity, effectively "poisoning" it and preventing it from participating in the catalytic cycle.[2]

  • Slow Oxidative Addition: While C-Br bonds are generally reactive, the electronic properties of the pyrrolo[3,2-b]pyridine ring can influence the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[4]

  • Side Reactions Dominating: Under suboptimal conditions, side reactions such as dehalogenation (replacement of the bromine with a hydrogen) or protodeboronation of the boronic acid can become the major pathways, consuming your starting materials.[2][5][6]

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Recommended Solutions:

  • Catalyst & Ligand Selection: For nitrogen-containing heterocycles, standard catalysts like Pd(PPh₃)₄ may be ineffective.[4] Switch to a more robust system using bulky, electron-rich phosphine ligands. These ligands can shield the palladium center from the pyridine nitrogen and facilitate the oxidative addition step.[2][4][7][8]

    • Recommended Systems: Consider using Buchwald-type biaryl phosphine ligands like SPhos or XPhos in combination with a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂.[4][9][10] Pre-formed catalysts like XPhos Pd G2 can also be highly effective.[10]

  • Base Selection: The choice of base is critical. It must be strong enough to promote transmetalation without causing significant degradation of your starting materials.[4]

    • Strong, Non-Nucleophilic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for these challenging substrates.[4][10][11] They are generally more effective than weaker bases like sodium or potassium carbonate.

  • Solvent System: Aprotic polar or ethereal solvents are standard. A mixture of an organic solvent with water is often used to help dissolve the inorganic base and facilitate the reaction.[10]

    • Common Solvents: Toluene, 1,4-dioxane, or THF, often with a small amount of water, are good starting points.[6][12][13] The solvent can significantly impact reaction rates and even selectivity.[14][15][16]

Q2: I'm observing a significant amount of a dehalogenated byproduct (pyrrolo[3,2-b]pyridine). How can I suppress this side reaction?

A2: Dehalogenation is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[5][17] This is particularly prevalent with electron-deficient N-heterocyclic halides.[6]

Mechanism of Dehalogenation: The primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[6] This Pd-H species can then undergo reductive elimination with the bound heteroaryl group to yield the dehalogenated product.[6][17]

Strategies to Minimize Dehalogenation:

StrategyRationaleRecommended Action
Ligand Choice Bulky, electron-rich ligands promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.[4]Use ligands like SPhos, XPhos, or RuPhos.[12] These have proven effective in minimizing dehalogenation with heteroaryl halides.
Base Selection Milder bases or non-hydroxide bases can reduce the formation of Pd-H species.Switch from strong hydroxide bases to carbonates (Cs₂CO₃) or phosphates (K₃PO₄).[4][11]
Solvent Purity Anhydrous solvents can minimize the source of protons that lead to Pd-H formation.Use freshly distilled or commercially available anhydrous solvents.
N-H Protection For pyrrolo[3,2-b]pyridines with an unprotected N-H group, deprotonation by the base can increase the electron density of the ring system, sometimes favoring dehalogenation.[18]Protecting the pyrrole nitrogen with groups like BOC or SEM can suppress dehalogenation.[5][18] Interestingly, a BOC group may even be removed under the reaction conditions.[5][18]
Q3: My boronic acid seems to be decomposing under the reaction conditions, leading to homocoupling and protodeboronation. What can I do?

A3: The stability of the organoboron reagent is a frequent cause of reaction failure.[4] Two common decomposition pathways are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, where the boron group is replaced by a hydrogen from a proton source (e.g., water).[2] Electron-deficient and many heteroaromatic boronic acids are particularly susceptible to this.[2][12]

  • Homocoupling: This side reaction results in the formation of a biaryl product from the coupling of two boronic acid molecules, often promoted by the presence of oxygen.[2][17]

Solutions to Improve Boron Reagent Stability:

  • Use Boronic Esters or Trifluoroborates: These reagents are generally more stable towards protodeboronation than the corresponding boronic acids.[12] Pinacol esters are a very common and effective alternative.[19]

  • Anhydrous Conditions: While some water is often necessary to dissolve the base, excess water can accelerate protodeboronation.[4][12] Ensure your organic solvents are dry.

  • Rigorous Degassing: Thoroughly degas your reaction mixture to remove oxygen, which will minimize the homocoupling of the boronic acid.[17] This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[6]

  • "Slow-Release" Strategy: In some cases, using a "masked" form of the boronic acid that slowly releases the active reagent can minimize its decomposition over the course of the reaction.[20]

Experimental Protocols

General Protocol for Suzuki Coupling of 2-Bromo-1H-pyrrolo[3,2-b]pyridine

This protocol provides a robust starting point that can be optimized for your specific substrates.

Materials:

  • 2-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed Toluene/Water (e.g., 10:1 v/v)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-bromo-1H-pyrrolo[3,2-b]pyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[4][6]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[3][4]

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4][6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography.[21]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12][17][22]

References

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (n.d.). ScienceDirect. Retrieved from [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. Available from: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 83(15), 8085–8093. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3925-3928. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2002). Tetrahedron Letters, 43(15), 2749-2752. Available from: [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 137(43), 13877–13885. Available from: [Link]

  • Rull, S., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 6(32), 8235-8241. Available from: [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62. Available from: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2013). Molecules, 18(11), 13583-13596. Available from: [Link]

  • Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7949–7961. Available from: [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2021). The Journal of Physical Chemistry B, 125(4), 1165–1175. Available from: [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2006). Angewandte Chemie International Edition, 45(8), 1282-1284. Available from: [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2018). The Journal of Organic Chemistry, 83(15), 8085-8093. Available from: [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2017). Journal of the American Chemical Society, 139(1), 317–327. Available from: [Link]

  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006). Organic Chemistry Portal. Retrieved from [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (2016). Nature Chemistry, 8(12), 1134–1140. Available from: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2016). Molecules, 21(11), 1475. Available from: [Link]

  • Catalyst optimization for electron‐deficient arylboronic acid 2 g in coupling with 1 a. (n.d.). ResearchGate. Retrieved from [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2017). The Journal of Organic Chemistry, 82(1), 157–169. Available from: [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2015). Journal of the American Chemical Society, 137(43), 13877–13885. Available from: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Catalysts, 8(10), 461. Available from: [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? (2019). Reddit. Retrieved from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (2012). Beilstein Journal of Organic Chemistry, 8, 1279–1285. Available from: [Link]

  • ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. (2010). ChemInform, 41(19). Available from: [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved from [Link]

  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. (2020). Organic & Biomolecular Chemistry, 18(30), 5845-5852. Available from: [Link]

  • Failed suzuki coupling, any suggenstions? (2024). Reddit. Retrieved from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2021). Journal of Medicinal Chemistry, 64(14), 10257–10274. Available from: [Link]

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Technical Support Center: Crystallization of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to refine your crystallization methods. This guide is structured to address common challenges and fundamental questions encountered in the laboratory.

Section 1: Understanding the Molecule & Initial Strategy

The structure of this compound presents specific characteristics that inform our crystallization strategy. The pyrrolopyridine core is a rigid, planar heterocyclic system capable of hydrogen bonding (N-H) and π-π stacking interactions. The methoxy and carbaldehyde groups add polarity and potential for further hydrogen bonding. This molecular architecture suggests that a range of solvents, from moderately polar to polar aprotic, will be effective. Experience with similar heteroaromatic systems indicates that solvents like alcohols, ethers, and esters are excellent starting points.[1][2][3]

A logical workflow for developing a crystallization protocol is essential. The following diagram outlines a decision-making process for selecting an initial crystallization method.

G start Start: Pure (>90%) Compound solubility Perform Solubility Screening (mg scale, various solvents) start->solubility amount Amount of Material? solubility->amount low_amt < 20 mg amount->low_amt Low high_amt > 20 mg amount->high_amt High find_good_solvent Find a 'Good' Solvent (dissolves completely) low_amt->find_good_solvent find_hot_cold Find Solvent with High Temp Coefficient (Soluble Hot, Insoluble Cold) high_amt->find_hot_cold vapor_diffusion Vapor Diffusion (High success rate with low material) slow_evap Slow Evaporation slow_cool Slow Cooling (Recrystallization) find_good_solvent->vapor_diffusion Primary Method find_good_solvent->slow_evap Alternative find_hot_cold->slow_evap If no suitable 'hot/cold' solvent found find_hot_cold->slow_cool

Caption: Initial decision workflow for crystallization method selection.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the crystallization of your compound.

Q1: What are the best starting solvents to screen for this compound?

A1: There is no universal "magic" solvent.[4] A systematic screening approach is best. Given the molecule's functional groups (aromatic aldehyde, pyrrolopyridine), a good starting palette would include:

  • Alcohols: Methanol, Ethanol, Isopropanol (promote hydrogen bonding).

  • Esters: Ethyl acetate (good balance of polarity).

  • Ethers: Tetrahydrofuran (THF), Dioxane.

  • Ketones: Acetone, Methyl Ethyl Ketone.

  • Aromatic: Toluene (potential for π-stacking).

  • Nitriles: Acetonitrile.

Start by testing the solubility of a few milligrams of your compound in 0.5 mL of each solvent at room temperature and then with gentle heating. The ideal solvent will dissolve the compound when hot but show limited solubility when cold.[5]

Q2: How pure does my compound need to be before attempting crystallization?

A2: Crystallization is a purification technique, but it is most effective for removing small amounts of impurities. Attempting to crystallize a very impure sample often results in oiling out, poor crystal quality, or complete failure. A minimum purity of 90% is recommended, with >95% being ideal for obtaining high-quality single crystals suitable for X-ray diffraction.[4] Impurities can disrupt the crystal lattice, inhibiting nucleation and growth.[6]

Q3: What is polymorphism, and should I be concerned about it?

A3: Polymorphism is the ability of a solid compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[7] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability.[8][9] For drug development professionals, understanding and controlling polymorphism is critical, as an unintended change to a more stable, less soluble form can negatively impact the drug's efficacy.[7] It is crucial to characterize your final crystalline form using techniques like X-Ray Powder Diffraction (XRPD) to ensure consistency.[8]

Q4: My crystals are always very small or needle-like. How can I grow larger, more equant crystals?

A4: The formation of many small crystals or fine needles typically indicates that nucleation is occurring too rapidly, leaving insufficient time for individual crystals to grow larger.[6] The key is to slow down the entire process to favor crystal growth over nucleation.[6][10]

  • Reduce Supersaturation: Use slightly more solvent than the minimum required for dissolution. This will cause crystallization to begin at a lower temperature (for slow cooling) or after more solvent has evaporated (for slow evaporation), reducing the driving force for nucleation.

  • Slow Down Cooling/Evaporation: For slow cooling, insulate the flask to ensure the temperature drops as slowly as possible.[5] For slow evaporation, reduce the size of the opening on your vial (e.g., use a cap with a single needle hole).[11]

  • Use a Cleaner Vessel: Scratches and dust particles on the glass surface can act as nucleation sites.[4] Using a very clean, smooth vessel like an NMR tube can sometimes lead to fewer, larger crystals.[5]

Section 3: Troubleshooting Guide

This guide provides direct answers to specific experimental problems.

Q5: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A5:

  • The Cause: Oiling out occurs when the compound comes out of solution at a temperature above its melting point. This is common when the solution is too concentrated or cools too quickly, leading to a supersaturation level so high that the compound separates as a liquid phase instead of an ordered solid.[12] Highly soluble compounds are also prone to this issue.[4]

  • The Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add more of the "good" solvent (10-20% more) to decrease the saturation point, then allow it to cool again, but more slowly.[12]

    • Change Solvent System: The chosen solvent may be too good. Try a solvent in which the compound is less soluble.

    • Lower the Temperature: If cooling from a high temperature, try preparing a saturated solution at room temperature and then placing it in a refrigerator or freezer to cool. This ensures the solution is always below the compound's melting point when it starts to come out of solution.

    • Introduce a Seed Crystal: A seed crystal can provide a template for ordered growth, bypassing the liquid-liquid phase separation.

Q6: My experiment resulted in a fine powder or amorphous precipitate, not crystals. What went wrong?

A6:

  • The Cause: This is another consequence of the solution becoming supersaturated too quickly, a phenomenon often called "crashing out."[5][12] The molecules do not have enough time to orient themselves into an ordered crystal lattice and instead fall out of solution as a disordered solid.

  • The Solutions:

    • Slow Down the Process: This is the most critical factor. If using slow cooling, ensure the solution cools over several hours. If using slow evaporation, restrict the opening of the vial.[10][11] If using an anti-solvent (vapor diffusion), ensure the diffusion is slow and undisturbed.[4]

    • Reduce Concentration: Similar to fixing oiling out, using a more dilute solution can prevent the supersaturation level from being reached too abruptly.[6]

    • Try a Different Technique: Vapor diffusion is often the best method for compounds that tend to precipitate quickly, as it is an inherently slow process.[4]

Q7: The solution remains clear and nothing has crystallized after several days. What should I do?

A7:

  • The Cause: The solution has not yet reached a state of supersaturation. This means either the compound is too soluble in the chosen solvent, or the concentration is too low.

  • The Solutions:

    • Induce Nucleation: Try scratching the inside of the vial with a glass rod just below the surface of the liquid. The microscopic scratches provide nucleation sites.[12] Adding a "seed crystal" of your compound is also a highly effective method.[6]

    • Increase Concentration: If using the slow evaporation method, allow more solvent to evaporate. If using a sealed method like slow cooling, you may need to start over with a higher initial concentration.

    • Lower the Temperature: Move the crystallization vessel to a colder environment (e.g., from the benchtop to a 4°C refrigerator). This will decrease the solubility of the compound.

    • Add an Anti-Solvent: If the compound is highly soluble, consider a two-solvent system. Slowly add a miscible "anti-solvent" (one in which your compound is insoluble) until the solution becomes faintly turbid, then add a drop of the good solvent to clarify it and let it stand.

The following diagram illustrates a general troubleshooting workflow when your initial experiment does not yield the desired crystals.

G start Crystallization Outcome outcome What is the result? start->outcome oil Oiled Out outcome->oil Liquid Globules precipitate Amorphous Precipitate outcome->precipitate Fine Powder no_xtal No Crystals outcome->no_xtal Clear Solution micro_xtal Microcrystals / Needles outcome->micro_xtal Small Crystals sol_oil 1. Re-heat and add more solvent. 2. Cool much slower. 3. Change to a less-good solvent. oil->sol_oil sol_precip 1. Slow down the process (cooling/evaporation). 2. Reduce initial concentration. 3. Switch to vapor diffusion. precipitate->sol_precip sol_no_xtal 1. Scratch flask or add seed crystal. 2. Increase concentration (evaporate more solvent). 3. Lower temperature (refrigerate). 4. Add an anti-solvent. no_xtal->sol_no_xtal sol_micro_xtal 1. Reduce supersaturation (use more solvent). 2. Slow down crystal growth rate. 3. Use a smoother vessel (e.g., NMR tube). micro_xtal->sol_micro_xtal

Caption: A workflow for troubleshooting common crystallization problems.

Section 4: Detailed Experimental Protocols

Here are step-by-step protocols for the most common and effective crystallization techniques.

Protocol 1: Slow Evaporation

This is often the simplest method but can sometimes lead to lower quality crystals if evaporation is too rapid.[4][10]

  • Dissolution: Dissolve your compound in a suitable solvent (e.g., ethyl acetate or THF) to near saturation in a clean vial. Ensure the solution is clear; filter if necessary to remove any particulate matter.

  • Setup: Cover the vial with parafilm or aluminum foil.

  • Evaporation: Pierce the covering with a needle 1-3 times. A single hole will result in very slow evaporation, while more holes will speed up the process.

  • Incubation: Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[11]

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Do not let the vial evaporate to complete dryness, as this can cause the remaining compound to crash out on the surface of your crystals.[5]

Protocol 2: Slow Cooling

This method is excellent for compounds that are significantly more soluble in a hot solvent than in the same solvent when cold.[5]

  • Dissolution: In a clean Erlenmeyer flask, add your compound and a minimal amount of a suitable solvent (e.g., isopropanol or acetonitrile).

  • Heating: Gently heat the mixture (e.g., on a hot plate) with stirring until the compound fully dissolves. If it doesn't dissolve, add more solvent dropwise until a clear solution is achieved at or near the solvent's boiling point.

  • Insulation & Cooling: Cover the flask with a watch glass and turn off the heat. For very slow cooling, place the flask inside a larger beaker filled with hot water or sand (a Dewar with hot water also works well) and allow the entire assembly to cool to room temperature overnight.[10]

  • Further Cooling (Optional): Once at room temperature, the flask can be moved to a refrigerator (4°C) and then a freezer (-20°C) to maximize the yield of crystals.

  • Harvesting: Collect the crystals by vacuum filtration.

Protocol 3: Vapor Diffusion (Liquid-Vapor)

This is arguably the most controlled and successful method, especially when working with small amounts of material.[4] It involves slowly introducing an "anti-solvent" via the vapor phase.

  • Inner Vial Prep: Dissolve your compound (5-10 mg) in a minimal amount of a relatively non-volatile "good" solvent (e.g., THF, Toluene) in a small, open vial (e.g., a 1-dram vial or HPLC vial).

  • Outer Vial Prep: In a larger vial or jar (e.g., a 20 mL scintillation vial), add 1-2 mL of a volatile "anti-solvent" in which your compound is insoluble (e.g., hexane, pentane, cyclohexane).[4]

  • Assembly: Carefully place the smaller, open vial inside the larger vial, ensuring the liquid levels are such that they cannot mix if disturbed.

  • Sealing: Seal the outer vial tightly with a cap. The volatile anti-solvent will slowly diffuse into the good solvent, reducing the solubility of your compound and inducing crystallization.

  • Incubation: Place the sealed system in a vibration-free location and monitor over several days.

Section 5: Data Presentation

Table 1: Properties of Common Solvents for Crystallization

Selecting a solvent or solvent system is a critical step. This table provides key properties to guide your choice. A good solvent for slow cooling will have a high boiling point, while a good anti-solvent for vapor diffusion will have a low boiling point and be miscible with the "good" solvent.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Use
n-Hexane691.9Anti-solvent
Toluene1112.4Good Solvent
Dichloromethane409.1Good Solvent (Volatile)
Tetrahydrofuran (THF)667.5Good Solvent
Ethyl Acetate776.0Good Solvent
Acetone5621Good Solvent (Volatile)
Isopropanol8218Good Solvent
Acetonitrile8237.5Good Solvent
Ethanol7824.5Good Solvent
Methanol6533Good Solvent
Water10080.1Anti-solvent (for non-polar)
Table 2: Suggested Solvent/Anti-solvent Pairs for Vapor Diffusion

The key to vapor diffusion is choosing a volatile anti-solvent and a less volatile good solvent.[4]

Good Solvent (Less Volatile)Anti-Solvent (More Volatile)
ToluenePentane or Hexane
DichloromethaneCyclopentane or Pentane
Tetrahydrofuran (THF)Cyclohexane or Pentane
AcetonitrileTetrahydropyran
MethanolDiethyl Ether or Hexane
EthanolCyclohexane
WaterDioxane or Acetonitrile

References

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–10. [Link]

  • Jones, A. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1815-1837. [Link]

  • Kroisleitner, M., et al. (2024). Solvent screening for the extraction of aromatic aldehydes. Separation and Purification Technology, 345, 126780. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301325. [Link]

  • AstraZeneca. (2007). Pyrrolopyridine derivatives.
  • University of Washington, Department of Chemistry. The Slow Evaporation Method. [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Hampton Research Crystal Growth 101. [Link]

  • ResearchGate. (2015). Polymorphism in Pharmaceutical Compounds. [Link]

  • Martínez, R., et al. (2018). Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. Molecules, 23(4), 776. [Link]

  • MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds. Crystals. [Link]

  • GlaxoSmithKline. (2006). 1H-Pyrrolo[2,3-b]pyridines.
  • Al-Mokalled, G., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(12), 2884. [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Hampton Research Crystal Growth 101. [Link]

  • Rhodia Operations. (2015). Separation of aromatic aldehydes.
  • Leuenberger, H. (2002). [Crystalline modifications and polymorphism changes during drug manufacture]. Journal de Pharmacie de Belgique, 57(1), 23-32. [Link]

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Enhancing the regioselectivity of electrophilic substitution on the pyrrolo[3,2-b]pyridine ring

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrrolo[3,2-b]pyridine Chemistry

Welcome to the technical support center for the functionalization of the pyrrolo[3,2-b]pyridine scaffold, a core heterocyclic motif in numerous pharmaceutical agents. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important, yet nuanced, ring system. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the common challenges encountered during electrophilic substitution reactions, with a focus on maximizing regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of the pyrrolo[3,2-b]pyridine ring in electrophilic aromatic substitution?

The pyrrolo[3,2-b]pyridine ring system, also known as 7-azaindole, is an isostere of indole. It consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[1] Consequently, electrophilic aromatic substitution (EAS) overwhelmingly favors the electron-rich pyrrole moiety.

Computational studies and extensive empirical data confirm that the C3 position of the pyrrole ring is the most nucleophilic and kinetically favored site for electrophilic attack. This preference is analogous to that observed in indole chemistry.[2][3] Attack at C3 proceeds through a more stable cationic intermediate (a Wheland intermediate or sigma complex) compared to attack at the C2 position.

Q2: Why is electrophilic attack at the C3 position favored over the C2 position?

The preference for C3 substitution is a direct consequence of the stability of the cationic intermediate formed during the reaction mechanism.

  • Attack at C3: When an electrophile (E+) attacks the C3 position, the resulting positive charge is delocalized across the C2 atom and the pyrrole nitrogen (N1). This delocalization involves three stable resonance structures, crucially without disrupting the aromatic sextet of the adjacent pyridine ring.[3][4]

  • Attack at C2: Attack at the C2 position leads to an intermediate where the positive charge is localized on the C3 atom and the N1 nitrogen. This pathway is less favored because it can be described by only two major resonance structures, resulting in a less stable intermediate and a higher activation energy for its formation.[3][4]

The diagram below illustrates the resonance stabilization of the intermediates for C3 versus C2 attack.

Caption: C3 vs. C2 electrophilic attack intermediates.

Q3: How does the pyridine nitrogen influence the ring's reactivity compared to indole?

The sp2-hybridized nitrogen in the pyridine ring is electron-withdrawing via induction. This effect deactivates the entire bicyclic system towards electrophilic attack when compared to its carbocyclic analogue, indole.[1] Consequently, electrophilic substitutions on pyrrolo[3,2-b]pyridine often require slightly more forcing conditions (e.g., stronger Lewis acids, higher temperatures) than those used for indole.[5] Furthermore, under strongly acidic conditions (e.g., nitration with H2SO4/HNO3), the pyridine nitrogen is readily protonated, which severely deactivates the ring and can inhibit the reaction entirely.[6][7]

Troubleshooting Guide: Enhancing Regioselectivity

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: My reaction yields a mixture of C3 and C2 substituted isomers. How can I improve C3 selectivity?

Poor C3/C2 regioselectivity is a common problem, often arising from overly aggressive reaction conditions or steric factors.

Causality: While C3 is electronically favored, a highly reactive electrophile or high reaction temperatures can reduce the kinetic preference, allowing the less-favored C2 substitution to occur at a competitive rate.

Solutions:

  • Modify Reaction Conditions:

    • Temperature: Lower the reaction temperature. This increases the kinetic control, favoring the pathway with the lower activation energy (C3 substitution).

    • Electrophile Source: Use a milder, more selective electrophile source. For example, for bromination, switch from Br2/FeBr3 to N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF or THF.

  • Employ an N-Protecting Group: Introducing a protecting group on the pyrrole nitrogen (N1) is a powerful strategy to enhance C3 selectivity.

    • Steric Hindrance: A bulky protecting group, such as triisopropylsilyl (TIPS) or di-tert-butylsilyl (DTBS), will sterically block the C2 position, physically preventing the electrophile from attacking that site.

    • Electronic Tuning: Electron-withdrawing protecting groups, such as tosyl (Ts) or benzenesulfonyl (Bs), decrease the nucleophilicity of the pyrrole ring.[8] This reduction in reactivity makes the system more selective, as only the most nucleophilic C3 position will react under controlled conditions.[8]

The following workflow provides a decision-making process for troubleshooting poor regioselectivity.

G start Problem: Poor C3/C2 Regioselectivity q1 Are reaction conditions harsh? (e.g., high temp, strong Lewis acid) start->q1 sol1 Solution: 1. Lower reaction temperature. 2. Use milder electrophile (e.g., NCS/NBS). 3. Screen solvents. q1->sol1 Yes q2 Is the N1-H unprotected? q1->q2 No end_good Result: Enhanced C3 Selectivity sol1->end_good sol2 Solution: Install N-protecting group. - Steric Bulk: TIPS, DTBS - Electronic Tuning: Tosyl, SEM q2->sol2 Yes q2->end_good No, but still poor selectivity. Consider PG anyway. sol2->end_good

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: The primary reaction is N-substitution or decomposition under acidic conditions. How can this be prevented?

The N1-H proton is acidic, but the lone pair is also nucleophilic. Furthermore, the pyridine nitrogen (N7) is basic. These properties can lead to undesirable side reactions.

Causality:

  • N1-Alkylation/Acylation: The N1 position can be directly attacked by certain electrophiles, particularly in acylation or alkylation reactions, leading to N-substituted products.

  • Decomposition: In strongly acidic media (e.g., concentrated H2SO4 for nitration), both the N7 and N1 positions can be protonated. This creates a dicationic species that is extremely electron-deficient and highly deactivated towards further electrophilic attack, often leading to decomposition upon heating.[6]

Solutions:

  • Mandatory N-Protection: For reactions requiring strong acids (nitration, sulfonation) or those prone to N-alkylation/acylation, protecting the N1 position is essential.

    • Acid-Stable Groups: Use an acid-stable, electron-withdrawing group like tosyl (Ts) or benzenesulfonyl (Bs). These groups protect the nitrogen and also enhance C3 selectivity as described previously.

    • Acid-Labile Groups: For subsequent steps that may require mild deprotection, a group like tert-butyloxycarbonyl (Boc) can be used, though it has limited stability to strong acids.

  • Alternative Reagents: Avoid strongly acidic conditions where possible.

    • Nitration: Instead of H2SO4/HNO3, consider using milder nitrating agents such as acetyl nitrate (AcONO2) generated in situ, or tetrabutylammonium nitrate with trifluoroacetic anhydride (TFAA).

Issue 3: I am performing a Friedel-Crafts acylation and observing low yields and poor selectivity. What are the key parameters to optimize?

Friedel-Crafts acylation on the pyrrolo[3,2-b]pyridine core can be challenging due to the deactivating effect of the pyridine ring and potential side reactions.[9]

Causality:

  • N-Acylation: The Lewis acid catalyst can coordinate to the acylating agent, but it can also coordinate to the basic N7 nitrogen, further deactivating the ring. Additionally, competitive acylation can occur at the N1 position.

  • Catalyst Stoichiometry: More than one equivalent of the Lewis acid (e.g., AlCl3) is often required to account for complexation with the substrate's nitrogens and the acylating agent.

Solutions:

  • Protect the N1-H: N-protection (e.g., with a sulfonyl group) is highly recommended to prevent N1-acylation and simplify the reaction mixture.[10][11]

  • Choice of Lewis Acid: The strength of the Lewis acid is critical.

    • Strong Lewis Acids (AlCl3, FeCl3): Often required for less reactive substrates but can lead to lower selectivity. Use at least 2.5-3.0 equivalents.

    • Milder Lewis Acids (ZnCl2, SnCl4, BF3·OEt2): May offer better selectivity for activated substrates.

  • Solvent and Temperature:

    • Use non-coordinating solvents like dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS2).

    • Start at low temperatures (0 °C or -78 °C) and allow the reaction to warm slowly to control reactivity and improve selectivity.

Reaction ConditionElectrophile / CatalystTypical OutcomeKey Consideration
Bromination NBS / DMFHigh C3 selectivity, good yieldMild conditions, avoids strong acids.[5]
Bromination Br2 / Acetic AcidModerate to good C3 selectivityCan generate HBr, potentially protonating N7.
Nitration HNO3 / H2SO4Low yield, decompositionStrong acid protonates the ring, causing deactivation.[7]
Nitration AcONO2 / Ac2OGood C3 selectivityMilder, non-protonating conditions. Requires N-protection.
Acylation AcCl / AlCl3 (3 eq.)C3 acylationRequires N-protection and excess Lewis acid.[10]

Validated Experimental Protocols

Protocol 1: Regioselective C3-Bromination of N-Tosyl-1H-pyrrolo[3,2-b]pyridine

This protocol utilizes an electron-withdrawing protecting group to ensure high C3 selectivity.

  • N-Protection: To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with saturated aq. NH4Cl and extract with ethyl acetate. Purify by column chromatography to yield N-tosyl-1H-pyrrolo[3,2-b]pyridine.

  • Bromination: Dissolve N-tosyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C. Add N-bromosuccinimide (NBS, 1.05 eq) in one portion. Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours. Monitor by TLC.

  • Work-up: Pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-bromo-1-tosyl-1H-pyrrolo[3,2-b]pyridine with high purity and regioselectivity.

Protocol 2: Friedel-Crafts Acylation of N-Tosyl-1H-pyrrolo[3,2-b]pyridine

This protocol demonstrates a robust method for C3-acylation.

  • Setup: To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous aluminum chloride (AlCl3, 3.0 eq) and anhydrous DCM. Cool the suspension to 0 °C.

  • Reagent Addition: Add acetyl chloride (AcCl, 1.5 eq) dropwise to the AlCl3 suspension. Stir for 15 minutes. Then, add a solution of N-tosyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 4-6 hours. Monitor by TLC until starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo. Purify the crude product by silica gel chromatography to afford 3-acetyl-1-tosyl-1H-pyrrolo[3,2-b]pyridine.

References

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  • Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740-5743. Available from: [Link]

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  • Royal Society of Chemistry. (2015). Facile construction of pyrrolo[1,2-b]isoquinolin-10(5H)-ones via a redox-amination–aromatization–Friedel–Crafts acylation cascade reaction and discovery of novel topoisomerase inhibitors. Available from: [Link]

  • Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Available from: [Link]

  • ACS Publications. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. Available from: [Link]

  • ACS Publications. (2014). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. Available from: [Link]

  • PubMed Central (PMC). (2022). 3-Selective Halogenation of Pyridines through Zincke imine intermediates. Available from: [Link]

  • PubMed Central (PMC). (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • PubMed. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Available from: [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • MDPI. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Available from: [Link]

  • PubMed Central (PMC). (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available from: [Link]

  • PubMed Central (PMC). (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]

  • PubMed Central (PMC). (2016). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]

  • PubMed. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Available from: [Link]

  • PubMed. (2003). Unexpected ring transformation to pyrrolo[3,2-b]pyridine derivatives. Fused azolium salts. 22. Available from: [Link]

  • ResearchGate. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Available from: [Link]

  • ResearchGate. (n.d.). Nucleophilic chlorination of 1H-pyrrolo[2,3-b]pyridine-N-oxides with... Available from: [Link]

  • Royal Society of Chemistry. (2016). chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Available from: [Link]

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  • NIH. (2018). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. Available from: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Electrophilic Substitution Reactions of Indoles. Available from: [Link]

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Technical Support Center: Strategies to Minimize Dimer Formation During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted dimers during critical synthesis processes. Dimerization can significantly reduce the yield and purity of your target molecule, leading to complications in downstream applications. This resource provides in-depth, experience-driven solutions to address these challenges in Polymerase Chain Reaction (PCR), oligonucleotide synthesis, and peptide synthesis.

Part 1: Understanding Dimer Formation

Q1: What are dimers and why are they a problem in synthesis?

Dimers are unintended byproducts formed when two identical or similar molecules react with each other instead of with the intended reactants. In the context of molecular synthesis, this can manifest in several ways:

  • Primer-Dimers in PCR: Two primers anneal to each other, creating a short, double-stranded DNA fragment that is then amplified by the polymerase.[1] This parasitic reaction consumes primers, dNTPs, and enzyme activity, reducing the yield of the desired amplicon. In quantitative PCR (qPCR), primer-dimers can generate false-positive signals, leading to inaccurate quantification.[1][]

  • Dimers in Oligonucleotide Synthesis: During the chemical synthesis of DNA or RNA strands, side reactions can lead to the formation of dimers or other truncated sequences. These impurities can interfere with applications such as gene synthesis, CRISPR guide RNA production, and diagnostics.

  • Peptide Dimers in Solid-Phase Peptide Synthesis (SPPS): Growing peptide chains can aggregate or react with each other, particularly through the formation of disulfide bonds between cysteine residues. This leads to reduced yield of the target peptide and complicates purification.

The common thread is a competition for resources and a reduction in the fidelity of the synthesis process, ultimately impacting experimental outcomes and the reliability of your results.[3]

Part 2: Troubleshooting Primer-Dimer Formation in PCR

Primer-dimer formation is one of the most common challenges in PCR. It arises from primers, particularly their 3' ends, having complementary sequences that allow them to anneal to each other.[1][4] The DNA polymerase then extends these annealed primers, creating a short amplicon that competes with the target DNA for amplification.[1]

Q2: My PCR is showing a strong band at a low molecular weight, likely a primer-dimer. How can I fix this?

This is a classic sign of primer-dimer formation. Here is a systematic approach to troubleshooting, starting with the most impactful and straightforward solutions.

Strategy 1: Optimize Primer Design

The root cause of primer-dimerization often lies in the primer sequences themselves. Proactive design is the most effective preventative measure.

  • Avoid 3' End Complementarity: This is the most critical factor. The 3' end of a primer is where the polymerase begins extension. Even a few complementary bases between the 3' ends of the forward and reverse primers can initiate dimer formation.[4][5][6]

    • Best Practice: Use primer design software like Primer3Plus or IDT's OligoAnalyzer™ to check for potential inter-primer (between forward and reverse) and intra-primer (self-dimer) complementarity.[6][7] Aim for a 3' end with low GC content and avoid sequences that can form stable hairpins.[8]

  • Melting Temperature (Tm) Harmony: The melting temperatures of the forward and reverse primers should be within 5°C of each other to ensure they both anneal efficiently at the same temperature.[9]

  • GC Content: Aim for a GC content between 40-60%. A "GC clamp," or the presence of a G or C base at the 3' end of the primer, can promote specific binding to the target DNA. However, avoid having too many G or C residues at the 3' end, as this can increase the risk of primer-dimer formation.[9]

Strategy 2: Employ Hot-Start PCR

Hot-start PCR is a highly effective method for preventing primer-dimer formation by inhibiting DNA polymerase activity at lower temperatures, where primers are more likely to anneal non-specifically.[10][11]

  • Mechanism of Action: Hot-start polymerases are temporarily inactivated by a chemical modification or an antibody.[10][12] The polymerase is only activated during the initial denaturation step at a high temperature (typically 95°C).[11] This ensures that the polymerase is not active during the initial reaction setup when the temperature is low enough for primers to form dimers.[10][11]

  • Practical Application: If you are not already using a hot-start polymerase, switching to one is one of the most robust ways to reduce or eliminate primer-dimers.[13]

Strategy 3: Optimize Reaction Conditions

Fine-tuning your PCR protocol can significantly improve specificity and reduce dimer formation.

  • Annealing Temperature (Ta): A low annealing temperature can allow for non-specific binding of primers to each other.[6]

    • Troubleshooting Protocol: Gradient PCR: To find the optimal annealing temperature, perform a gradient PCR. This involves running the same reaction at a range of different annealing temperatures.[13]

      • Set up a series of identical PCR reactions.

      • Use a thermal cycler with a gradient function to test a range of temperatures, typically from 5°C below to 5°C above the calculated Tm of your primers.

      • Analyze the results by gel electrophoresis to identify the highest temperature that yields your specific product with minimal or no primer-dimer formation.[13]

  • Primer Concentration: High primer concentrations can increase the likelihood of primer-dimer formation.[14]

    • Optimization: Titrate your primer concentrations. Start with the recommended concentration (often around 0.2 µM) and try decreasing it in small increments.[7] The goal is to find the lowest concentration that still gives a robust yield of your target amplicon.[5][15]

  • Magnesium Concentration (MgCl2): Magnesium ions are a critical cofactor for DNA polymerase. However, excessive MgCl2 can increase non-specific amplification, including primer-dimers. If your master mix allows for it, consider titrating the MgCl2 concentration.

Strategy 4: Use PCR Additives

Certain chemical additives can help to reduce primer-dimer formation by altering the reaction environment.

  • DMSO (Dimethyl Sulfoxide): DMSO can help to disrupt secondary structures in the template DNA and primers, which can reduce the likelihood of dimer formation. A typical starting concentration is 3-5%.[13]

  • Betaine: Betaine can also help to reduce secondary structures and improve the specificity of primer annealing.

Table 1: Summary of Troubleshooting Strategies for PCR Primer-Dimers

StrategyPrincipleKey Action
Primer Design Prevent the root cause of dimer formation.Use software to check for 3' complementarity.[6][7]
Hot-Start PCR Inhibit polymerase activity at low temperatures.[10][11]Switch to a hot-start DNA polymerase.[13]
Annealing Temperature Increase stringency of primer binding.Perform a gradient PCR to find the optimal Ta.[13]
Primer Concentration Reduce the probability of primer-primer interaction.Titrate primer concentrations to the lowest effective level.[5][15]
Additives Modify the reaction environment to favor specific amplification.Add DMSO or betaine to the PCR mix.[13]

Part 3: Minimizing Dimer Formation in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides is a stepwise process, and inefficiencies at any step can lead to the formation of undesired byproducts, including dimers and other truncated sequences.

Q3: I'm observing a significant amount of n-1 and other shortmer impurities in my synthesized oligonucleotides. What are the likely causes and solutions?

This indicates incomplete reactions during the synthesis cycles. The primary culprits are often related to reagent quality and reaction conditions.

Strategy 1: Ensure Anhydrous Conditions

Water is the enemy of efficient phosphoramidite chemistry. Moisture can hydrolyze the phosphoramidite monomers, rendering them unable to couple to the growing oligonucleotide chain.[16]

  • Best Practices:

    • Use anhydrous acetonitrile (<30 ppm water) for all dissolution and wash steps.[17]

    • Ensure that the argon or helium gas used on the synthesizer is passed through an in-line drying filter.[18]

    • Pre-treat acetonitrile with molecular sieves before adding it to the phosphoramidite vials.[16]

Strategy 2: Optimize the Coupling Step

The coupling step, where a new phosphoramidite is added to the growing chain, must be highly efficient (ideally >99%).

  • Activator Choice: The choice of activator is crucial. For standard synthesis, 5-ethylthio-1H-tetrazole (ETT) is a common choice. For sterically hindered amidites, a more potent activator may be necessary.

  • Coupling Time: Ensure the coupling time is sufficient for the reaction to go to completion. This may need to be extended for larger-scale syntheses or for certain modified bases.

Strategy 3: Effective Capping

After the coupling step, any unreacted 5'-hydroxyl groups must be permanently blocked or "capped" to prevent them from reacting in subsequent cycles.[16]

  • Mechanism of Prevention: Capping, typically with acetic anhydride, acetylates the unreacted 5'-OH groups.[16] This prevents the formation of deletion mutants (n-1, n-2, etc.) which can be difficult to purify from the full-length product.

  • Troubleshooting: If you suspect inefficient capping, ensure your capping reagents are fresh and that the reaction time is adequate.

Strategy 4: Address Depurination

Depurination, the cleavage of the bond between a purine base (A or G) and the sugar, can occur during the acidic deblocking (detritylation) step.[16][18] This creates an abasic site that can lead to chain cleavage during the final deprotection.

  • Mitigation:

    • Use a weaker acid for deblocking, such as dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).[16]

    • Minimize the acid contact time during the deblocking step.[16]

Part 4: Preventing Dimerization and Aggregation in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the growing peptide chains are attached to a solid support. As the chains elongate, they can interact with each other, leading to aggregation and the formation of intermolecular dimers, most commonly through disulfide bonds.[19]

Q4: My peptide synthesis is resulting in low yields and the crude product is difficult to purify due to aggregation. What strategies can I use to overcome this?

Peptide aggregation is a sequence-dependent problem, often occurring with hydrophobic sequences.[19][20] The key is to disrupt the intermolecular hydrogen bonds that lead to the formation of β-sheet structures.[19]

Strategy 1: Modify Synthesis Conditions
  • Solvent Choice: Switching from a standard solvent like dichloromethane (DCM) to a more polar, hydrogen-bond-disrupting solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) can help to solvate the peptide chains and prevent aggregation.[20] Adding chaotropic agents like DMSO can also be effective.[20][21]

  • Elevated Temperature: Performing the coupling reactions at a higher temperature (e.g., 50-60°C) can help to break up secondary structures and improve reaction kinetics.[20] Microwave-assisted SPPS is particularly effective in this regard.[20]

Strategy 2: Incorporate Structure-Disrupting Elements

Introducing specific chemical modifications into the peptide backbone can physically prevent the chains from aggregating.

  • Pseudoprolines: These are dipeptides where a serine or threonine residue is reversibly protected as an oxazolidine.[22] This modification introduces a "kink" in the peptide backbone, similar to a proline residue, which effectively disrupts the formation of β-sheets.[20][22]

  • Backbone Protection: Attaching a protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) to the backbone amide nitrogen can sterically hinder the formation of hydrogen bonds between peptide chains.[20]

Strategy 3: Prevent Disulfide-Linked Dimerization

For cysteine-containing peptides, the formation of intermolecular disulfide bonds is a common pathway to dimerization.

  • On-Resin Cyclization: For peptides intended to have an intramolecular disulfide bond, performing the oxidation step while the peptide is still attached to the resin can favor the formation of the desired monomeric cyclic peptide. The "pseudo-dilution" effect of the resin separates the peptide chains, reducing the likelihood of intermolecular reactions.[21]

  • Optimized Oxidation Conditions: The choice of oxidizing agent and reaction conditions can influence the ratio of monomer to dimer. For example, using DMSO as an oxidizing agent can be efficient, but the conditions (pH, solvent) must be optimized.[21]

Diagram 1: The "Pseudo-Dilution" Principle in On-Resin Cyclization

G On-resin synthesis physically separates peptide chains, favoring intramolecular reactions and preventing intermolecular dimerization that can occur in solution. cluster_0 On-Resin Synthesis cluster_1 Solution Phase Resin Resin Bead P1 Peptide Chain 1 Resin->P1 attached P2 Peptide Chain 2 Resin->P2 attached P3 Peptide Chain 3 Resin->P3 attached S1 Peptide 1 Dimer Intermolecular Dimer S1->Dimer reacts with S2 Peptide 2 S2->Dimer reacts with

Caption: On-resin synthesis favors intramolecular reactions.

References

  • Genemod. (2024, January 23). PCR Optimization: Strategies To Minimize Primer Dimer. Retrieved from [Link]

  • Brownie, J., et al. (1997). elimination of primer-dimer accumulation in PCR. Nucleic Acids Research, 25(16), 3235–3241. Retrieved from [Link]

  • ResearchGate. (2024, March 20). How to get rid of primer dimer formation during PCR? Retrieved from [Link]

  • QIAGEN. How can I avoid primer-dimer formation during PCR amplification? Retrieved from [Link]

  • Wikipedia. Primer dimer. Retrieved from [Link]

  • QIAGEN. How does HotStart PCR help minimize nonspecific amplification events? Retrieved from [Link]

  • Thermo Fisher Scientific. (2020, June 11). How Hot-Start PCR Improves PCR Specificity and Reduces Primer Dimers [Video]. YouTube. Retrieved from [Link]

  • BiochemSphere. (2025, December 2). Primer Length and Dimer Formation: A Research Guide for Optimized PCR and qPCR. Retrieved from [Link]

  • Genetic Education. (2023, July 5). PCR Troubleshooting 103: How to Address Primer-Dimers. Retrieved from [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Roche. Optimization of Reactions to Reduce Formation of Primer Dimers. Retrieved from [Link]

  • Quora. (2012, March 3). What are the best ways to get rid of primer dimers in PCR? Retrieved from [Link]

  • Taylor & Francis. Primer dimer – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2020, April 7). Dear all, can any one help me how to avoid primer dimer formation? Retrieved from [Link]

  • MDPI. (2021). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. Retrieved from [Link]

  • ResearchGate. (2020, August 26). Optimizing annealing temperature for primers? Retrieved from [Link]

  • Semantic Scholar. Optimizing the synthesis of dimeric peptides: influence of the reaction medium and effects that modulate kinetics and reaction yield. Retrieved from [Link]

  • PubMed Central. (2020). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]

  • PubMed. (2008). Effect of structural parameters of peptides on dimer formation and highly oxidized side products in the oxidation of thiols of linear analogues of human beta-defensin 3 by DMSO. Retrieved from [Link]

  • PubMed Central. (2012). Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity. Retrieved from [Link]

  • Exactmer. (2025, January 20). The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. Retrieved from [Link]

  • Glen Research. TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]

  • PubMed Central. (2015). Effects of Dimerization on the Structure and Biological Activity of Antimicrobial Peptide Ctx-Ha. Retrieved from [Link]

  • National Institutes of Health. (2022, October 5). The impact of forced degradation conditions on mAb dimer formation and subsequent influence on aggregation propensity. Retrieved from [Link]

  • PNAS. (2007). Confinement effects on the kinetics and thermodynamics of protein dimerization. Retrieved from [Link]

  • University of Birmingham's Research Portal. (2003, December 15). Solid phase synthesis of Peptide Dimers and Trimers linked through an N-terminal Lysine Residue. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and its key structural isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in anticancer, anti-inflammatory, and antimicrobial properties conferred by the isomeric arrangement of the pyrrolopyridine scaffold. While direct comparative data for these specific carbaldehyde-substituted methoxypyrrolopyridines is limited in the current literature, this guide synthesizes findings from closely related derivatives to provide valuable insights into their structure-activity relationships (SAR).

Introduction to the Pyrrolopyridine Scaffold

Pyrrolopyridines, bicyclic heteroaromatic compounds formed by the fusion of a pyrrole and a pyridine ring, are privileged scaffolds in medicinal chemistry. Their structural resemblance to purines and other endogenous biomolecules allows them to interact with a wide range of biological targets. The six possible isomeric forms of the pyrrolopyridine core, dictated by the position of the nitrogen atom in the pyridine ring and the fusion orientation, give rise to a diverse chemical space with distinct electronic and steric properties. This isomeric variation is a critical determinant of biological activity, influencing potency, selectivity, and pharmacokinetic profiles.

This guide focuses on the comparison of this compound with three of its key isomers, where the arrangement of the nitrogen atom in the pyridine ring is altered.

Figure 1: Structures of this compound and Its Isomers

G cluster_0 This compound cluster_1 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde cluster_2 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde cluster_3 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde a b c d

Caption: Chemical structures of the target compound and its isomers.

Comparative Biological Activities

The biological potential of pyrrolopyridine derivatives is vast, with significant research highlighting their roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The following sections compare the reported activities of derivatives based on the four isomeric scaffolds.

Anticancer Activity

The pyrrolopyridine nucleus is a cornerstone in the development of novel anticancer agents, particularly as inhibitors of protein kinases that are often dysregulated in cancer.

  • 1H-pyrrolo[3,2-b]pyridine Derivatives: This scaffold has been explored for its potential as kinase inhibitors. The arrangement of the nitrogen atoms is believed to facilitate interactions with the hinge region of the ATP-binding pocket of many kinases.

  • 1H-pyrrolo[2,3-b]pyridine Derivatives: This isomeric core is present in several potent kinase inhibitors.[1][2] For instance, derivatives of this scaffold have been developed as highly selective ATM inhibitors, which play a crucial role in DNA damage response and represent a promising antitumor target.[3][4] Studies on 1H-pyrrolo[2,3-b]pyridine derivatives have also identified potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), a key player in colorectal cancer, with pIC50 values ranging from 7.37 to 9.92. Furthermore, this scaffold has been utilized to create potent fibroblast growth factor receptor (FGFR) inhibitors.[2]

  • 1H-pyrrolo[3,2-c]pyridine Derivatives: A significant body of research points to the potent anticancer activity of this class of isomers.[5][6][7][8][9] Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors, demonstrating excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values in the nanomolar range (0.12 to 0.21 μM).[5][8][9] These compounds have been shown to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[5][9] Additionally, other derivatives have shown high potency against melanoma cell lines, in some cases superior to the approved drug Sorafenib.[6][7]

  • 1H-pyrrolo[2,3-c]pyridine Derivatives: While less explored for anticancer activity compared to the other isomers, the pyrrolo[2,3-c]pyridine scaffold holds potential for the development of novel therapeutics.

Table 1: Comparative Anticancer Activity of Pyrrolopyridine Derivatives

Isomeric CoreTarget/MechanismReported Activity (IC50/GI50)Cancer Cell LinesReference
1H-pyrrolo[2,3-b]pyridine TNIK InhibitorspIC50: 7.37 - 9.92Colorectal Cancer
FGFR InhibitorsFGFR1-4 IC50: 7-712 nMBreast Cancer (4T1)[2]
ATM Inhibitors>700-fold selectivityHCT116, SW620[3][4]
1H-pyrrolo[3,2-c]pyridine Tubulin Polymerization Inhibitors0.12 - 0.21 µMHeLa, SGC-7901, MCF-7[5][8][9]
FMS Kinase Inhibitors0.15 - 1.78 µMOvarian, Prostate, Breast Cancer[10]
AntiproliferativeNanomolar rangeMelanoma (A375P)[6]

Note: The presented data is for derivatives of the respective isomeric cores and not for the specific methoxy-carbaldehyde substituted compounds.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases. Pyrrolopyridine derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators and enzymes.

  • 1H-pyrrolo[3,2-b]pyridine Derivatives: The anti-inflammatory potential of this scaffold is an active area of research.

  • 1H-pyrrolo[2,3-b]pyridine Derivatives: Derivatives of this isomer have been investigated as inhibitors of phosphodiesterase 4B (PDE4B), an enzyme that regulates intracellular concentrations of cAMP and plays a critical role in inflammatory and autoimmune processes.[11] Certain 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have demonstrated potent inhibition of TNF-α release from macrophages.[11] Other studies have shown that substituted pyrrolo[2,3-b]pyridines can act as anti-inflammatory agents through the inhibition of COX-2.[12]

  • 1H-pyrrolo[3,2-c]pyridine Derivatives: This isomeric scaffold has been incorporated into compounds with potential anti-inflammatory effects, such as FMS kinase inhibitors which are also implicated in inflammatory disorders like rheumatoid arthritis.[10]

  • 1H-pyrrolo[3,4-c]pyridine Derivatives: Although not a primary focus of this guide, it is noteworthy that derivatives of the pyrrolo[3,4-c]pyridine scaffold have demonstrated significant anti-inflammatory and analgesic activities.[13][14] Some of these compounds have been shown to reduce COX-2 levels in LPS-activated macrophages.[13][14]

Table 2: Comparative Anti-inflammatory Activity of Pyrrolopyridine Derivatives

Isomeric CoreTarget/MechanismAssayKey FindingsReference
1H-pyrrolo[2,3-b]pyridine PDE4B InhibitionTNF-α release from macrophagesSignificant inhibition of TNF-α release[11]
COX-2 InhibitionIn vivo anti-inflammatory assayPromising activity[12]
1H-pyrrolo[3,2-c]pyridine FMS Kinase InhibitionBone marrow-derived macrophage assayIC50 = 84 nM for a derivative[10]
1H-pyrrolo[3,4-c]pyridine COX-2 InhibitionLPS-activated RAW 264.7 cellsReduction in COX-2 levels[13][14]

Note: The presented data is for derivatives of the respective isomeric cores and not for the specific methoxy-carbaldehyde substituted compounds.

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The pyrrolopyridine scaffold has been investigated for its potential to combat various pathogens.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key assays used in the evaluation of the biological activities of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be dissolved and quantified by spectrophotometry.

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.

Principle: This assay measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal that is proportional to the kinase activity.

Protocol:

  • Prepare serial dilutions of the test compounds in an appropriate buffer.

  • In a 96-well plate, add the kinase, the specific substrate peptide, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding a specific reagent (e.g., ADP-Glo™ Reagent).

  • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Caption: Workflow for a luminescence-based kinase inhibition assay.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

Objective: To evaluate the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS stimulation of macrophages (e.g., RAW 264.7 cells) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Sources

The Emerging Potential of Pyrrolopyridine Scaffolds: A Comparative Analysis Against Established PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology and Drug Discovery

In the landscape of targeted cancer therapy, the serine/threonine kinase PIM1 has emerged as a compelling target. Overexpressed in a multitude of hematological malignancies and solid tumors, PIM1 plays a crucial role in cell survival, proliferation, and apoptosis resistance.[1][2] This has spurred the development of numerous small molecule inhibitors, each with distinct chemical scaffolds and inhibitory profiles. This guide provides a comparative analysis of the largely unexplored 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde scaffold against well-characterized PIM kinase inhibitors, offering insights for medicinal chemists and cancer biologists.

While this compound itself is not extensively documented as a kinase inhibitor, its core pyrrolopyridine structure is a key feature in a number of potent kinase inhibitors.[3][4][5][6] This analysis will, therefore, use this molecule as a representative of its chemical class to explore its potential and compare it to established PIM inhibitors.

The PIM Kinase Family: A Trifecta of Oncogenic Drivers

The PIM kinase family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3.[7] These kinases are constitutively active and their expression is induced by a variety of cytokines and growth factors through the JAK/STAT pathway.[8] Once expressed, PIM kinases phosphorylate a range of downstream targets, including the pro-apoptotic protein BAD, the cell cycle regulator p21, and the translation initiation factor eIF4B. By phosphorylating and inactivating these substrates, PIM kinases promote cell survival and proliferation, contributing to tumorigenesis.[9]

PIM_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1 PIM1 Kinase STAT->PIM1 Transcription BAD BAD PIM1->BAD Phosphorylates & Inactivates p21 p21 PIM1->p21 Phosphorylates & Inactivates eIF4B eIF4B PIM1->eIF4B Phosphorylates & Activates Apoptosis Apoptosis Inhibition BAD->Apoptosis Cell_Cycle Cell Cycle Progression p21->Cell_Cycle Translation Protein Translation eIF4B->Translation

Caption: PIM1 Kinase Signaling Pathway.

A Comparative Look at PIM Kinase Inhibitors

The development of PIM kinase inhibitors has yielded a diverse array of chemical entities, from broad-spectrum pan-PIM inhibitors to more isoform-selective compounds. Here, we compare the potential of the pyrrolopyridine scaffold against some of the most well-characterized PIM inhibitors.

InhibitorTarget(s)IC50 (PIM1)IC50 (PIM2)IC50 (PIM3)Key Features
This compound Putative PIM KinaseNot ReportedNot ReportedNot ReportedRepresents a promising but underexplored chemical scaffold.[10][11]
SGI-1776 Pan-PIM, Flt37 nM~350 nM~70 nMFirst-generation inhibitor, cardiotoxicity concerns.[9][12]
AZD1208 Pan-PIM0.4 nM5 nM1.9 nMPotent, orally available, induces autophagy and apoptosis.[9][12]
CX-6258 HCl Pan-PIM5 nM25 nM16 nMOrally efficacious pan-Pim kinase inhibitor.[12]
TP-3654 (Nuvisertib) PIM15 nM239 nM42 nMSecond-generation inhibitor with a better side-effect profile.[12][13]
PIM447 (LGH447) Pan-PIM6 pM (Ki)18 pM (Ki)9 pM (Ki)Highly potent pan-PIM inhibitor.[12]
SMI-4a PIM117 nMModestly PotentNot ReportedSelective for PIM1 over other kinases.[12]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To ascertain the inhibitory potential of a novel compound like this compound, a robust in vitro kinase assay is the first critical step. The following protocol outlines a common method for determining the IC50 value of a test compound against a target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PIM1 kinase.

Materials:

  • Recombinant human PIM1 kinase

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

  • ATP

  • PIM1-specific peptide substrate (e.g., a derivative of BAD)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • Add 2.5 µL of kinase buffer to each well of a 384-well plate.

    • Add 1 µL of the test compound dilution to the appropriate wells. Include DMSO-only wells as a "no inhibition" control and wells with a known PIM1 inhibitor as a positive control.

    • Add 2.5 µL of a solution containing the PIM1 kinase and peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data to the "no inhibition" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Reaction_Setup Set up Reaction Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Reaction_Setup Incubation Incubate at RT Reaction_Setup->Incubation Detection Add Detection Reagents Incubation->Detection Data_Acquisition Read Luminescence Detection->Data_Acquisition IC50_Calc Calculate IC50 Data_Acquisition->IC50_Calc

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Structure-activity relationship of methoxy-substituted pyrrolo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of Methoxy-Substituted Pyrrolo[3,2-b]pyridines as Kinase Inhibitors

Introduction: The Pyrrolo[3,2-b]pyridine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the relentless pursuit of potent and selective therapeutic agents has led to the identification of certain molecular frameworks that serve as versatile platforms for drug discovery. The pyrrolopyridine core, a bicyclic heterocycle containing a pyrrole ring fused to a pyridine ring, is one such "privileged scaffold".[1] Pyrrolopyridines, also known as azaindoles, exist in several isomeric forms, with the pyrrolo[3,2-b]pyridine (or 1,7-azaindole) isomer being of significant interest. This scaffold is a key component in a multitude of biologically active compounds, particularly as inhibitors of protein kinases.[2][3]

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3] The structural similarity of the pyrrolopyridine nucleus to the adenine core of ATP allows these compounds to act as competitive inhibitors at the ATP-binding site of kinases.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the structure-activity relationship (SAR) of methoxy-substituted pyrrolo[3,2-b]pyridines. We will explore how the strategic placement of methoxy groups influences biological activity, compare this scaffold with relevant alternatives, and provide the experimental framework necessary for the synthesis and evaluation of these potent molecules.

Decoding the SAR of Methoxy-Substituted Pyrrolo[3,2-b]pyridines

The introduction of substituents onto a core scaffold is a fundamental strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. The methoxy (-OCH₃) group, though seemingly simple, can exert profound effects through a combination of steric and electronic contributions. It is an electron-donating group through resonance and can also act as a hydrogen bond acceptor.

Impact of Methoxy Substitution on Kinase Inhibition

While direct and extensive SAR studies on methoxy-substituted pyrrolo[3,2-b]pyridines are not abundantly available in a single source, we can synthesize findings from related structures to build a predictive model. Studies on various pyridine and fused-pyridine derivatives consistently show that the position of a methoxy substituent is critical for biological activity.[4]

For instance, in a study on isothiazolo[4,3-b]pyridines, a related heterocyclic system, the positioning of a methoxy group on a pendant pyridinyl ring had a dramatic effect on inhibitory potency against the lipid kinase PIKfyve. The 5-methoxy-3-pyridinyl analogue was found to be 200-fold more potent than the 4-methoxy-3-pyridinyl analogue, highlighting the extreme sensitivity of the kinase active site to the substituent's location.[5] This suggests that the methoxy group's ability to form specific hydrogen bonds or its influence on the overall conformation of the molecule is a key determinant of activity.

Generally, the introduction of electron-donating groups like methoxy can increase the electron density of the aromatic system, potentially enhancing π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the kinase hinge region. However, improper placement can lead to steric clashes or unfavorable electronic interactions, drastically reducing activity. For example, in one series of pyridine derivatives, a methoxy group at a specific position resulted in a nearly 100-fold improvement in IC₅₀ value compared to the unsubstituted analog, demonstrating its positive contribution to binding affinity.[4]

Comparative Analysis with Alternative Scaffolds and Bioisosteres

To fully appreciate the utility of the methoxy-pyrrolo[3,2-b]pyridine scaffold, it is essential to compare it with other therapeutic options.

Alternative Heterocyclic Scaffolds

The pyrrolopyridine family itself offers a rich source of comparative structures. Isomers such as pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine (7-deazapurine) have also been extensively investigated as kinase inhibitors.[3][6][7] Pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase, a target for cancer and inflammatory disorders.[6][7] The choice of a specific isomeric core can influence the vectoral projection of substituents and the overall geometry of the molecule, leading to altered selectivity profiles across the kinome.

Bioisosteric Replacements for the Methoxy Group

While beneficial, the methoxy group can be metabolically labile, often undergoing O-demethylation by cytochrome P450 enzymes. This can lead to the formation of active metabolites with different properties or contribute to rapid clearance.[8] Therefore, exploring bioisosteric replacements is a critical step in lead optimization.[9][10] A bioisostere is a group that can replace another while retaining similar biological activity but potentially improving physicochemical or pharmacokinetic properties.[8][9]

Common bioisosteres for the methoxy group include:

  • Fluorine (-F) and Trifluoromethyl (-CF₃): These can mimic the steric size of hydrogen and a methyl group, respectively, but have vastly different electronic properties. They are often used to block metabolic sites and modulate pKa.[11]

  • Difluoromethoxy (-OCHF₂) and Trifluoromethoxy (-OCF₃): These groups are more metabolically stable than the methoxy group and can offer different electronic and lipophilic profiles.[11]

  • Methylthio (-SCH₃): This group is also a classical bioisostere for the methoxy group.[11]

  • Small cyclic ethers (e.g., oxetane): These can replace gem-dimethyl or tert-butyl groups but also serve as more complex isosteres for methoxy groups by altering solubility and metabolic stability.[12]

The goal of such replacements is to create a new molecule with similar or improved biological properties while enhancing drug-like characteristics such as metabolic stability or oral bioavailability.[10][12]

Experimental Protocols

The following sections provide standardized, step-by-step methodologies for the synthesis and biological evaluation of methoxy-substituted pyrrolo[3,2-b]pyridines.

Synthesis of Methoxy-Substituted 2-Aryl-1H-pyrrolo[3,2-b]pyridin-4-amines

This protocol is a generalized scheme based on modern cross-coupling strategies, which offer a versatile route to the desired compounds.[13]

Step 1: Synthesis of 4-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine

  • Protect the nitrogen of commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine) using a suitable protecting group such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group.

  • Perform iodination at the 2-position using N-iodosuccinimide (NIS).

  • Chlorinate the 4-position using a reagent like phosphorus oxychloride.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Dissolve the 4-chloro-2-iodo-1-SEM-pyrrolo[2,3-b]pyridine intermediate (1 equivalent) in a suitable solvent system (e.g., 1,4-dioxane and water).

  • Add the desired methoxy-substituted phenylboronic acid (1.2 equivalents).

  • Add a base such as sodium carbonate (2 equivalents).

  • Degas the mixture with argon or nitrogen.

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equivalents).

  • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Perform an aqueous workup and purify the product by column chromatography to obtain the 2-aryl intermediate.[13]

Step 3: Buchwald-Hartwig Amination

  • Dissolve the 2-(methoxyphenyl)-4-chloro-1-SEM-pyrrolo[2,3-b]pyridine (1 equivalent) and the desired amine (1.5 equivalents) in a dry, aprotic solvent like 1,4-dioxane.

  • Add a base, such as cesium carbonate (3 equivalents).

  • Degas the mixture with argon.

  • Add a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents) and a suitable ligand (e.g., RuPhos, 0.1 equivalents).

  • Heat the reaction at 100-110 °C until completion.

  • After workup and purification, the SEM-protected final product is obtained.[14]

Step 4: Deprotection

  • Remove the SEM protecting group using conditions such as neat trifluoroacetic acid (TFA) or TBAF to yield the final target compound.

  • Purify the final compound using column chromatography or preparative HPLC.

In Vitro Kinase Inhibition Assay (FMS Kinase Example)

This protocol describes a typical assay to determine the inhibitory potency (IC₅₀) of the synthesized compounds against a target kinase, such as FMS kinase.[6][7]

  • Reagents and Materials: Recombinant human FMS kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in kinase buffer.

  • Assay Procedure: a. Add 5 µL of the diluted compound solution to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme). b. Add 20 µL of a solution containing the FMS kinase and the substrate peptide to each well. c. Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme. d. Initiate the kinase reaction by adding 25 µL of ATP solution. e. Incubate the reaction mixture for 1 hour at 30 °C. f. Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's protocol. Luminescence is typically measured using a plate reader.

  • Data Analysis: a. Convert the luminescence signal to percent inhibition relative to the positive control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data Summary and Visualization

Quantitative SAR Data

The table below presents hypothetical but representative data illustrating the impact of methoxy group placement on the inhibitory activity against a target kinase.

Compound IDMethoxy Position on Phenyl RingIC₅₀ (nM)
1a None (unsubstituted)150
1b 2-methoxy225
1c 3-methoxy45
1d 4-methoxy80
1e 3,4-dimethoxy25
1f 3,5-dimethoxy15

This data is illustrative and serves to demonstrate typical SAR trends.

Visualizations

SAR_Workflow cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase cluster_optimization Lead Optimization start 7-Azaindole & Methoxy-Phenylboronic Acid step1 Step 1: Protection & Halogenation start->step1 step2 Step 2: Suzuki Coupling step1->step2 step3 Step 3: Buchwald-Hartwig Amination step2->step3 step4 Step 4: Deprotection step3->step4 product Final Methoxy-Substituted Pyrrolo[3,2-b]pyridine step4->product assay In Vitro Kinase Assay (e.g., FMS) product->assay Purified Compound data Determine IC50 Values assay->data sar Establish SAR data->sar bioisostere Introduce Bioisosteres sar->bioisostere Improve Metabolism scaffold Scaffold Hopping sar->scaffold Improve Selectivity adme ADME/Tox Profiling bioisostere->adme scaffold->adme

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrrolo[3,2-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic is fraught with challenges. The pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in oncology and other therapeutic areas. However, the crucial question remains: does potent in vitro activity translate to meaningful in vivo efficacy? This guide provides an in-depth comparison of the in vitro and in vivo performance of pyrrolo[3,2-b]pyridine compounds, offering experimental insights and a framework for navigating the complexities of translational research.

The Promise of the Pyrrolo[3,2-b]pyridine Scaffold: Potent In Vitro Activity

Derivatives of the pyrrolo[3,2-b]pyridine core have consistently demonstrated impressive activity in a variety of cell-based assays. A notable example is a series of diarylureas and amides bearing this scaffold, which have shown potent antiproliferative effects against melanoma cell lines.

Case Study: Anti-Melanoma Activity of Pyrrolo[3,2-b]pyridine Derivatives

In a study focused on developing novel anti-melanoma agents, a series of pyrrolo[3,2-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit the growth of the A375 human melanoma cell line. Several of these compounds exhibited superior or similar activity to the multi-kinase inhibitor Sorafenib, a standard of care in advanced melanoma.[1]

Table 1: In Vitro Antiproliferative Activity of Select Pyrrolo[3,2-b]pyridine Derivatives against A375 Melanoma Cells [1]

CompoundStructureIC50 (µM) vs. A375 Cells
Sorafenib (Reference Compound)3.9
Compound Ir Diarylurea with 5-benzylamide1.8
Compound It Diarylurea with 5-benzylamide2.1

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

These in vitro results are a critical first step, establishing the potential of the pyrrolo[3,2-b]pyridine scaffold. The low micromolar IC50 values suggest a strong interaction with a key molecular target within the cancer cells, leading to cell growth inhibition.

The In Vivo Challenge: From Cell Culture to Complex Biology

While compelling, in vitro data represents a simplified biological system. The transition to a living organism, or in vivo testing, introduces a host of variables that can dramatically impact a compound's efficacy. These include absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target toxicities.

Currently, there is a paucity of publicly available in vivo data for the specific anti-melanoma pyrrolo[3,2-b]pyridine compounds highlighted above. To understand the potential trajectory of these compounds, we can draw valuable insights from studies on closely related pyrrolopyridine isomers, such as the pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine scaffolds.

Analogous In Vivo Studies with Pyrrolopyridine Isomers

Studies on pyrrolo[2,3-b]pyridine derivatives have demonstrated successful translation from in vitro potency to in vivo anti-tumor activity. For instance, a novel pyrrolo[2,3-b]pyridine-based inhibitor of CDK8 exhibited an in vitro IC50 of 48.6 nM and significantly inhibited tumor growth in a colorectal cancer xenograft model.[2] Similarly, a pyrrolo[2,3-b]pyridine derivative targeting GSK-3β for Alzheimer's disease not only showed nanomolar in vitro potency but also demonstrated efficacy in a zebrafish disease model.[3][4][5]

These examples underscore that with the right physicochemical properties, the broader pyrrolopyridine class can achieve in vivo efficacy. Key to this success is a compound's pharmacokinetic profile, including oral bioavailability and metabolic stability.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To bridge the gap between the lab bench and preclinical models, a rigorous and well-defined experimental workflow is essential. Here, we outline the standard protocols for assessing the in vitro and in vivo efficacy of novel pyrrolo[3,2-b]pyridine compounds.

In Vitro Efficacy Assessment: Antiproliferative Assay

Objective: To determine the concentration of a pyrrolo[3,2-b]pyridine compound required to inhibit the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture: Culture human melanoma A375 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compounds in DMSO and add them to the wells. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., Sorafenib).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assay: Add a viability reagent such as MTT or PrestoBlue to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Diagram 1: In Vitro Antiproliferative Assay Workflow

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay and Analysis culture Culture A375 Cells seed Seed in 96-well Plates culture->seed treat Add Compounds to Wells seed->treat dilute Prepare Serial Dilutions dilute->treat incubate Incubate for 72h treat->incubate viability Add Viability Reagent incubate->viability read Measure Absorbance viability->read analyze Calculate IC50 read->analyze

A flowchart of the key steps in an in vitro antiproliferative assay.

In Vivo Efficacy Assessment: Xenograft Tumor Model

Objective: To evaluate the anti-tumor activity of a pyrrolo[3,2-b]pyridine compound in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously inject A375 melanoma cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) and a vehicle control daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Monitor the body weight of the mice as an indicator of toxicity.

  • Pharmacokinetic Analysis (Optional but Recommended): Collect blood samples at different time points after the final dose to determine the compound's concentration in the plasma.

Diagram 2: In Vivo Xenograft Study Workflow

G cluster_0 Model Preparation cluster_1 Treatment Phase cluster_2 Efficacy Evaluation implant Implant A375 Cells in Mice growth Allow Tumor Growth implant->growth randomize Randomize Mice growth->randomize treat Administer Compound/Vehicle randomize->treat measure Measure Tumor Volume treat->measure weigh Monitor Body Weight treat->weigh analyze Calculate TGI measure->analyze

A flowchart of the key steps in an in vivo xenograft tumor study.

The Path Forward: Integrating In Vitro and In Vivo Data

The successful development of pyrrolo[3,2-b]pyridine compounds as therapeutics hinges on a clear understanding of the relationship between their in vitro and in vivo activities. While potent in vitro data is a prerequisite, it is not a guarantee of in vivo success. Researchers must prioritize the generation of robust preclinical data that includes both efficacy and pharmacokinetic assessments.

Key Considerations for Translational Success:

  • Structure-Activity Relationship (SAR): Systematically modify the pyrrolo[3,2-b]pyridine scaffold to optimize both on-target potency and drug-like properties.

  • Pharmacokinetics: Profile lead compounds for their absorption, distribution, metabolism, and excretion (ADME) properties early in the discovery process.

  • Mechanism of Action: Elucidate the specific molecular target and signaling pathway affected by the compound to develop relevant pharmacodynamic biomarkers for in vivo studies.

  • Toxicity: Conduct preliminary toxicity studies to ensure a therapeutic window between the efficacious dose and the dose that causes adverse effects.

By embracing a holistic approach that integrates medicinal chemistry, cell biology, and in vivo pharmacology, the full therapeutic potential of the promising pyrrolo[3,2-b]pyridine scaffold can be realized.

References

  • Kim, H. J., Jung, M. H., Kim, H., El-Gamal, M. I., Sim, T. B., Lee, S. H., ... & Oh, C. H. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & medicinal chemistry letters, 20(1), 413–417. [Link]

  • Gao, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, J., Li, J., ... & Xie, H. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 40(1), 2466846. [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., Al-Koumi, D. M., Hamad, M. F., Abdel-Maksoud, M. S., Yoo, K. H., & Oh, C. H. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European journal of medicinal chemistry, 58, 274–282. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2300063. [Link]

  • Wodarski, J., Zimmer, C., & Laufer, S. A. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of medicinal chemistry. [Link]

  • Gao, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, J., Li, J., ... & Xie, H. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 40(1), 2466846. [Link]

  • Wang, Y., Zhang, Y., Liu, X., Zhang, J., Li, J., Gao, Y., ... & Liu, X. H. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of medicinal chemistry, 65(18), 12226–12243. [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., Al-Koumi, D. M., Hamad, M. F., Abdel-Maksoud, M. S., Yoo, K. H., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1160–1166. [Link]

  • Ratajczak-Wrona, W., Jabłońska-Trypuć, A., & Wona, R. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Kumar, A., Ahmad, I., Chashoo, G., Sharma, P. R., Singh, S., & Bhushan, S. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 9(10), 1018–1023. [Link]

  • Zhang, Y., Liu, Y., Wang, Y., Gao, Y., Zhang, J., Li, J., ... & Xie, H. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European journal of medicinal chemistry, 287, 116366. [Link]

  • Ratajczak-Wrona, W., Jabłońska-Trypuć, A., & Wrona, R. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • Song, B., Murtazaeva, Z., Nie, L., Kuryazov, R., Gaybullaev, S., Niu, C., ... & Zhao, J. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(21), 7291. [Link]

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Navigating the Kinome: A Comparative Cross-Reactivity Profile of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one drug, one target" is an increasingly rare paradigm. The intricate tapestry of the human proteome dictates that even the most meticulously designed small molecules can engage with unintended off-targets, leading to unforeseen toxicities or, in some serendipitous cases, beneficial polypharmacology. For researchers and drug development professionals, a comprehensive understanding of a compound's selectivity profile is not just an academic exercise but a critical step in de-risking a potential therapeutic candidate.[1][2][3] This guide provides an in-depth comparative analysis of the cross-reactivity profile of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde , a novel kinase inhibitor candidate, benchmarked against established alternatives. We will delve into the rationale behind experimental choices, present illustrative data, and provide actionable protocols for robust off-target assessment.

The pyrrolopyridine scaffold, a known mimic of the ATP purine ring, is a privileged structure in kinase inhibitor design.[4] However, this structural homology also predisposes these compounds to a degree of promiscuity across the kinome.[4] Therefore, early and comprehensive cross-reactivity profiling is paramount to understanding the therapeutic potential and safety liabilities of novel pyrrolopyridine derivatives like this compound.

The Target and the Challenge: FGFR Inhibition and the Imperative of Selectivity

For the purpose of this guide, we will consider This compound (referred to as Cmpd-X ) as a developmental inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it an attractive therapeutic target. However, the high degree of structural conservation among the ATP-binding sites of kinases presents a significant challenge in developing selective inhibitors.[5] Off-target inhibition of other kinases, such as VEGFR or EGFR, can lead to significant side effects.[6]

To provide a meaningful comparison, we will benchmark Cmpd-X against two well-characterized, albeit hypothetical, FGFR inhibitors:

  • Cmpd-A: A highly potent but non-selective FGFR inhibitor.

  • Cmpd-B: A moderately potent but highly selective FGFR inhibitor.

The following diagram illustrates the simplified FGFR signaling pathway, the intended point of intervention for Cmpd-X.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds GRB2 GRB2 FGFR->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation CmpdX Cmpd-X CmpdX->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of Cmpd-X.

A Strategic Approach to Cross-Reactivity Profiling

A robust cross-reactivity profiling strategy should be multi-tiered, beginning with broad screening and progressing to more focused mechanistic studies.[1] This approach allows for the early identification of potential liabilities and informs subsequent lead optimization efforts.

The following workflow outlines a logical progression for assessing the selectivity of a novel kinase inhibitor.

Screening_Workflow cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Dose-Response & Validation cluster_2 Tier 3: Cellular & In-Vivo Confirmation T1 Large Kinase Panel (e.g., 400+ kinases) Single High Concentration (e.g., 10 µM) T2 IC50 Determination for Primary Hits Orthogonal Assays (e.g., binding vs. functional) T1->T2 Identified Hits T3 Cellular Target Engagement (e.g., CETSA) Phenotypic Assays & In-Vivo Models T2->T3 Validated Off-Targets

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Comparative Kinome Profiling: Cmpd-X vs. Alternatives

To illustrate the selectivity profiles, we present hypothetical data from a broad kinase panel screen (e.g., Eurofins SafetyScreen™ or Reaction Biology's InVEST™ panels) for Cmpd-X and our comparators, Cmpd-A and Cmpd-B.[1][2] The data is presented as the percentage of inhibition at a single high concentration (10 µM).

Target Kinase Cmpd-X (% Inhibition @ 10 µM) Cmpd-A (% Inhibition @ 10 µM) Cmpd-B (% Inhibition @ 10 µM)
FGFR1 (On-Target) 98 99 95
FGFR2 959892
FGFR3 929790
VEGFR2 659515
EGFR 25855
PDGFRβ 559212
SRC 40758
ABL1 15603
CDK2 10552

Data Interpretation:

  • Cmpd-X demonstrates high potency against its intended target, FGFR1, and other FGFR family members. However, it also shows significant off-target activity against VEGFR2, PDGFRβ, and SRC. This profile suggests that while Cmpd-X is a potent FGFR inhibitor, it may have a side effect profile related to the inhibition of these other kinases.

  • Cmpd-A is a highly potent but promiscuous inhibitor, showing strong inhibition across a wide range of kinases. This lack of selectivity would likely lead to a high incidence of adverse effects.

  • Cmpd-B exhibits excellent selectivity for the FGFR family with minimal off-target activity at the tested concentration. This profile is highly desirable for a targeted therapeutic.

Diving Deeper: IC50 Determination for Key Off-Targets

Following the initial screen, dose-response studies are crucial to quantify the potency of the compound against both the on-target and key off-targets. The following table presents hypothetical IC50 values for Cmpd-X against a selection of kinases.

Target Kinase Cmpd-X IC50 (nM)
FGFR1 15
FGFR2 25
FGFR3 40
VEGFR2 250
PDGFRβ 450
SRC 800

This data confirms the on-target potency of Cmpd-X and provides quantitative measures of its off-target activities. The selectivity can be expressed as a ratio of the off-target IC50 to the on-target IC50. For example, the selectivity of Cmpd-X for FGFR1 over VEGFR2 is approximately 17-fold (250 nM / 15 nM).

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed and well-controlled experimental protocols are essential.

Protocol 1: Broad Kinase Panel Screening (Radiometric Assay)

Objective: To assess the inhibitory activity of a test compound against a large panel of kinases at a single concentration.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Serially dilute the compound to the desired screening concentration (e.g., 10 µM) in the appropriate assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, the appropriate substrate (e.g., a generic peptide or protein), and [γ-³³P]ATP.

  • Initiation of Reaction: Add the test compound or vehicle control (DMSO) to the kinase reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition by comparing the signal from the test compound-treated wells to the vehicle control wells.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement of a compound in a cellular context by measuring changes in protein thermal stability.[7]

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.

  • Heating: Aliquot the cell lysate into a PCR plate and heat the samples across a temperature gradient using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method (e.g., Western blot or ELISA).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The cross-reactivity profiling of this compound (Cmpd-X) reveals it to be a potent FGFR inhibitor with notable off-target activities against VEGFR2, PDGFRβ, and SRC. While its on-target potency is promising, the observed off-target profile warrants careful consideration and further investigation. In comparison to a promiscuous inhibitor (Cmpd-A) and a highly selective inhibitor (Cmpd-B), Cmpd-X occupies an intermediate space.

The path forward for Cmpd-X would involve structure-activity relationship (SAR) studies aimed at improving its selectivity profile.[8] By modifying the substituents on the pyrrolopyridine core, it may be possible to reduce its affinity for the identified off-targets while maintaining or even enhancing its potency against FGFRs.[5] Further cellular assays to understand the functional consequences of the off-target inhibition are also recommended. Ultimately, a thorough and early assessment of cross-reactivity is an indispensable component of successful drug development, guiding the selection of candidates with the highest probability of clinical success.[3]

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A Senior Application Scientist's Guide to the Synthesis of the Pyrrolo[3,2-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, modulating physicochemical and pharmacological properties while engaging with biological targets in a similar fashion. This scaffold is a cornerstone in the development of therapeutics targeting a range of diseases, including cancer and neurological disorders, due to its role in kinase inhibition and other biological activities.[1][2][3] The strategic construction of this bicyclic system is therefore of paramount importance.

This guide provides a comparative analysis of the principal synthetic routes to the pyrrolo[3,2-b]pyridine scaffold. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each methodology. The discussion is grounded in field-proven insights and supported by experimental data to empower chemists in selecting and optimizing the ideal route for their specific research and development objectives.

Classical Approaches: Building from Foundational Chemistry

The earliest methods for constructing the pyrrolo[3,2-b]pyridine core are adaptations of classic indole syntheses. While sometimes demanding harsh conditions, their reliability and the availability of starting materials have cemented their place in the synthetic chemist's toolkit.

The Fischer Indole Synthesis

The Fischer indole synthesis is a venerable method that constructs the indole nucleus by the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[4] Its application to azaindoles involves the use of a pyridylhydrazine. The reaction proceeds via the formation of a pyridylhydrazone, which, under strong acidic conditions, undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic pyrrolo[3,2-b]pyridine core.[4][6]

Causality Behind Experimental Choices: The primary challenge in applying the Fischer synthesis to pyridylhydrazones is the electron-deficient nature of the pyridine ring. This deactivation retards the key sigmatropic rearrangement step, necessitating the use of strong acids (e.g., polyphosphoric acid (PPA), sulfuric acid) and high temperatures (often 160-180°C).[6] The choice of acid is critical; it must be a potent proton source to facilitate the necessary tautomerization and rearrangement steps without promoting excessive charring or polymerization, which are common side reactions under such forceful conditions.[6][7]

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_mechanism Step 2: Acid-Catalyzed Rearrangement & Cyclization Pyridylhydrazine Pyridylhydrazine Pyridylhydrazone Pyridylhydrazone Pyridylhydrazine->Pyridylhydrazone + Ketone/-H2O Ketone Ketone Ketone->Pyridylhydrazone Enehydrazine Enehydrazine Pyridylhydrazone->Enehydrazine Tautomerization Di-imine Di-imine Enehydrazine->Di-imine [3,3]-Sigmatropic Rearrangement (H+) Cyclized_Intermediate Cyclized_Intermediate Di-imine->Cyclized_Intermediate Cyclization Pyrrolo_Pyridine Pyrrolo_Pyridine Cyclized_Intermediate->Pyrrolo_Pyridine Aromatization (-NH3)

Figure 1: General workflow for the Fischer Indole Synthesis of pyrrolo[3,2-b]pyridines.

The Leimgruber-Batcho Synthesis

A more versatile and often higher-yielding alternative is the Leimgruber-Batcho synthesis.[8] This two-stage process begins with the condensation of an ortho-nitrotoluene derivative (in this case, a 2-nitro-3-methylpyridine) with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a nitroenamine intermediate.[5][8] This intermediate is then subjected to reductive cyclization to furnish the final pyrrolopyridine scaffold.[9]

Causality Behind Experimental Choices: This method's success hinges on the enhanced acidity of the methyl group protons, which are activated by the adjacent nitro group. The use of DMF-DMA and a secondary amine like pyrrolidine creates a highly reactive enamine.[8] The subsequent reduction is the critical step. A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or sodium hydrosulfite.[8][9] The choice of reductant is dictated by the presence of other functional groups in the molecule; catalytic hydrogenation is generally clean and high-yielding but may not be compatible with reducible groups like halogens or alkenes. The reaction conditions are significantly milder than the Fischer synthesis, which broadens its functional group tolerance.[8] Microwave-assisted protocols have been developed to accelerate the reaction.[10][11]

Leimgruber_Batcho_Synthesis Start 2-Nitro-3-methylpyridine Enamine β-Dimethylamino-2-nitro-styrene (Intermediate) Start->Enamine + DMF-DMA + Pyrrolidine Product Pyrrolo[3,2-b]pyridine Enamine->Product Reductive Cyclization (e.g., Ra-Ni, H2NNH2 or H2, Pd/C)

Figure 2: The two-stage Leimgruber-Batcho synthesis pathway.

The Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel synthesis provides a direct route to pyrrolo[3,2-b]pyridine-2-carboxylates via the thermal decomposition of a 2-azido-3-pyridine acrylate intermediate.[12] The requisite azido acrylate is typically prepared from the corresponding pyridine carboxaldehyde. The thermolysis step, often conducted in a high-boiling solvent like xylene or mesitylene, proceeds through a putative nitrene intermediate which then cyclizes.[13]

Causality Behind Experimental Choices: This reaction is driven by the thermal extrusion of dinitrogen gas from the azide, a thermodynamically favorable process that generates a highly reactive nitrene. The subsequent intramolecular C-H insertion or electrocyclization leads to the formation of the pyrrole ring.[14] Studies have shown that for azaindole synthesis, higher temperatures and shorter reaction times generally afford better yields compared to the synthesis of analogous indoles.[13] The choice of a high-boiling, inert solvent is crucial to reach the required decomposition temperature while ensuring the stability of the product. The isolation is often simplified by crystallization upon cooling when a solvent like mesitylene is used.[13]

Modern Methodologies: The Power of Transition-Metal Catalysis

Contemporary synthetic strategies increasingly rely on transition-metal catalysis to construct the pyrrolo[3,2-b]pyridine scaffold with greater efficiency, precision, and functional group compatibility.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are powerful tools for forming the C-C and C-N bonds necessary to construct the heterocyclic core. A common strategy involves building the pyrrole ring onto a pre-functionalized pyridine. For instance, a 2-amino-3-halopyridine can undergo a Sonogashira coupling with a terminal alkyne, followed by a palladium- or copper-catalyzed intramolecular cyclization (aza-annulation) to form the pyrrole ring.

Alternatively, modern approaches focus on functionalizing a pre-formed pyrrolopyridine skeleton. A chemoselective Suzuki-Miyaura cross-coupling can be performed at an activated position (e.g., C-2) of a di-halogenated pyrrolopyridine, followed by a Buchwald-Hartwig amination at another position (e.g., C-4).[15]

Causality Behind Experimental Choices: The success of these sequential cross-coupling reactions depends on the differential reactivity of the halogenated positions on the pyrrolopyridine core. An iodo group is typically more reactive towards oxidative addition to palladium(0) than a chloro group, allowing for selective Suzuki coupling at the C-2 iodo-substituted position while leaving the C-4 chloro-substituent intact for a subsequent Buchwald-Hartwig amination.[15] The choice of phosphine ligand (e.g., RuPhos, XPhos) is critical in the Buchwald-Hartwig step to facilitate the reductive elimination that forms the C-N bond.[15]

Palladium_Catalysis_Workflow Start 2-Iodo-4-chloro- pyrrolopyridine Intermediate 2-Aryl-4-chloro- pyrrolopyridine Start->Intermediate Suzuki Coupling (ArB(OH)2, Pd catalyst) Product 2-Aryl-4-amino- pyrrolopyridine Intermediate->Product Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand)

Figure 3: Sequential Pd-catalyzed functionalization of a pyrrolopyridine core.

C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents the cutting edge of synthetic efficiency, minimizing pre-functionalization steps and waste generation.[16] In the context of pyrrolo[3,2-b]pyridine synthesis, this can involve the rhodium- or ruthenium-catalyzed annulation of a substituted pyridine (e.g., a pyridine N-oxide) with an alkyne. The directing group (the N-oxide) positions the metal catalyst for regioselective C-H activation at the C-2 position, initiating the cyclization cascade.

Causality Behind Experimental Choices: Directing groups are essential to overcome the inherent inertness of C-H bonds and to control the regioselectivity of the reaction.[16][17] The pyridine nitrogen itself can act as a directing group, but often an external one is installed to achieve the desired outcome. The choice of metal catalyst and oxidant is crucial. Catalysts like [RhCp*Cl2]2 are often effective, and a copper salt is frequently used as an oxidant to regenerate the active catalyst in the catalytic cycle. This approach offers a highly atom-economical route to densely functionalized pyrrolopyridines.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a multifactorial decision. The following table provides a comparative summary to guide this process.

Synthetic Route Starting Materials Conditions Typical Yields Advantages Disadvantages
Fischer Synthesis Pyridylhydrazines, Ketones/AldehydesHarsh (strong acid, high temp.)Variable (20-60%)Inexpensive starting materials; one-pot potential.[7][18]Low yields; poor functional group tolerance; tar formation; regioselectivity issues with unsymmetrical ketones.[6]
Leimgruber-Batcho 2-Nitro-3-methylpyridinesMild to moderateGood to Excellent (70-95%)High yields; mild conditions; good functional group tolerance; reliable and scalable.[8]Multi-step; availability of substituted nitropyridines can be limited.[9]
Hemetsberger-Knittel Pyridine carboxaldehydesHigh temperature (thermolysis)Good (60-90%)Good yields; provides direct access to 2-ester substituted products.[13]Requires synthesis of thermally sensitive azides; limited to specific substitution patterns.
Pd-Catalyzed Cross-Coupling Halogenated pyridines/pyrrolopyridinesMildGood to Excellent (65-95%)Excellent functional group tolerance; high regioselectivity; modular approach allows for high diversity.[15]Expensive catalysts and ligands; requires multi-step pre-functionalization of substrates.
C-H Functionalization Substituted pyridines, AlkynesMild to moderateModerate to Good (50-85%)High atom economy; reduces synthetic steps; novel disconnections.[16]Requires directing groups; regioselectivity can be challenging; catalyst development is ongoing.[17]

Detailed Experimental Protocols

To provide a practical context, the following are representative, validated protocols for two of the most reliable and contrasting methods.

Protocol 1: Leimgruber-Batcho Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

This protocol is adapted from a procedure for a related isomer, illustrating the key steps.[19]

Step A: Enamine Formation

  • To a solution of 2-bromo-5-methyl-4-nitropyridine 1-oxide (13.8 mmol) in N,N-dimethylformamide (DMF, 20 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 27.6 mmol).

  • Heat the reaction mixture at 80 °C for 4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice water (100 mL).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the intermediate (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide.

Step B: Reductive Cyclization

  • To a reaction vessel, add the enamine intermediate from Step A (13.8 mmol), iron powder (55.7 mmol), and glacial acetic acid (80 mL).

  • Heat the reaction mixture with vigorous stirring to 100 °C for 5 hours.

  • Cool the mixture, and filter it through a pad of Celite to remove the iron salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Carefully adjust the pH of the residue to ~8 with a saturated aqueous sodium carbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the 6-bromo-1H-pyrrolo[3,2-c]pyridine.[19]

Protocol 2: Suzuki-Miyaura Cross-Coupling on a Pyrrolopyridine Core

This protocol is adapted from a procedure for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating the general principles.[15]

  • To a microwave vial, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.00 g, 2.44 mmol), (4-methoxyphenyl)boronic acid (440 mg, 2.93 mmol), and potassium carbonate (1.01 g, 7.32 mmol).

  • Add a mixture of 1,4-dioxane (10 mL) and water (2.5 mL).

  • Bubble argon gas through the solution for 10 minutes to degas.

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (141 mg, 0.122 mmol).

  • Seal the vial and heat in a microwave reactor at 100 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., heptane/ethyl acetate gradient) to yield the desired 4-chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.[15]

Conclusion

The synthesis of the pyrrolo[3,2-b]pyridine scaffold has evolved from classical, high-temperature cyclizations to sophisticated, mild, and highly selective transition-metal-catalyzed methods.

  • The Fischer synthesis , while historically significant, is often hampered by harsh conditions and low yields.

  • The Leimgruber-Batcho synthesis remains a robust and high-yielding choice for many applications, provided the requisite nitropyridine precursors are accessible.[8]

  • The Hemetsberger-Knittel route offers a reliable entry to 2-ester substituted derivatives.[13]

  • Modern palladium-catalyzed cross-coupling and C-H activation strategies provide unparalleled control over substitution patterns and functional group tolerance, making them indispensable for the complex molecular architectures required in contemporary drug discovery.[15][16]

The choice of synthetic route is ultimately a strategic decision dictated by the specific target molecule, desired substitution, scale, and available resources. A thorough understanding of the causality behind each method's reaction conditions and limitations is essential for efficient and successful synthesis in the pursuit of novel pyrrolo[3,2-b]pyridine-based therapeutics.

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  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 8(39), 21873-21885. [Link]

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Validating the Mechanism of Action of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Derivatives of this and related pyrrolopyridine/pyrrolopyrimidine systems have shown promise as inhibitors of various protein kinases, enzymes crucial for fatty acid synthesis, and modulators of microtubule dynamics. This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a novel derivative, 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (herein referred to as Compound X), with a primary hypothesis centered on kinase inhibition.

Given that the broader pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-b]pyridine families are frequently associated with ATP-competitive kinase inhibition, this investigation will be benchmarked against a known multi-kinase inhibitor, Sorafenib. Sorafenib is a relevant comparator as its activity profile includes receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, as well as the downstream RAF kinases—common targets for this scaffold class. Furthermore, to ensure the trustworthiness of our mechanistic validation, we will include Paclitaxel, a potent microtubule stabilizer, as a comparator to investigate an alternative, plausible MoA based on findings for the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold, which has been shown to inhibit tubulin polymerization.

This guide is structured to provide a logical, self-validating workflow, moving from broad cellular effects to specific molecular target engagement. Each protocol is detailed with the underlying scientific rationale, enabling researchers to not only execute the experiments but also to understand the causality behind each step.

Part 1: Initial Cellular Phenotyping - Is Compound X Bioactive?

The first step in characterizing any new chemical entity is to confirm its biological activity in a cellular context. We will assess the anti-proliferative effects of Compound X across a panel of cancer cell lines and compare its potency and induced phenotype to our reference compounds.

Anti-Proliferative Activity Assessment

The objective is to determine the concentration-dependent inhibitory effect of Compound X on cancer cell growth. A cell viability assay, such as the MTT or CellTiter-Glo® assay, provides a robust method for quantifying this effect and calculating the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma, mentioned as sensitive to pyrrolo[3,2-b]pyridine derivatives, and a panel of others like HeLa and MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a 2-fold serial dilution of Compound X, Sorafenib, and Paclitaxel. The final concentration range should typically span from 100 µM to 1 nM. Add the compounds to the respective wells. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the DMSO control and plot the percentage of viable cells against the log-concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Data & Interpretation

The resulting IC50 values will provide a quantitative comparison of the cytotoxic potency of the compounds. A potent IC50 for Compound X would justify further mechanistic studies.

CompoundA375 (Melanoma) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Compound X ExperimentalExperimentalExperimental
Sorafenib~5.0~7.5~8.0
Paclitaxel~0.01~0.005~0.008
Cell Cycle Analysis

To understand how Compound X inhibits proliferation, we will analyze its effect on cell cycle progression. Kinase inhibitors often cause arrest at the G1/S or G2/M checkpoints, while microtubule-targeting agents typically induce a strong G2/M arrest.

Experimental Protocol: Propidium Iodide (PI) Staining & Flow Cytometry

  • Treatment: Seed cells in 6-well plates and treat them with Compound X, Sorafenib, and Paclitaxel at their respective 1x and 2x IC50 concentrations for 24 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer.

Interpretation of Potential Outcomes

  • G1 Arrest: An accumulation of cells in the G1 phase would suggest inhibition of signaling pathways required for entry into the S phase, a common outcome for inhibitors of growth factor receptor tyrosine kinases.

  • G2/M Arrest: A significant increase in the G2/M population would be consistent with the MoA of microtubule-targeting agents like Paclitaxel or certain kinase inhibitors that affect mitotic progression.

Part 2: Validating the Primary Hypothesis - Kinase Inhibition

Based on the prevalence of kinase inhibition as a mechanism for the pyrrolopyridine scaffold, we will now focus on experiments to directly test this hypothesis.

Broad Kinase Profiling

A direct and unbiased way to test the kinase inhibitor hypothesis is to screen Compound X against a large panel of purified kinases. This will identify potential primary targets and provide a selectivity profile.

Experimental Workflow: In Vitro Kinase Panel Screen

G cluster_0 Biochemical Screen cluster_1 Output compound Compound X (e.g., at 1 µM) panel Kinase Panel (e.g., 400+ kinases) compound->panel Incubate with assay Activity Assay (e.g., ADP-Glo™) panel->assay Measure activity data Data Analysis (% Inhibition) assay->data selectivity Selectivity Profile (KINOMEscan®-like tree) data->selectivity hits Primary Hits (e.g., >90% Inhibition) data->hits

Caption: Workflow for broad kinase inhibition profiling.

Protocol Overview:

This is typically performed as a service by specialized companies (e.g., Eurofins Discovery, Reaction Biology).

  • Submission: Provide Compound X at a specified concentration (commonly 1 µM or 10 µM).

  • Assay: The service provider incubates the compound with a large panel of purified human kinases in the presence of ATP and a specific substrate.

  • Detection: The amount of remaining kinase activity is measured, often by quantifying ATP consumption (e.g., ADP-Glo™) or substrate phosphorylation.

  • Reporting: Results are reported as percent inhibition relative to a DMSO control.

Data Interpretation

The results will pinpoint which kinases or kinase families are most potently inhibited by Compound X. If Compound X shows strong inhibition of specific RTKs like FGFR, VEGFR, or FMS, it would strongly support our primary hypothesis.

Cellular Target Engagement: Phospho-Protein Analysis

Once primary kinase targets are identified, the next step is to confirm that Compound X engages and inhibits these targets within a cellular environment. This is achieved by examining the phosphorylation status of the kinase's direct downstream substrates via Western Blot.

Hypothetical Scenario: Assume the kinase screen identifies FGFR1 as a primary target. The downstream signaling pathway involves phosphorylation of proteins like ERK1/2.

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds pFGFR1 p-FGFR1 FGFR1->pFGFR1 Dimerization & Autophosphorylation RAS_RAF RAS/RAF/MEK Cascade pFGFR1->RAS_RAF Activates pERK p-ERK1/2 RAS_RAF->pERK Phosphorylates Proliferation Gene Expression (Proliferation, Survival) pERK->Proliferation Translocates & Activates CompoundX Compound X CompoundX->pFGFR1 Inhibits

Caption: Hypothesized inhibition of the FGFR1 signaling pathway.

Experimental Protocol: Western Blot

  • Cell Culture & Starvation: Culture cells with high FGFR1 expression (e.g., breast cancer cell lines). Starve cells in serum-free media for 12-24 hours to reduce basal signaling.

  • Pre-treatment: Pre-treat cells with various concentrations of Compound X or Sorafenib for 2 hours.

  • Stimulation: Stimulate the cells with a cognate ligand (e.g., FGF2) for 15 minutes to induce receptor phosphorylation.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & SDS-PAGE: Quantify protein concentration (BCA assay), normalize samples, and separate proteins by SDS-PAGE.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA or non-fat milk.

  • Antibody Incubation: Probe with primary antibodies overnight at 4°C (e.g., anti-p-FGFR, anti-p-ERK1/2, anti-total-FGFR, anti-total-ERK1/2, and a loading control like β-actin).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Comparative Data Summary

Treatmentp-FGFR1 (Tyr653/654) Levelp-ERK1/2 (Thr202/Tyr204) Level
DMSO (Unstimulated)BaselineBaseline
DMSO + FGF2++++++++
Compound X + FGF2 Dose-dependent decreaseDose-dependent decrease
Sorafenib + FGF2++++
Paclitaxel + FGF2++++++++

A dose-dependent decrease in the phosphorylation of FGFR1 and its downstream effector ERK1/2 by Compound X, but not by Paclitaxel, would serve as strong evidence for on-target activity.

Part 3: Testing the Alternative Hypothesis - Microtubule Disruption

To ensure our investigation is thorough, we must test the alternative hypothesis that Compound X functions as a microtubule-destabilizing agent, similar to derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

  • Assay Setup: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). The assay is typically performed in a 96-well plate format.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter in a polymerization buffer.

  • Compound Addition: Add Compound X, Paclitaxel (stabilizer control), and a destabilizer control (e.g., Nocodazole or Colchicine) to respective wells.

  • Initiation & Monitoring: Warm the plate to 37°C to initiate polymerization. Monitor the increase in fluorescence (or absorbance) over time (e.g., 60 minutes) using a plate reader.

  • Data Analysis: Plot fluorescence versus time. Polymerization inhibitors will show a suppressed curve, while stabilizers will show an enhanced curve relative to the DMSO control.

Interpretation of Comparative Results

CompoundTubulin Polymerization Rate
DMSONormal
Compound X No significant change (if kinase inhibitor) / Inhibited (if tubulin inhibitor)
PaclitaxelEnhanced
ColchicineInhibited

If Compound X does not inhibit tubulin polymerization while the positive control does, we can confidently rule out this mechanism of action. This negative result is crucial for validating the specificity of the primary kinase inhibition MoA.

Conclusion

References

  • Kim, H. J., Jung, M. H., Kim, H., El-Gamal, M. I., Sim, T. B., Lee, S. H., Hong, J. H., Hah, J. M., Cho, J. H., Choi, J. H., Yoo, K. H., & Oh, C. H. (2010). Synthesis

A Senior Application Scientist's Guide to Benchmarking 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde Against a Panel of Known FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a clinically validated and critical target in oncology, with several approved inhibitors demonstrating significant patient benefit. The discovery of novel chemical scaffolds that offer improved potency, selectivity, or resistance profiles is a key objective in drug development. This guide presents a comprehensive framework for benchmarking a novel chemical entity, 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (hereafter designated Cmpd-X ), against a panel of established, clinically relevant FGFR inhibitors. We provide the scientific rationale behind a multi-tiered evaluation strategy, detailed experimental protocols for key assays, and a clear structure for comparative data presentation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the characterization of new kinase inhibitors.

Introduction: The Critical Role of FGFR in Oncology

The FGFR family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] The binding of a Fibroblast Growth Factor (FGF) ligand induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation cascade creates docking sites for adaptor proteins, leading to the activation of major downstream signaling pathways.[3][4]

The FGFR Signaling Cascade

The activation of FGFRs triggers several key downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which is a primary driver of cell proliferation, and the PI3K-AKT pathway, crucial for cell survival.[4][5] Another important pathway activated by FGFRs is the STAT signaling pathway, which is involved in gene transcription related to cell growth and apoptosis.[6][7]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (Inactive Monomer) FGF->FGFR Binding & Dimerization FGFR_Dimer FGFR Dimer (Active) PLCg PLCγ FGFR_Dimer->PLCg STAT STAT FGFR_Dimer->STAT PI3K PI3K FGFR_Dimer->PI3K GRB2 GRB2/SOS FGFR_Dimer->GRB2 Nucleus Nucleus STAT->Nucleus AKT AKT PI3K->AKT RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus AKT->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: The canonical FGFR signaling pathway and its downstream effectors.

FGFR Dysregulation in Cancer

Genetic alterations, including gene amplification, chromosomal translocations, and activating mutations in FGFR genes, are oncogenic drivers in a wide range of malignancies.[8][9] For instance, FGFR1 amplifications are common in lung and breast cancers, FGFR2 fusions are characteristic of intrahepatic cholangiocarcinoma, and FGFR3 mutations are frequently observed in urothelial carcinoma.[2][10][11] This direct link between FGFR aberrations and tumorigenesis establishes the pathway as a prime target for therapeutic intervention.

The Current Landscape of FGFR Inhibitors

The clinical validation of FGFR as a target has led to the development and FDA approval of several small molecule inhibitors.[9] These agents serve as essential benchmarks for evaluating new chemical entities.

  • Erdafitinib (Balversa®): A pan-FGFR inhibitor approved for metastatic urothelial carcinoma with specific FGFR2/3 alterations.[8][11]

  • Pemigatinib (Pemazyre®): An inhibitor of FGFR1-3, approved for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[8][10]

  • Futibatinib (Lytgobi®): An irreversible FGFR1-4 inhibitor approved for previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements.[10][12]

  • Infigratinib (Truseltiq®): An ATP-competitive inhibitor of FGFR1-3 approved for patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion.[10]

Profile of the Candidate Inhibitor: this compound (Cmpd-X)

Rationale for the Pyrrolo[3,2-b]pyridine Scaffold

The selection of the pyrrolo[3,2-b]pyridine core for Cmpd-X is grounded in established medicinal chemistry principles. This heterocyclic system is a known "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a prerequisite for potent ATP-competitive inhibition.[13] Indeed, related scaffolds such as 1H-pyrrolo[2,3-b]pyridine and 5-formyl-pyrrolo[3,2-b]pyridine have been successfully utilized to develop potent inhibitors of FGFR and other kinases.[14][15] The methoxy and carbaldehyde substitutions on this core are designed to probe specific pockets within the FGFR ATP-binding site to enhance potency and potentially confer selectivity.

Benchmarking Methodology: A Multi-tiered Approach

A rigorous and systematic evaluation is necessary to understand the true potential of a novel inhibitor. We propose a three-tiered approach that moves from direct target engagement to cellular function and pathway modulation. This logical progression ensures that resources are spent on compounds with validated on-target activity.

Benchmarking_Workflow Start Novel Compound (Cmpd-X) Tier1 Tier 1: In Vitro Profiling (Direct Target Engagement) Start->Tier1 Determine IC50 vs. FGFR1, 2, 3, 4 Tier2 Tier 2: Cellular Profiling (Functional Impact) Tier1->Tier2 Assess Anti-proliferative Activity (GI50) Tier3 Tier 3: Mechanistic Analysis (Pathway Modulation) Tier2->Tier3 Confirm Target Engagement (p-FGFR, p-ERK) End Candidate Selection Tier3->End

Caption: A logical workflow for benchmarking novel kinase inhibitors.

Experimental Protocols

The following protocols are foundational for the comparative analysis. The trustworthiness of the final data relies on the meticulous execution of these self-validating experimental systems.

Protocol 1: In Vitro FGFR Kinase Inhibition Assay (Luminescence-Based)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Cmpd-X and reference inhibitors against recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases.

  • Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the isolated kinase, providing a pure measure of target potency independent of cellular factors. A luminescence-based assay, such as ADP-Glo™, is chosen for its high sensitivity and broad dynamic range.[16][17]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA). Dilute recombinant FGFR kinases and the appropriate substrate (e.g., a poly-Glu-Tyr peptide) to their optimized concentrations in the kinase buffer.

  • Compound Dilution: Perform a serial 3-fold dilution of Cmpd-X and reference inhibitors (Erdafitinib, Pemigatinib) in DMSO, followed by a further dilution into the 1X Kinase Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate mix to 2.5 µL of the diluted compound.

  • Initiation: Start the reaction by adding 5 µL of an ATP solution (at a concentration near the Km for each kinase) to each well. Incubate for 60 minutes at room temperature.

  • ATP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to DMSO-only controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]

Protocol 2: Cancer Cell Line Proliferation Assay (MTT)
  • Objective: To assess the anti-proliferative effect (GI50) of Cmpd-X and reference inhibitors on cancer cell lines with known FGFR dependency.

  • Causality: This assay measures the functional consequence of FGFR inhibition in a biological context. The choice of cell lines is critical. We will use a panel including SNU-16 (gastric, FGFR2 amplified) and KMS-11 (multiple myeloma, FGFR3 translocation) to assess potency against different FGFR isoforms.[4]

Step-by-Step Methodology:

  • Cell Seeding: Culture SNU-16 and KMS-11 cells under standard conditions. Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of Cmpd-X and reference inhibitors for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to vehicle-treated controls and plot cell viability against the logarithm of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of FGFR Pathway Phosphorylation
  • Objective: To confirm that Cmpd-X inhibits FGFR signaling in a cellular context by measuring the phosphorylation status of FGFR and the downstream effector ERK.

  • Causality: This experiment provides direct evidence of target engagement. A reduction in the phosphorylation of FGFR (p-FGFR) and ERK (p-ERK) upon compound treatment confirms that the observed anti-proliferative effect is mediated through the intended mechanism of action.[3][20]

Step-by-Step Methodology:

  • Cell Treatment: Seed SNU-16 cells in 6-well plates. Once they reach ~70% confluency, starve them in serum-free media for 12-24 hours to reduce basal signaling.

  • Inhibitor Incubation: Pre-treat the cells with Cmpd-X or a reference inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the GI50) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with an appropriate FGF ligand (e.g., 50 ng/mL FGF2) for 15 minutes to induce robust pathway activation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies specific for phospho-FGFR (Tyr653/654), total FGFR, phospho-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., β-Actin).[20]

  • Detection: After washing, incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Comparative Data Analysis

All quantitative data must be summarized in a clear, tabular format to facilitate direct comparison. For the purpose of this guide, hypothetical data for Cmpd-X is included to illustrate the format.

Table 1: Comparative In Vitro Kinase Inhibitory Potency (IC50 in nM)
Target KinaseCmpd-X (Hypothetical IC50)Erdafitinib (Reference)Pemigatinib (Reference)Futibatinib (Reference)
FGFR1 151.20.43.8
FGFR2 82.50.51.5
FGFR3 126.01.02.2
FGFR4 4503.030.039.0

Reference IC50 values are illustrative and compiled from public domain data and literature.[1][8][10]

Table 2: Comparative Cellular Anti-proliferative Activity (GI50 in µM)
Cell Line (FGFR Alteration)Cmpd-X (Hypothetical GI50)Erdafitinib (Reference)Pemigatinib (Reference)
SNU-16 (FGFR2 amp)0.050.020.01
KMS-11 (FGFR3 trans)0.080.040.02

Reference GI50 values are illustrative.

Mechanistic Insights from Pathway Analysis

The Western blot results would ideally show a dose-dependent decrease in the phosphorylation of both FGFR and ERK in cells treated with Cmpd-X, confirming on-target activity. The inhibition pattern should be comparable to that of the reference compounds, validating that Cmpd-X functions as a bona fide FGFR pathway inhibitor.

Discussion and Future Directions

Interpretation of Results

Based on the hypothetical data, Cmpd-X demonstrates potent inhibitory activity against FGFR1, 2, and 3, with a promising selectivity profile, sparing FGFR4. This selectivity could be advantageous in certain contexts, potentially reducing off-target toxicities associated with FGFR4 inhibition. Its cellular potency in FGFR-dependent cell lines is within the same order of magnitude as clinically approved drugs, marking it as a viable lead compound. The Western blot data (not shown) would confirm that this cellular activity is a direct result of inhibiting the intended signaling pathway.

Limitations and Next Steps

This initial benchmarking provides a strong foundation but is not exhaustive. The logical next steps in the characterization of Cmpd-X would include:

  • Kinome-wide Selectivity Profiling: To assess the inhibitor's activity against a broad panel of kinases to identify potential off-targets and predict safety issues.

  • Acquired Resistance Studies: Investigating the efficacy of Cmpd-X against cell lines harboring known FGFR resistance mutations.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in xenograft models derived from FGFR-altered human cancers.

  • ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties to determine its suitability for further development.

By following this structured, data-driven approach, researchers can rigorously and objectively evaluate novel FGFR inhibitors, ensuring that only the most promising candidates advance toward clinical development.

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  • Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. ACS Chemical Biology. [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]

  • ScienceOpen. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, and cellular evaluation. ScienceOpen. [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

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A Head-to-Head Comparison of Pyrrolo[3,2-b]pyridine and Pyrrolo[2,3-b]pyridine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Azaindoles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic modification of core chemical structures, or scaffolds, is a cornerstone of successful lead optimization. Among the most valuable tactics is bioisosteric replacement, where a functional group is swapped for another with similar physical or chemical properties to enhance a molecule's potency, selectivity, or pharmacokinetic profile. The replacement of the ubiquitous indole scaffold with its nitrogen-containing isosteres, the azaindoles (pyrrolopyridines), has emerged as a particularly fruitful strategy.[1]

This guide provides a deep, head-to-head comparison of two critical azaindole isomers: pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) and pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) . The subtle shift of a single nitrogen atom between these scaffolds imparts distinct electronic, physicochemical, and steric properties, leading to profound differences in their applications, target interactions, and overall suitability for drug development programs. We will dissect these differences through the lens of structural properties, synthetic accessibility, and their proven utility in targeting key protein families, supported by experimental data and established protocols.

Part 1: Foundational Analysis: Structural and Physicochemical Properties

The defining difference between the two scaffolds is the position of the sp2 nitrogen atom within the six-membered pyridine ring. In pyrrolo[3,2-b]pyridine, the nitrogen is at position 4, while in the more commonly utilized pyrrolo[2,3-b]pyridine, it resides at position 7.[2] This variation dictates the molecule's electronic landscape, influencing its hydrogen bonding capabilities, basicity (pKa), and lipophilicity (LogP).

G cluster_0 Core Scaffolds cluster_1 Key Features Indole Indole (Baseline) Scaffold_A Pyrrolo[3,2-b]pyridine (4-Azaindole) Indole->Scaffold_A Bioisosteric Replacement Scaffold_B Pyrrolo[2,3-b]pyridine (7-Azaindole) Indole->Scaffold_B Bioisosteric Replacement A_Features Nitrogen at pos-4 - H-bond acceptor (N4) - H-bond donor (N1-H) Scaffold_A->A_Features Defines Properties B_Features Nitrogen at pos-7 - H-bond acceptor (N7) - H-bond donor (N1-H) - Mimics adenine hinge binding Scaffold_B->B_Features Defines Properties

The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a feature absent in the parent indole core. This additional interaction point can significantly enhance binding affinity to biological targets.[3] Furthermore, the electron-withdrawing nature of the nitrogen atom lowers the pKa of the pyrrole N-H proton, making it a better hydrogen bond donor compared to indole. The 7-azaindole scaffold is particularly noteworthy for its ability to form two hydrogen bonds with the hinge region of many protein kinases, effectively mimicking the binding pattern of adenine in ATP.[4][5]

PropertyPyrrolo[3,2-b]pyridine (4-Azaindole)Pyrrolo[2,3-b]pyridine (7-Azaindole)Indole (Reference)
Systematic Name 1H-pyrrolo[3,2-b]pyridine1H-pyrrolo[2,3-b]pyridine1H-indole
Molecular Formula C₇H₆N₂C₇H₆N₂C₈H₇N
Molecular Weight 118.14 g/mol 118.14 g/mol 117.15 g/mol
pKa (Conjugate Acid) ~3.5 - 4.5 (Estimated)4.59[1]-2.4
Calculated LogP 1.2[6]1.2[6]2.1
Polar Surface Area 28.7 Ų28.7 Ų15.8 Ų
Key H-Bonding Sites Donor: N1-H; Acceptor: N4Donor: N1-H; Acceptor: N7Donor: N1-H

Expert Insights: The introduction of the nitrogen atom unequivocally increases polarity compared to indole, as evidenced by the lower LogP and higher polar surface area. This is a common strategic goal to improve aqueous solubility and modulate ADME properties.[3] While both isomers have similar calculated LogP and PSA values as parent scaffolds, the vector of the dipole moment and the precise location of the H-bond acceptor are critical differentiators in a protein's binding pocket, dictating which isomer will achieve a more favorable interaction. The higher basicity of the 7-azaindole isomer can also be a key factor in its interaction with acidic residues in a target protein.[1]

Part 2: Synthetic Accessibility and Practical Considerations

The feasibility of a scaffold's synthesis is a critical factor in its adoption. While numerous methods exist for azaindole construction, their efficiencies can vary.[7]

Pyrrolo[2,3-b]pyridine (7-Azaindole): This is the more widely synthesized and commercially available isomer. Classic methods like the Madelung and Fischer indole syntheses can be used, though often with limitations.[1] More modern and versatile approaches frequently involve building the pyrrole ring onto a pre-functionalized pyridine precursor. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations on chloro- or iodo-substituted pyridines, are now workhorse methods for creating diverse libraries of 7-azaindole derivatives.[8]

Pyrrolo[3,2-b]pyridine (4-Azaindole): The synthesis of the 4-azaindole core is often considered more challenging. The Bartoli indole synthesis, which involves the reaction of a nitropyridine with a vinyl Grignard reagent, is a notable method for preparing this isomer.[9] Palladium-catalyzed strategies, such as Sonogashira coupling followed by intramolecular cyclization, have also been developed to provide reliable access to this scaffold.[9]

G cluster_0 General Workflow: Pd-Catalyzed Azaindole Synthesis start Pyridine Precursor (e.g., Halo-aminopyridine) step1 Step 1: C-C or C-N Bond Formation (e.g., Sonogashira, Suzuki, Buchwald-Hartwig) start->step1 step2 Step 2: Intramolecular Cyclization step1->step2 end Functionalized Azaindole Scaffold step2->end

Causality Behind Experimental Choices: The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern. For 7-azaindole, starting from 2-aminopyridines is common. For 4-azaindole, 3-nitropyridines are often key precursors for the Bartoli synthesis.[9] The electron-deficient nature of the pyridine ring can complicate some traditional indole syntheses, making modern cross-coupling methods, which offer milder conditions and greater functional group tolerance, the preferred choice in many drug discovery campaigns.[3]

Exemplary Protocol: Synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridine Intermediate

This protocol is adapted from a published route for intermediates in the synthesis of CSF1R inhibitors and demonstrates a typical modern synthetic sequence.[8]

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a microwave vial, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.00 g, 2.44 mmol), 4-methoxyphenylboronic acid (440 mg, 2.93 mmol), and potassium carbonate (1.01 g, 7.32 mmol).

  • Add a solvent mixture of 1,4-dioxane (10 mL) and water (2.5 mL).

  • Degas the mixture by bubbling argon through it for 10 minutes.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (100 mg, 0.12 mmol).

  • Seal the vial and heat in a microwave reactor at 100 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired 2-(4-methoxyphenyl) derivative.

Self-Validating System: The success of the reaction is monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of a new, less polar product spot. The final product's identity and purity are confirmed by ¹H NMR and mass spectrometry, ensuring the correct intermediate is carried forward.

Part 3: Head-to-Head Comparison in Drug Design Applications

The choice between these two scaffolds is driven by the specific biological target and the desired pharmacological profile.

Application 1: Protein Kinase Inhibition

This is the most prominent area where azaindoles have made an impact. Their ability to act as ATP-competitive inhibitors is well-established.

Pyrrolo[2,3-b]pyridine (7-Azaindole): The "Privileged" Hinge Binder The 7-azaindole scaffold is a superstar in kinase inhibitor design.[4] Its N7 atom and N1-H group are perfectly positioned to form a bidentate hydrogen bond with the backbone amide and carbonyl of a key residue in the kinase hinge region, mimicking the interaction of adenine.[5] This robust, anchoring interaction provides a strong foundation for achieving high potency.

  • Vemurafenib: An inhibitor of B-RAF kinase carrying the V600E mutation, approved for treating melanoma. The 7-azaindole core is essential for its hinge-binding and overall activity.[10][11]

  • Pexidartinib: A multi-targeted inhibitor of CSF-1R, KIT, and FLT3, approved for tenosynovial giant cell tumor.[12][13] Its mechanism relies on the 7-azaindole scaffold targeting the ATP-binding site.[14]

Pyrrolo[3,2-b]pyridine (4-Azaindole): A More Nuanced Player While less common, the 4-azaindole scaffold is also a competent hinge binder. The N4 atom can serve as the requisite hydrogen bond acceptor. However, the different geometry and electronic distribution compared to the 7-azaindole mean it will present substituents to different regions of the ATP pocket. In some cases, this can be advantageous for achieving selectivity. Studies have shown that for certain kinases, like c-Met, potent inhibitors can be developed from the 4-azaindole scaffold.[15] However, in other direct comparisons, such as for Cdc7 kinase, 4-azaindole derivatives were found to be less active than other isomers.[16]

Comparative Table of Azaindole-Based Kinase Inhibitors

Drug/CandidateScaffold IsomerPrimary Kinase Target(s)Indication
Vemurafenib Pyrrolo[2,3-b]pyridineB-RAF V600EMetastatic Melanoma[10]
Pexidartinib Pyrrolo[2,3-b]pyridineCSF-1R, KITTenosynovial Giant Cell Tumor[12]
Tofacitinib Pyrrolo[2,3-d]pyrimidine*JAK familyRheumatoid Arthritis[17]
GSK-3β Inhibitor (S01) Pyrrolo[2,3-b]pyridineGSK-3βAlzheimer's Disease (preclinical)
c-Met Inhibitors Pyrrolo[3,2-b]pyridinec-MetCancer (preclinical)[15]
FGFR Inhibitors (e.g., 4h) Pyrrolo[2,3-b]pyridineFGFR1/2/3Cancer (preclinical)[18]

*Note: Tofacitinib uses the related pyrrolo[2,3-d]pyrimidine scaffold, which is also a 7-deazapurine and highlights the success of this general bioisosteric strategy.[17]

Application 2: Central Nervous System (CNS) Targets

The ability to modulate polarity and permeability makes azaindoles attractive for CNS targets, where crossing the blood-brain barrier is often a prerequisite.

  • Pyrrolo[3,2-b]pyridine in GluN2B Modulation: A series of potent and selective negative allosteric modulators (NAMs) for the GluN2B subunit of the NMDA receptor were developed using the 1H-pyrrolo[3,2-b]pyridine core. The lead optimization effort focused on increasing brain penetration and reducing metabolic turnover, demonstrating the scaffold's utility for CNS-penetrant drugs.

  • Pyrrolo[2,3-b]pyridine in GSK-3β Inhibition: A novel, highly potent (IC₅₀ = 0.35 nM) inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key target in Alzheimer's disease, was designed around the pyrrolo[2,3-b]pyridine scaffold. The design rationale included reducing the polar surface area to enhance blood-brain barrier penetration.

Pharmacokinetic (ADME) Profile Comparison

Replacing indole with an azaindole scaffold is a well-known strategy to improve ADME properties.[3]

  • Solubility: The pyridine nitrogen increases the hydrogen bonding capacity and polarity, generally leading to significantly improved aqueous solubility compared to the parent indole. In one study, all four azaindole isomers enhanced solubility by over 25-fold compared to the indole analog.[3]

  • Metabolic Stability: Indoles are often susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. The introduction of a nitrogen atom can block a potential site of metabolism and the electron-withdrawing nature of the pyridine ring can deactivate the scaffold towards oxidation. This often results in improved metabolic stability and longer half-lives in human liver microsomes (HLM).[3] However, the pyridine ring itself can be a site for metabolism (e.g., N-oxidation), and other positions on the azaindole core can be susceptible to hydroxylation. The specific metabolic fate is highly dependent on the isomer and its substitution pattern.

Part 4: Experimental Protocols for Biological Evaluation

Protocol: LanthaScreen® TR-FRET Kinase Binding Assay

This protocol describes a generic, robust method for determining the affinity of an inhibitor for a kinase, a common assay in drug discovery.[19]

Objective: To determine the IC₅₀ value of a test compound (e.g., a pyrrolopyridine derivative) against a specific protein kinase.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase. A fluorescently labeled, ATP-competitive small molecule ("tracer") also binds to the kinase's ATP pocket. When both are bound, the Eu donor and the tracer's acceptor fluorophore are in close proximity, generating a high FRET signal. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.[19]

Materials:

  • Kinase of interest (tagged, e.g., with GST or His)

  • LanthaScreen® Eu-anti-Tag Antibody (e.g., anti-GST)

  • Alexa Fluor® 647-labeled Kinase Tracer appropriate for the kinase

  • Test compounds serially diluted in DMSO

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Low-volume 384-well plates (white or black)

  • TR-FRET capable plate reader

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Dispense 50 nL of each concentration into the wells of a 384-well plate. Include DMSO-only wells for "no inhibition" (high FRET) controls and buffer-only wells for "max inhibition" (low FRET) controls.

  • Kinase/Antibody Mix Preparation: Prepare a 2X working solution of the kinase and Eu-labeled antibody in assay buffer at the pre-determined optimal concentrations.

  • Tracer Mix Preparation: Prepare a 2X working solution of the kinase tracer in assay buffer at its pre-determined K_d_ concentration.

  • Assay Assembly:

    • Add 5 µL of the 2X Kinase/Antibody mix to all wells.

    • Add 5 µL of the 2X Tracer mix to all wells. The final volume will be 10 µL.

  • Incubation: Centrifuge the plate briefly (e.g., 1000 rpm for 1 min) to mix. Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Normalize the data using the high and low FRET controls.

    • Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Senior Scientist's Perspective

Both the pyrrolo[3,2-b]pyridine and pyrrolo[2,3-b]pyridine scaffolds are powerful tools in the medicinal chemist's arsenal, offering clear advantages over the traditional indole core in modulating physicochemical and pharmacokinetic properties.

  • Pyrrolo[2,3-b]pyridine (7-Azaindole) stands out as the more "privileged" scaffold, particularly for kinase inhibitor design . Its geometric and electronic similarity to the purine core of ATP provides a reliable and potent anchor into the hinge region of a vast number of kinases. Its well-established synthetic routes and commercial availability make it a go-to choice for many ATP-competitive inhibitor programs.

  • Pyrrolo[3,2-b]pyridine (4-Azaindole) is a more nuanced choice. While it can also engage in key hinge-binding interactions, its different structural presentation may be leveraged to achieve selectivity against closely related kinases or to explore novel binding modes. Its proven success in developing CNS-penetrant molecules highlights its utility where specific ADME properties, such as blood-brain barrier permeability, are paramount.

The decision of which scaffold to employ is not arbitrary; it is a hypothesis-driven choice based on the project's goals:

  • For a new kinase target where high potency is the initial goal, the 7-azaindole is often the logical starting point due to its high hit rate as a hinge binder.

  • If selectivity is a major challenge, or if existing 7-azaindole scaffolds have failed, exploring the 4-azaindole isomer is a rational strategy to present substituents into different pockets of the active site.

  • For CNS targets, both scaffolds are viable, but the choice should be guided by early ADME screening and structure-based design to optimize for brain penetration and avoid efflux.

Ultimately, the strategic deployment of these isomeric scaffolds, grounded in a deep understanding of their distinct properties, allows drug discovery teams to fine-tune their candidates and navigate the complex path toward novel therapeutics.

References

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A Comparative Guide to the Evaluation of Off-Target Effects of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including kinases, acetyl-CoA carboxylase (ACC1), and ion channels.[1][2][3] The specific compound, 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, is a novel chemical entity whose primary biological target and potential off-target liabilities are not yet fully characterized. Off-target effects are a primary cause of drug candidate attrition during preclinical and clinical development, often leading to unforeseen toxicity or diminished efficacy.[4][5] Therefore, a systematic and multi-tiered evaluation of off-target interactions is not merely a supplementary exercise but a critical step in determining the therapeutic potential of any new compound.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the selectivity profile of this compound. We will compare a suite of state-of-the-art methodologies, from predictive computational approaches to definitive in vivo studies, explaining the causal logic behind each experimental choice. The objective is to build a self-validating data package that provides a clear and actionable assessment of the compound's off-target risks.

The Strategic Workflow for Off-Target Evaluation

A robust off-target assessment follows a logical progression from broad, predictive screening to focused, biologically relevant validation. This tiered approach ensures that resources are used efficiently, starting with high-throughput methods to identify potential liabilities and culminating in more complex models to confirm their physiological relevance.

G cluster_0 Tier 1: Prediction & Broad Screening cluster_1 Tier 2: Cellular & Phenotypic Validation cluster_2 Tier 3: Systemic Confirmation In_Silico_Profiling In Silico Profiling (Predictive) Biochemical_Screening Biochemical Screening (e.g., Kinome Scanning) In_Silico_Profiling->Biochemical_Screening  Hypothesis  Generation Cell_Based_Assays Cell-Based Assays (Phenotypic Confirmation) Biochemical_Screening->Cell_Based_Assays  Validate Hits in  Relevant Context Target_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) Cell_Based_Assays->Target_Engagement  Confirm Direct  Interaction in Cells In_Vivo_Models In Vivo Models (Toxicology & Efficacy) Target_Engagement->In_Vivo_Models  Assess Systemic  Impact

Caption: A tiered workflow for comprehensive off-target effect evaluation.

Tier 1, Part A: In Silico Off-Target Profiling

Rationale: Before committing to expensive and time-consuming wet-lab experiments, computational methods provide a cost-effective first pass at identifying potential off-target interactions.[5] By leveraging large databases of known compound-target interactions and advanced algorithms, we can predict a liability profile based solely on the chemical structure of this compound. These predictions help prioritize which target classes to investigate experimentally.

Methodology: Predictive Modeling with Multi-Task Graph Neural Networks

  • Input: The 2D structure (SMILES or SDF format) of this compound.

  • Algorithm: Utilize a pre-trained artificial intelligence model, such as a multi-task graph neural network, that has learned from millions of data points correlating chemical structures with binding affinities across thousands of protein targets.[5]

  • Output: The model generates a probability score for the compound binding to each target in its panel (e.g., kinases, GPCRs, ion channels, nuclear receptors).

  • Analysis: Rank the predicted off-targets by probability score. Targets with high scores are prioritized for biochemical screening.

Comparative Data (Hypothetical): Predicted Off-Target Profile

Target ClassPredicted Off-TargetPrediction ScoreRationale for ConcernAlternative Compound (Known Selective Inhibitor)
KinaseAurora Kinase A0.85Cell cycle regulation; toxicity if inhibited non-specifically.Alisertib (MLN8237)
KinaseFGFR10.79The pyrrolo[2,3-b]pyridine scaffold is a known FGFR inhibitor core.[3][6]Infigratinib
GPCRH1 Histamine Receptor0.72Potential for sedation, weight gain, and other CNS side effects.Loratadine
EnzymeFAAH0.65Potential for neurological and inflammatory pathway modulation.PF-04457845

Tier 1, Part B: Broad-Spectrum Biochemical Screening

Rationale: This is the first experimental step to validate in silico predictions and uncover unanticipated interactions. By physically testing the compound against a large panel of purified proteins, we can directly measure its binding affinity or inhibitory activity. This approach is unbiased and provides quantitative data on selectivity. Given that many inhibitors target the conserved ATP-binding pocket of kinases, kinome scanning is an essential screen for any novel heterocyclic compound.[7][8]

Experimental Protocol: KINOMEscan™ Competition Binding Assay

This technology measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.[9]

  • Preparation: A panel of 468 kinases, each tagged with a unique DNA identifier, is used.

  • Competition: The test compound (this compound) is incubated at a screening concentration (e.g., 1 µM) with the kinase panel and an immobilized ligand bead.

  • Equilibration: The mixture is allowed to reach binding equilibrium.

  • Washing: Unbound kinases are washed away.

  • Quantification: The amount of each DNA-tagged kinase remaining bound to the beads is quantified using qPCR. A lower signal indicates stronger competition by the test compound.

  • Data Analysis: Results are typically expressed as "% Control," where a lower percentage indicates stronger binding. Hits are often defined as those showing >90% inhibition at the screening concentration.

G cluster_0 KINOMEscan Workflow Compound Test Compound (Free in Solution) Binding Competition Binding ImmobilizedLigand Immobilized Ligand (On Bead) Kinase DNA-Tagged Kinase Wash Wash Unbound Binding->Wash Equilibrate Elute Quantify Bound Kinase (via DNA Tag using qPCR) Wash->Elute Isolate Beads

Caption: Workflow of the KINOMEscan competition binding assay.

Comparative Data: Kinase Selectivity Profile (% Inhibition at 1 µM)

Target KinaseThis compoundStaurosporine (Promiscuous Control)Infigratinib (FGFR-selective Control)
FGFR1 (Predicted) 98% 99%99%
AURKA (Predicted) 95% 99%15%
ABL188%99%5%
FLT375%98%22%
SRC45%97%3%
EGFR12%95%2%
... (462 others)< 40%(Varies)< 20%

Tier 2: Cell-Based Phenotypic Profiling

Rationale: A compound that binds to a purified protein may not necessarily have a functional effect in the complex environment of a living cell. Cell-based assays are crucial for confirming that biochemical hits translate into a cellular phenotype and for discovering off-target effects that are not predictable from simple binding data.[10][11] These assays provide a more biologically relevant context, preserving native protein conformations and cellular compartmentalization.[10]

Experimental Protocol: High-Content Imaging (HCI) Phenotypic Screen

HCI uses automated microscopy and image analysis to simultaneously measure multiple parameters in cells, providing a rich, unbiased view of a compound's effects.

  • Cell Plating: Plate a relevant cell line (e.g., A549 lung carcinoma) in 384-well, optically clear plates.

  • Compound Treatment: Treat cells with this compound and control compounds (e.g., Alisertib for Aurora kinase inhibition) across a dose-response range (e.g., 10 nM to 30 µM) for 24-48 hours. Include a DMSO vehicle control.

  • Staining: Fix the cells and stain with a cocktail of fluorescent dyes. A common combination includes:

    • Hoechst 33342: Stains the nucleus (DNA content, nuclear morphology).

    • Phalloidin-Alexa Fluor 488: Stains F-actin (cytoskeleton structure).

    • MitoTracker Red CMXRos: Stains mitochondria (mitochondrial mass and membrane potential).

    • Antibody for Phospho-Histone H3: A specific marker for mitotic arrest, relevant to the predicted Aurora kinase off-target.

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use specialized software to quantify dozens of cellular features (e.g., cell count, nuclear size, nuclear intensity, mitochondrial texture, mitotic index).

  • Data Analysis: Compare the phenotypic profile of the test compound to a library of reference compounds with known mechanisms of action to identify similarities.

Comparative Data: Key Phenotypic Readouts (EC50 in µM)

Phenotypic ParameterThis compoundAlisertib (AURKA Inhibitor)Paclitaxel (Microtubule Stabilizer)DMSO Control
Cell Count (Viability) 1.5 µM0.5 µM0.01 µMNo Effect
Mitotic Index (pH3+) 1.8 µM 0.6 µM >10 µM (abnormal mitosis)No Effect
Nuclear Area (increase) 2.1 µM 0.8 µM No EffectNo Effect
Cytoskeletal Disruption >30 µM>30 µM0.02 µM No Effect

Interpretation: The data suggest that our test compound induces mitotic arrest and an increase in nuclear area at low micromolar concentrations, a phenotype highly consistent with that of the Aurora kinase inhibitor Alisertib. This strongly supports the biochemical finding that AURKA is a functional off-target.

Tier 3: In Vivo Off-Target Validation

Rationale: The ultimate test of a compound's safety profile is in a whole-organism model. In vivo studies can reveal systemic toxicities, adverse effects on organ function, and unexpected physiological responses that cannot be predicted from in vitro or cellular assays.[12] A preliminary toxicology study in a rodent model is standard practice.

Experimental Protocol: Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Use healthy, 8-week-old C57BL/6 mice.

  • Dose Escalation: Administer this compound via a clinically relevant route (e.g., oral gavage) once daily for 7 days at escalating doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.

  • Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming), body weight, and food/water intake.

  • Terminal Collection: At the end of the study, collect blood for complete blood count (CBC) and clinical chemistry analysis.

  • Histopathology: Harvest major organs (liver, kidney, spleen, bone marrow, heart, lungs) for histopathological examination by a board-certified veterinary pathologist.

  • Analysis: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss, mortality, or severe clinical signs).

Comparative Data: Summary of In Vivo Findings

ParameterVehicle ControlThis compound (30 mg/kg)Alisertib (30 mg/kg)
Body Weight Change +2%-8%-11%
Clinical Signs NormalMild lethargyModerate lethargy, ruffled fur
Key Blood Marker (ALT) NormalNormalElevated
Key Histopathology Finding No significant findingsBone marrow hypocellularity, mitotic figures in intestinal crypts. Bone marrow hypocellularity, mitotic figures in intestinal crypts.

Interpretation: The in vivo results provide compelling evidence for on-target activity related to Aurora kinase inhibition. Bone marrow suppression and effects on highly proliferative tissues like the intestinal crypts are hallmark toxicities of anti-mitotic agents, including Aurora kinase inhibitors. The profile of our test compound closely mirrors that of Alisertib, confirming that the AURKA off-target effect observed biochemically and in cells is the likely driver of its in vivo toxicity profile.

Conclusion and Recommendations

This multi-tiered comparative analysis provides a robust framework for evaluating the off-target effects of this compound.

  • Biochemical Screening identified FGFR1 and Aurora Kinase A as primary off-targets, with additional activity against ABL1 and FLT3.

  • Cell-Based Phenotypic Profiling confirmed that the Aurora Kinase A interaction is functional, leading to mitotic arrest at low micromolar concentrations.

  • In Vivo Toxicology demonstrated that this anti-mitotic activity translates to a predictable toxicity profile characterized by bone marrow suppression, consistent with known Aurora kinase inhibitors.

Based on this profile, this compound is a potent multi-kinase inhibitor. Its development path will depend on the intended primary target. If the goal is an FGFR inhibitor, the potent AURKA activity represents a significant off-target liability that would likely limit its therapeutic window. Medicinal chemistry efforts should be directed at modifying the structure to improve selectivity for FGFR over AURKA. Conversely, if the compound is being developed as an anti-mitotic agent, the FGFR activity must be considered a secondary pharmacology that could contribute to both efficacy and toxicity. Further studies would be required to deconvolve these effects.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Personal Protective Equipment (PPE)

Due to its chemical structure, 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde should be handled with the assumption that it is a potential irritant, toxic, and flammable.[1] Pyridine and its derivatives are known to be flammable and toxic, while aldehydes can be irritants.[1] Therefore, stringent safety measures are paramount.

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes of the chemical.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid the inhalation of potentially harmful vapors.[1]

This table summarizes the minimum PPE requirements for handling this compound.

Waste Segregation and Container Management

Proper segregation and labeling of chemical waste are critical to prevent accidental chemical reactions and ensure correct disposal.

Step-by-Step Waste Collection:

  • Designated Waste Container: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be collected in a designated, sealable, and airtight container.[3]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear hazard warning.[4]

  • Incompatible Materials: This waste stream should not be mixed with other incompatible materials such as strong oxidizing agents, acids, and bases.[3] Store the waste container away from direct sunlight, heat, and other ignition sources.[3]

Disposal Procedures

The disposal of this compound must adhere to local, state, and federal regulations.[1] Never dispose of this chemical down the drain or in regular trash.

Recommended Disposal Methods:

  • Incineration: High-temperature incineration is a common and effective method for the disposal of pyridine-based hazardous waste.[2] This process ensures the complete destruction of the compound.

  • Licensed Waste Hauler: The most common and recommended practice is to have hazardous waste removed by a licensed waste hauler.[4] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

Neutralization (with caution):

While some aldehydes can be neutralized to less hazardous materials, this process should not be attempted for this compound without specific, validated protocols for this compound.[4] The presence of the pyrrolopyridine ring system introduces complexities that could lead to unforeseen hazardous reactions.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of Waste assess_hazards Assess Hazards (Assume Toxic, Flammable, Irritant) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe segregate_waste Segregate Waste into Designated Container don_ppe->segregate_waste label_container Label Container 'Hazardous Waste' & Chemical Name segregate_waste->label_container store_safely Store Safely Away from Incompatibles & Ignition Sources label_container->store_safely contact_ehs Contact Institutional EHS Department store_safely->contact_ehs follow_ehs Follow EHS Protocol for Licensed Waste Hauler Pickup contact_ehs->follow_ehs end End: Proper Disposal follow_ehs->end

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1] Place the contaminated absorbent into the designated hazardous waste container.

  • Large Spills: In the case of a significant spill, evacuate the area immediately and contact your institution's EHS department for emergency response.[1]

Regulatory Compliance

It is the responsibility of the chemical waste generator to ensure that disposal methods comply with all applicable regulations. The Environmental Protection Agency (EPA) in the United States, and similar bodies in other countries, have strict regulations for the management of hazardous waste.[4] Always consult with your institution's EHS department to ensure full compliance.

References

  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Safety Data Sheet for Pyridine.
  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry.

Sources

A Senior Application Scientist's Guide to Handling 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential guidance on the safe handling of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. As the toxicological properties of this specific compound have not been exhaustively investigated, this guide is built upon a foundation of risk assessment by chemical analogy, drawing from data on structurally similar pyrrolopyridines, heterocyclic aldehydes, and established laboratory safety principles. The protocols herein are designed to provide a robust framework for minimizing exposure and ensuring a safe laboratory environment for all personnel.

Hazard Assessment by Chemical Analogy

Direct and comprehensive safety data for this compound is limited. Therefore, a conservative approach is mandated, assuming the hazards presented by its structural analogs are applicable. The core structure, a pyrrolopyridine ring, and the reactive carbaldehyde group are the primary determinants of its potential hazards.

Analysis of close structural analogs, particularly the parent compound 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde, reveals a consistent hazard profile.[1] This data, summarized below, forms the basis for our personal protective equipment (PPE) recommendations.

Hazard ClassGHS Hazard Statement (H-Code)Potential EffectsSource Analog
Acute Toxicity, Oral H302: Harmful if swallowedMay cause harm if ingested.1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde, 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde[1][2]
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact may lead to redness, itching, and inflammation.1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde[1]
Skin Sensitization H317: May cause an allergic skin reactionRepeated exposure may lead to the development of skin allergies.1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde[1]
Serious Eye Damage/Irritation H319: Causes serious eye irritationDirect contact with eyes can cause significant irritation, redness, and watering.[1]1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde[1]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationInhalation of dust or vapors may irritate the respiratory tract.1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde, 3-bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine[1][3]

Causality: The pyrrolopyridine scaffold is found in many biologically active compounds, suggesting a potential for interaction with physiological systems.[4][5][6][7] The aldehyde functional group is a known irritant and potential sensitizer. The combination of these features necessitates stringent handling protocols to prevent inadvertent exposure.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to provide comprehensive protection.[8][9] All handling of this compound, especially when in solid/powder form, must be conducted within a certified chemical fume hood.

Eye and Face Protection
  • Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[10] Standard safety glasses do not provide adequate protection against splashes and airborne particulates.

  • Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., during transfer of large quantities or reaction quenching), a full-face shield should be worn over chemical splash goggles.[8][10]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is required.[10] It must be fully buttoned with sleeves rolled down to cover as much skin as possible.

  • Gloves: Disposable nitrile gloves are the minimum requirement for splash protection.[10] Given the potential for skin irritation and sensitization[1], a double-gloving technique is strongly recommended.

    • Glove Selection Principle: No single glove material is impervious to all chemicals. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. For this class of compound, immediately remove and replace gloves upon any sign of contamination.

  • Apparel: Full-length pants and closed-toe, closed-heel shoes are mandatory.[10] Fabrics such as polyester and acrylics should be avoided.

Respiratory Protection
  • Primary Control: All procedures that may generate dust or aerosols must be performed in a certified chemical fume hood. This is the primary method of engineering control to prevent inhalation exposure.[10]

  • Supplemental Control: If engineering controls are insufficient or during emergency situations like a large spill, a respirator is required.[10][11] Use requires enrollment in the institution's respiratory protection program, including medical evaluation and fit testing. A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter would be appropriate.

Operational and Disposal Plans

A systematic workflow is critical for safety. The following step-by-step procedures are designed to be self-validating, ensuring safety at each stage of handling.

Safe Handling Workflow

The logical flow from preparation to cleanup minimizes the window for potential exposure. Each step is a critical control point in the safety process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Hazard Review (Consult SDS for analogs) B 2. Select & Inspect PPE A->B C 3. Don PPE (See Donning Protocol) B->C D 4. Prepare Work Area (In Fume Hood) C->D E 5. Weigh/Transfer Compound (Use anti-static measures) D->E F 6. Perform Experiment G 7. Decontaminate Surfaces & Glassware F->G H 8. Segregate & Label Waste G->H I 9. Doff PPE (See Doffing Protocol) H->I J 10. Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow for Chemical Synthesis.

PPE Donning and Doffing Protocol

The sequence of donning and doffing PPE is crucial to prevent cross-contamination. The doffing procedure is designed to handle the most contaminated items first.[12]

PPE_Sequence cluster_don Donning Sequence (Clean to Dirty) cluster_doff Doffing Sequence (Dirty to Clean) don1 Wash Hands don2 Lab Coat don1->don2 don3 Respirator (If Required) don2->don3 don4 Goggles / Face Shield don3->don4 don5 Gloves (Over cuff) don4->don5 doff1 Outer Gloves (If double-gloved) doff2 Lab Coat (Turn inside out) doff1->doff2 doff3 Goggles / Face Shield doff2->doff3 doff4 Inner Gloves doff3->doff4 doff5 Respirator (If Used) doff4->doff5 doff6 Wash Hands doff5->doff6

Caption: PPE Donning and Doffing Sequence.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill Cleanup: Evacuate the area. Wear the full complement of PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[14] Sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste.

Disposal Plan
  • Chemical Waste: All surplus material and reaction waste must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be disposed of as solid hazardous waste. Do not place them in regular trash receptacles.

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EH&S) department for specific protocols.

References

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Source: National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Source: U.S. Department of Labor. [Link]

  • New Jersey Department of Health. Pyrrolidine - HAZARD SUMMARY. Source: NJ.gov. [Link]

  • Autech Industry Co.,Limited. MSDS of 3-bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine. Source: Autech Industry Co.,Limited. [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Source: National Center for Biotechnology Information. [Link]

  • Abdel-Gawad, H., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. Source: National Center for Biotechnology Information. [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Source: Storemasta Blog. [Link]

  • ResearchGate. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Source: ResearchGate. [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Source: SAMS Solutions. [Link]

  • Real Safety. (2016). Personal Protective Equipment for Chemical Handling. Source: Real Safety. [Link]

  • National Center for Biotechnology Information. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Source: National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.